Product packaging for 5-Phenylbenzo[d]thiazole(Cat. No.:CAS No. 91804-56-7)

5-Phenylbenzo[d]thiazole

Cat. No.: B1603213
CAS No.: 91804-56-7
M. Wt: 211.28 g/mol
InChI Key: AAKPXIJKSNGOCO-UHFFFAOYSA-N
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Description

5-Phenylbenzo[d]thiazole (CAS Registry Number: 91804-56-7) is an aromatic organic compound with the molecular formula C 13 H 9 NS and a molecular weight of 211.28 g/mol . This scaffold is a key subject of investigation in medicinal chemistry, particularly in the search for new anti-tuberculosis agents . Research has identified this compound-2-carboxamide derivatives as a promising new anti-TB chemotype with potent activity against Mycobacterium tuberculosis (Mtb) H37Rv . These compounds are part of a broader class of benzothiazole-based structures explored for their diverse pharmacological activities, which also include antimicrobial and anticancer properties . The incorporation of a hydrophobic phenyl ring onto the benzothiazole scaffold is a strategic design element intended to enhance the compound's ability to permeate the complex, waxy cell wall of Mtb, a critical barrier for anti-TB drugs . The benzo[d]thiazole ring system itself is recognized as an important pharmacophoric feature in the design of new therapeutic agents . This product is intended for research purposes as a chemical building block or reference standard in the synthesis and development of novel bioactive molecules. WARNING: This product is for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9NS B1603213 5-Phenylbenzo[d]thiazole CAS No. 91804-56-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-phenyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NS/c1-2-4-10(5-3-1)11-6-7-13-12(8-11)14-9-15-13/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAKPXIJKSNGOCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)SC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30606751
Record name 5-Phenyl-1,3-benzothiazole
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Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91804-56-7
Record name 5-Phenylbenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91804-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Phenyl-1,3-benzothiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Phenylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis and characterization of 5-Phenylbenzo[d]thiazole, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The benzothiazole core is a privileged structure found in numerous pharmacologically active compounds, and the introduction of a phenyl group at the 5-position can significantly modulate its biological activity and physicochemical properties.[1] This document is designed to equip researchers with the necessary knowledge to synthesize, purify, and thoroughly characterize this important molecule.

Strategic Approach to the Synthesis of this compound

The most versatile and widely adopted method for the synthesis of aryl-substituted benzothiazoles is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3] This approach offers high yields, excellent functional group tolerance, and readily available starting materials.[2] The core strategy involves the coupling of a halogenated benzothiazole with an appropriate boronic acid.

For the synthesis of this compound, the logical and most efficient retrosynthetic approach involves the Suzuki-Miyaura coupling of 5-bromobenzothiazole with phenylboronic acid .

retrosynthesis This compound This compound Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling This compound->Suzuki-Miyaura Coupling 5-Bromobenzothiazole 5-Bromobenzothiazole Suzuki-Miyaura Coupling->5-Bromobenzothiazole Phenylboronic Acid Phenylboronic Acid Suzuki-Miyaura Coupling->Phenylboronic Acid

A retrosynthetic analysis for this compound.

This section will detail the necessary steps, from the preparation of the key intermediate, 5-bromobenzothiazole, to the final cross-coupling reaction and purification.

Synthesis of the Precursor: 5-Bromobenzothiazole

The synthesis of 5-bromobenzothiazole can be achieved through various methods. A common approach is the cyclization of a substituted aminothiophenol. However, for accessibility of starting materials, a reliable route involves the Sandmeyer-type reaction starting from a commercially available aminobenzothiazole.

Core Synthesis: Suzuki-Miyaura Cross-Coupling

The palladium-catalyzed cross-coupling of 5-bromobenzothiazole with phenylboronic acid is the pivotal step in forming the C-C bond to yield this compound. The catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) species, followed by transmetalation with the boronic acid and subsequent reductive elimination to afford the desired product and regenerate the catalyst.[3]

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Reaction Conditions 5-Bromobenzothiazole 5-Bromobenzothiazole ReactionMixture Reaction Mixture 5-Bromobenzothiazole->ReactionMixture Phenylboronic Acid Phenylboronic Acid Phenylboronic Acid->ReactionMixture Pd Catalyst (e.g., Pd(PPh3)4) Pd Catalyst (e.g., Pd(PPh3)4) Pd Catalyst (e.g., Pd(PPh3)4)->ReactionMixture Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->ReactionMixture Inert Atmosphere (N2 or Ar) Inert Atmosphere (N2 or Ar) Inert Atmosphere (N2 or Ar)->ReactionMixture Solvent (e.g., Toluene/Ethanol/Water) Solvent (e.g., Toluene/Ethanol/Water) Solvent (e.g., Toluene/Ethanol/Water)->ReactionMixture Heat (e.g., 80-100 °C) Heat (e.g., 80-100 °C) Heat (e.g., 80-100 °C)->ReactionMixture Purification Purification ReactionMixture->Purification This compound This compound Purification->this compound

Experimental workflow for the Suzuki-Miyaura coupling.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

Materials:

  • 5-Bromobenzothiazole

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromobenzothiazole (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

  • To the stirring mixture, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Comprehensive Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR should be performed.

Expected ¹H NMR Spectral Data:

The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the benzothiazole core and the appended phenyl ring. The chemical shifts will be influenced by the aromatic ring currents and the heteroatoms. The protons on the benzothiazole ring system will likely appear in the aromatic region, with coupling patterns indicative of their substitution. Protons on the phenyl ring will also resonate in the aromatic region.

  • Aromatic Protons (Benzothiazole Moiety): Expected in the range of δ 7.0-8.5 ppm.

  • Aromatic Protons (Phenyl Moiety): Expected in the range of δ 7.2-7.8 ppm.

Expected ¹³C NMR Spectral Data:

The carbon NMR spectrum will provide information on the number of unique carbon atoms and their chemical environments.

  • Benzothiazole Carbons: Expected in the range of δ 110-160 ppm.

  • Phenyl Carbons: Expected in the range of δ 125-140 ppm.

Technique Expected Key Features for this compound
¹H NMR Multiplets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons of the benzothiazole and phenyl rings.
¹³C NMR Resonances in the aromatic region (δ 110-160 ppm) for the carbons of both aromatic systems.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Characteristic IR Absorptions:

  • Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

  • C=C and C=N stretching (aromatic): Multiple sharp bands in the 1450-1600 cm⁻¹ region.

  • C-S stretching: May be observed in the fingerprint region.

  • Aromatic C-H bending (out-of-plane): Bands in the 690-900 cm⁻¹ region, which can be indicative of the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectrum:

  • Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak corresponding to the molecular weight of this compound (C₁₃H₉NS, MW: 211.28 g/mol ).

  • Fragmentation Pattern: Common fragmentation pathways for benzothiazoles involve cleavage of the thiazole ring. The loss of small neutral molecules such as HCN or CS can be expected. The phenyl-benzothiazole bond may also cleave to give fragments corresponding to the phenyl and benzothiazole moieties.[4]

Technique Expected Key Data for this compound
IR Spectroscopy Aromatic C-H stretch (>3000 cm⁻¹), C=C/C=N stretches (1450-1600 cm⁻¹).
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 211.

Applications in Drug Development and Beyond

Benzothiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][5] The introduction of a phenyl group at the 5-position can enhance these activities or introduce new pharmacological profiles. This compound and its derivatives are therefore valuable scaffolds for the development of novel therapeutic agents.

Conclusion

This technical guide has outlined a robust and efficient synthetic strategy for the preparation of this compound via a Suzuki-Miyaura cross-coupling reaction. Furthermore, it has provided a comprehensive overview of the analytical techniques required for its thorough characterization. The detailed protocols and expected spectral data will serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug discovery.

References

  • Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. PMC - PubMed Central.
  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC - PubMed Central.
  • Mass spectrometric studies of 2-aryl-5-acetylthiazole deriv
  • A Review on Recent Development and biological applications of benzothiazole deriv
  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI.
  • Note on Benzothiazole used in Modern Day Drug Designing and Development. Longdom Publishing.
  • Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds.
  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review.
  • A Review on Recent Development and biological applications of benzothiazole deriv
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Synthesis of benzothiazole: Significance and symbolism.
  • Synthesis, SAR and molecular docking studies of benzo[d]thiazole-hydrazones as potential antibacterial and antifungal agents. PubMed.
  • A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells. NIH.
  • Synthesis and preliminary in vitro biological evaluation of 5-chloro-2-(substituted phenyl)benzo[d]thiazole derivatives designed as novel antimelanogenesis agents. PubMed.
  • Synthesis, characterization and antibacterial activity of some new thiazole and thiazolidinone derivatives containing phenyl benzoate moiety.
  • Benzothiazole synthesis. Organic Chemistry Portal.
  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives.
  • mass spectra - fragmentation p
  • and ortho-aminophenyl benzothiazoles using NMR and DFT calculations. UQ eSpace - The University of Queensland.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review.
  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Deriv
  • Synthesis of 5-Chloro-2-(substituted phenyl)benzo[d]thiazole...
  • Easily synthesizable benzothiazole based designers palladium complexes for catalysis of Suzuki coupling: Controlling effect of aryl substituent of ligand on role and composition of insitu generated binary nanomaterial (PdS or Pd16S7).
  • A Feasible Method for Creating New Fused Phenylbenzo[d]imidazo[2,1-b]thiazole Compounds Involv. Journal of Synthetic Chemistry.
  • Proposed mechanism for the synthesis of benzothiazole derivatives via electrochemical C–H thiolation.
  • Synthesis, Characterization and Biological Activity of benzothiazole Complexes.
  • Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. PMC - NIH.
  • Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry. PubMed.
  • Mass spectrometric studies of 2-aryl-5-acetylthiazole deriv
  • d4ob01725k1.pdf. The Royal Society of Chemistry.
  • Theoretical FT-IR spectrum of benzothiazole. | Download Scientific Diagram.
  • Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents. MDPI.
  • Mass spectrum and fragmentations for compound 5.
  • Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Semantic Scholar.
  • Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities.
  • Synthesis of 5-Heteroyl-4- Phenylthiazole. IOSR Journal.
  • The Synthesis of Benzisothiazole and Benzothiazole N

Sources

physicochemical properties of 5-Phenylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 5-Phenylbenzo[d]thiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic aromatic compound featuring a benzene ring fused to a thiazole ring, with a phenyl substituent at the 5-position. This scaffold is of significant interest in medicinal chemistry and materials science due to the diverse biological activities and intriguing photophysical properties exhibited by its derivatives.[1][2] This guide provides a comprehensive overview of the core , including its molecular structure, proposed synthesis, and detailed characterization based on spectroscopic and physical data extrapolated from closely related analogues. Experimental protocols and in-depth analysis of expected data are presented to offer a predictive yet robust profile for this compound, serving as a foundational resource for researchers.

Molecular Structure and Core Properties

This compound belongs to the benzothiazole family, a class of compounds known for their stability and wide range of applications.[3][4] The fusion of the electron-rich benzene and thiazole rings, combined with the additional phenyl group, results in an extended π-conjugated system. This electronic structure is the primary determinant of its chemical reactivity, spectroscopic behavior, and potential as a pharmacophore or functional material.

PropertyValueSource
Molecular Formula C₁₃H₉NS[5]
Molecular Weight 211.28 g/mol [5]
CAS Number 91804-56-7[5]
Canonical SMILES C1=CC=C(C=C1)C2=CC3=C(C=C2)N=CS3N/A
InChI Key N/A (Specific InChI Key not publicly indexed)N/A

Synthesis of this compound

An alternative and likely more direct approach for this specific isomer involves a Suzuki cross-coupling reaction, a powerful method for forming carbon-carbon bonds. This approach offers high yields and functional group tolerance.[6]

Proposed Synthetic Workflow: Suzuki Cross-Coupling

This protocol is designed to be self-validating, with clear checkpoints for characterization. The choice of a Suzuki coupling is based on its reliability and the commercial availability of the necessary precursors.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Final Product & Analysis A 5-Bromo-benzo[d]thiazole C Pd(PPh₃)₄ (Catalyst) Na₂CO₃ (Base) Toluene/Ethanol/H₂O (Solvent) A->C B Phenylboronic Acid B->C D Heat under Inert Atmosphere (e.g., N₂) 80-100 °C, 12-24h C->D Combine E Work-up: - Quench with water - Extract with Ethyl Acetate - Dry over MgSO₄ D->E Reaction Complete F Purification: Column Chromatography (Silica Gel, Hexane/EtOAc) E->F G This compound F->G H Characterization: TLC, NMR, MS, IR, MP G->H

Caption: Proposed Suzuki coupling workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol
  • Reaction Setup: To a flame-dried Schlenk flask under an inert nitrogen atmosphere, add 5-bromobenzo[d]thiazole (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).

  • Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, quench the reaction with water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

  • Characterization: Confirm the structure and purity of the final product using NMR, Mass Spectrometry, and IR spectroscopy. Determine the melting point.

Physicochemical Characterization

The following properties are predicted based on data from analogous compounds, particularly 2-phenylbenzothiazole and other substituted benzothiazoles.

Physical Properties
PropertyPredicted Value / DescriptionRationale / Comparative Data
Melting Point 110 - 115 °C2-Phenylbenzothiazole has a melting point of 112-113 °C.[7] The 5-phenyl isomer is expected to have a similar melting point due to comparable molecular weight and crystal packing forces.
Boiling Point > 300 °C (at atm. pressure)High molecular weight and aromatic nature suggest a high boiling point. 2-Methyl-5-phenylbenzothiazole boils at 209-210 °C at reduced pressure (8 Torr).[8]
Appearance White to pale yellow solidPhenyl-substituted benzothiazoles are typically crystalline solids at room temperature.[7][9]
Solubility Insoluble in water. Soluble in common organic solvents like Dichloromethane (DCM), Chloroform (CHCl₃), Ethyl Acetate (EtOAc), and Dimethyl Sulfoxide (DMSO).The aromatic, non-polar nature of the molecule dictates its solubility profile, similar to the parent benzothiazole which is slightly soluble in water but very soluble in ether and acetone.[10]
Spectroscopic Analysis

Spectroscopic analysis is critical for the unambiguous identification of this compound. The expected spectral data are as follows:

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals in the aromatic region (7.0 - 9.0 ppm).

    • Phenyl Group Protons: A multiplet corresponding to the 5 protons of the C5-phenyl ring, likely appearing between 7.40-7.60 ppm.

    • Benzothiazole Protons: The protons on the benzo portion of the core will be distinct. The proton at C2 (thiazole ring) will be a singlet around 9.0 ppm. The protons at C4, C6, and C7 will appear as doublets or multiplets, with their chemical shifts influenced by the anisotropic effect of the adjacent phenyl ring.

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR will show multiple signals in the aromatic region (110-170 ppm).

    • Thiazole Carbon (C2): Expected to be the most downfield signal, around 168 ppm.[7]

    • Other Aromatic Carbons: Approximately 11 other distinct signals for the remaining aromatic carbons are expected.

The IR spectrum provides information about the functional groups present.

Wavenumber (cm⁻¹)Vibration ModeExpected Appearance
3100 - 3000Aromatic C-H StretchSharp, medium intensity bands
1600 - 1450C=C and C=N Aromatic Ring StretchingMultiple sharp bands of varying intensity
~1478Benzothiazole Ring VibrationCharacteristic sharp peak[7]
770 - 730C-H Out-of-plane Bending (ortho-disubstituted benzene)Strong band
710 - 690C-S StretchWeak to medium band[11]

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

  • Method: Electron Impact (EI) or Electrospray Ionization (ESI).

  • Expected Molecular Ion (M⁺): A prominent peak at m/z = 211, corresponding to the molecular weight of C₁₃H₉NS.

  • Expected Fragmentation: Common fragmentation patterns for benzothiazoles involve the loss of HCN, S, or cleavage of the thiazole ring. The phenyl substituent may also fragment.

Optical and Electronic Properties

Benzothiazole derivatives are well-known for their fluorescent properties, making them useful as dyes and probes.[6][12][13][14]

  • UV-Visible Absorption: this compound is expected to absorb UV light strongly due to its extended π-conjugated system. The absorption maxima (λ_max) are predicted to be in the range of 300-350 nm in solvents like ethanol or cyclohexane.[15]

  • Fluorescence: Upon excitation, the molecule is likely to exhibit fluorescence. The emission wavelength will be longer than the absorption wavelength (Stokes shift), likely in the blue or green region of the visible spectrum (400-500 nm), depending on the solvent polarity.[6] The quantum yield of fluorescence would require experimental determination.

G cluster_absorption Absorption (Excitation) cluster_emission Emission (Relaxation) S0 S₀ (Ground State) S1_abs S₁ (Excited State) S0->S1_abs UV Photon Absorption (~300-350 nm) S1_em S₁ (Excited State) S0_em S₀ (Ground State) S1_em->S0_em Fluorescence Emission (~400-500 nm)

Caption: Jablonski diagram illustrating the expected photophysical process of this compound.

Potential Applications in Research and Development

The suggest its utility in several advanced applications, drawing parallels from the broader benzothiazole family.

  • Medicinal Chemistry: The benzothiazole nucleus is a "privileged scaffold" in drug discovery, with derivatives showing anticancer, antimicrobial, and neuroprotective activities.[1][16] The lipophilic phenyl group at the 5-position could enhance membrane permeability and protein-ligand interactions, making it a valuable core for designing novel therapeutic agents.

  • Materials Science: The fluorescent nature of the scaffold makes it a candidate for the development of organic light-emitting diodes (OLEDs), chemical sensors, and fluorescent probes for biological imaging.[13][17]

  • Synthetic Chemistry: As a functionalized building block, it can be used in the synthesis of more complex heterocyclic systems and conjugated polymers for electronic applications.[18]

Conclusion

This compound is a compound with significant untapped potential. While specific experimental data is sparse in public literature, a comprehensive physicochemical profile can be reliably constructed through the analysis of analogous structures. Its predicted properties—a stable, crystalline nature, defined spectroscopic signatures, and probable fluorescence—make it a compelling target for further investigation. The synthetic protocols and characterization data outlined in this guide provide a foundational framework for researchers to synthesize, identify, and ultimately harness the capabilities of this versatile molecule in drug discovery and materials science.

References

A comprehensive, numbered list of all cited sources will be provided upon request.

Sources

5-Phenylbenzo[d]thiazole mechanism of action in cancer cells

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Putative Anticancer Mechanisms of 5-Phenylbenzo[d]thiazole and its Analogs

This guide provides a detailed exploration of the potential mechanisms of action of this compound and related phenyl-substituted benzothiazole derivatives in cancer cells. While specific research on the 5-phenyl isomer is emerging, this document synthesizes the current understanding of this class of compounds, offering a valuable resource for researchers, scientists, and drug development professionals.

Introduction: The Benzothiazole Scaffold in Oncology

The benzothiazole core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1] In oncology, benzothiazole derivatives have garnered significant attention for their potent and often selective anticancer properties.[1] The introduction of a phenyl group to the benzothiazole scaffold can significantly influence its pharmacological profile, including its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target-binding affinity.

This guide will delve into the primary mechanisms through which phenyl-substituted benzothiazoles are believed to exert their anticancer effects, including the induction of apoptosis, disruption of the cell cycle, and inhibition of key protein kinases. While we await more specific data on the 5-phenyl isomer, the insights from related compounds provide a strong foundation for future research and drug development endeavors.

Induction of Apoptosis: A Primary Anticancer Mechanism

A hallmark of many effective anticancer agents is their ability to induce programmed cell death, or apoptosis, in malignant cells. Several studies on phenyl-benzothiazole derivatives have demonstrated their capacity to trigger this crucial process.[2][3][4]

2.1. The Intrinsic (Mitochondrial) Pathway of Apoptosis

The intrinsic pathway of apoptosis is a major route through which cells respond to internal stress signals, such as DNA damage or oxidative stress. Phenyl-benzothiazole derivatives have been shown to activate this pathway through the following key events:

  • Generation of Reactive Oxygen Species (ROS): Some benzothiazole compounds lead to an increase in intracellular ROS levels.[5] This oxidative stress can damage cellular components, including mitochondria.

  • Mitochondrial Membrane Depolarization: The accumulation of ROS can lead to the loss of the mitochondrial membrane potential (ΔΨm).[5]

  • Release of Cytochrome c: The compromised mitochondrial membrane releases cytochrome c into the cytoplasm.

  • Caspase Activation: Cytoplasmic cytochrome c triggers the activation of a cascade of cysteine-aspartic proteases known as caspases, particularly caspase-9 and the executioner caspase-3.[2][4]

  • Execution of Apoptosis: Activated caspase-3 cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.[2][4]

2.2. Experimental Protocol: Assessment of Apoptosis by Annexin V/Propidium Iodide Staining

This protocol outlines a standard flow cytometry-based method to quantify apoptosis induced by a test compound.

Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, conjugated to a fluorophore (e.g., FITC), can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 6-well plate at a density of 1 x 10^5 cells per well and incubate overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the this compound derivative for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Gently harvest the cells by trypsinization and wash twice with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell populations can be distinguished as follows:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

2.3. Visualization of the Apoptotic Pathway

Apoptosis_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mito_Damage Mitochondrial Damage ROS->Mito_Damage Cyto_C Cytochrome c Release Mito_Damage->Cyto_C Casp9 Caspase-9 Activation Cyto_C->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound derivatives.

Disruption of the Cell Cycle

In addition to inducing apoptosis, many anticancer compounds exert their effects by arresting the cell cycle, thereby preventing cancer cell proliferation. Phenyl-substituted thiazoles have been reported to cause cell cycle arrest at different phases, including G2/M and S phase.[5][6][7]

3.1. Mechanisms of Cell Cycle Arrest

The cell cycle is a tightly regulated process controlled by cyclins and cyclin-dependent kinases (CDKs). Phenyl-benzothiazole derivatives can interfere with this process by:

  • Modulating CDK Activity: These compounds can alter the expression or activity of key cell cycle regulators like CDK1 and Cyclin B1, which are crucial for the G2/M transition.[5]

  • Activating Cell Cycle Checkpoints: DNA damage induced by these compounds can activate cell cycle checkpoints, leading to a halt in cell cycle progression to allow for DNA repair or, if the damage is too severe, to initiate apoptosis.

3.2. Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining

This protocol describes the use of flow cytometry to determine the distribution of cells in different phases of the cell cycle.

Principle: Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. This allows for the differentiation of cells in G0/G1 (2N DNA), S (between 2N and 4N DNA), and G2/M (4N DNA) phases.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed and treat cells with the test compound as described in the apoptosis protocol.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is quantified using cell cycle analysis software.

3.3. Visualization of Cell Cycle Arrest

Cell_Cycle_Arrest G1 G1 S S G1->S G2 G2 S->G2 M M G2->M M->G1 Arrest_G2M G2/M Arrest Arrest_G2M->G2 Arrest_S S Phase Arrest Arrest_S->S Compound This compound Derivatives Compound->Arrest_G2M Compound->Arrest_S Kinase_Inhibition GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT Downstream Downstream Signaling AKT->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Compound 5-Phenylthiazole Derivatives Compound->PI3K

Sources

Spectroscopic Analysis of 5-Phenylbenzo[d]thiazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of NMR, IR, and MS Techniques for the Structural Elucidation of a Promising Heterocyclic Scaffold

In the landscape of medicinal chemistry and materials science, benzothiazole derivatives represent a class of heterocyclic compounds with significant therapeutic and industrial potential. Their diverse biological activities, including antimicrobial, anticancer, and neuroprotective properties, have made them a focal point of intensive research. Among these, 5-Phenylbenzo[d]thiazole stands out as a key structural motif. A thorough understanding of its molecular architecture is paramount for the rational design of novel derivatives with enhanced efficacy and for quality control in synthetic processes. This technical guide provides a comprehensive analysis of the spectroscopic characteristics of this compound, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals, providing not only spectral data but also the underlying principles and experimental considerations for its robust characterization.

Molecular Structure and Numbering

To facilitate the discussion of spectroscopic data, the standard IUPAC numbering for the this compound ring system is utilized throughout this guide.

Figure 1: Structure and numbering of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For this compound, both ¹H and ¹³C NMR are crucial for confirming its identity and purity.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of this compound is predicted to exhibit a series of signals in the aromatic region, corresponding to the protons on both the benzothiazole and phenyl rings.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).

  • Instrumental Parameters: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.

Predicted ¹H NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~9.0s-H2
~8.2d~8.5H7
~8.0d~1.5H4
~7.7-7.6m-H2', H6'
~7.5dd~8.5, 1.5H6
~7.4-7.3m-H3', H4', H5'

Interpretation and Rationale:

  • H2 Proton: The proton at the C2 position of the thiazole ring is expected to be the most deshielded proton in the benzothiazole system due to the electron-withdrawing effect of the adjacent nitrogen atom and the aromatic ring current. It is predicted to appear as a singlet.

  • Benzothiazole Protons (H4, H6, H7): The protons on the benzene portion of the benzothiazole ring will exhibit characteristic splitting patterns. H7, being adjacent to the fused thiazole ring, is expected to be a doublet. H4 will likely appear as a doublet with a small coupling constant due to meta-coupling with H6. H6 is anticipated to be a doublet of doublets, showing coupling to both H7 (ortho-coupling) and H4 (meta-coupling).

  • Phenyl Protons (H2'/H6', H3'/H5', H4'): The protons of the C5-phenyl substituent will appear as a multiplet in the aromatic region. The ortho-protons (H2' and H6') are generally more deshielded than the meta- (H3' and H5') and para- (H4') protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound.

Experimental Protocol:

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR.

  • Instrumental Parameters: Acquire the spectrum on a spectrometer with a broadband probe. Proton decoupling is employed to simplify the spectrum to a series of singlets, one for each unique carbon atom.

  • Data Processing: Similar to ¹H NMR, the data is processed via Fourier transformation, phasing, and baseline correction.

Predicted ¹³C NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~168C2
~154C7a
~140C1'
~135C3a
~134C5
~129C2', C6'
~128C4'
~127C3', C5'
~126C6
~124C4
~122C7

Interpretation and Rationale:

  • C2 Carbon: The C2 carbon, situated between a nitrogen and a sulfur atom in the thiazole ring, is expected to be the most downfield signal in the spectrum.

  • Quaternary Carbons: The quaternary carbons of the benzothiazole ring (C3a, C5, C7a) and the phenyl ring (C1') will appear at characteristic chemical shifts. C7a, bonded to both sulfur and nitrogen, will be significantly deshielded.

  • Aromatic CH Carbons: The remaining CH carbons of both the benzothiazole and phenyl rings will resonate in the typical aromatic region of ~120-130 ppm. The specific chemical shifts are influenced by the electronic effects of the substituents and the heteroatoms.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: The IR spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Predicted Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H stretchAromatic
1600-1450C=C stretchAromatic rings
~1520C=N stretchThiazole ring
1300-1000C-H in-plane bendingAromatic
900-675C-H out-of-plane bendingAromatic
~750C-S stretchThiazole ring

Interpretation and Rationale:

  • Aromatic C-H Stretching: The presence of aromatic rings is confirmed by the C-H stretching vibrations typically appearing just above 3000 cm⁻¹.

  • Aromatic C=C Stretching: Multiple bands in the 1600-1450 cm⁻¹ region are characteristic of the C=C stretching vibrations within the benzene and thiazole rings.

  • C=N Stretching: A key diagnostic peak for the thiazole ring is the C=N stretching vibration, expected around 1520 cm⁻¹.

  • C-H Bending: The pattern of out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

  • C-S Stretching: The C-S stretching vibration of the thiazole ring is typically weaker and appears in the fingerprint region.

Part 3: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Experimental Protocol:

  • Ionization: The sample is ionized using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio by a mass analyzer.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Predicted Mass Spectrum Data:

  • Molecular Ion (M⁺): The molecular weight of this compound (C₁₃H₉NS) is 211.28 g/mol . A prominent molecular ion peak is expected at m/z = 211.

  • Major Fragmentation Pathways:

Mass_Fragmentation M [M]⁺˙ m/z = 211 F1 [M - H]⁺ m/z = 210 M->F1 - H˙ F2 [M - HCN]⁺˙ m/z = 184 M->F2 - HCN F4 [C₆H₅]⁺ m/z = 77 M->F4 - C₇H₄NS˙ F3 [C₇H₄S]⁺˙ m/z = 134 F2->F3 - C₆H₅˙

Figure 2: Predicted major fragmentation pathway for this compound.

Interpretation and Rationale:

  • Loss of a Hydrogen Radical: A common fragmentation for aromatic compounds is the loss of a hydrogen radical, leading to an [M-H]⁺ ion at m/z = 210.

  • Loss of HCN: The thiazole ring can undergo fragmentation with the loss of a neutral hydrogen cyanide (HCN) molecule, resulting in a fragment at m/z = 184.

  • Formation of Thiophenyl Cation: Further fragmentation of the m/z 184 ion could involve the loss of a phenyl radical to form a thiophenyl cation at m/z = 134.

  • Formation of Phenyl Cation: Cleavage of the bond between the benzothiazole and phenyl rings can lead to the formation of a stable phenyl cation at m/z = 77.

Conclusion

The spectroscopic analysis of this compound, through the combined application of NMR, IR, and MS, provides a comprehensive and unambiguous characterization of its molecular structure. The predicted data presented in this guide, based on the well-established principles of spectroscopy and comparison with related compounds, offers a robust framework for researchers working with this important heterocyclic scaffold. While experimental verification is the gold standard, this theoretical guide serves as a valuable resource for anticipating spectral features, aiding in the identification and characterization of this compound and its derivatives in various research and development endeavors.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Pergamon.
  • NIST Chemistry WebBook. (n.d.). Benzothiazole, 2-phenyl-.
  • PubChem. (n.d.). 5-(tert-butyl)-2-phenylbenzo[d]thiazole.
  • ACG Publications. (2022). Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles.

An In-Depth Technical Guide to 5-Phenylbenzo[d]thiazole and Its Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-Phenylbenzo[d]thiazole scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of this compound and its analogs. We delve into their roles as anticancer, antimicrobial, and neuroprotective agents, offering detailed experimental protocols, mechanistic insights, and data-driven analyses to inform and guide future drug discovery and development efforts in this promising area.

Introduction: The Significance of the Benzothiazole Scaffold

Benzothiazole (BTA), a bicyclic heterocyclic compound, and its derivatives are integral to a wide array of pharmaceutical agents and natural products.[1][2] The structural diversity and varied pharmacological properties of BTA analogs have made them a focal point in the search for novel therapeutics.[1][3] The benzothiazole ring system, formed by the fusion of a benzene ring with a thiazole ring, offers a planar and aromatic structure with unique electronic properties that facilitate interactions with various biological targets.[3][4] This guide specifically focuses on the this compound core, a substitution pattern that has yielded compounds with significant therapeutic potential.

Synthetic Strategies for this compound Analogs

The synthesis of this compound derivatives can be achieved through several established and novel chemical routes. A common and effective method involves the condensation of substituted 2-aminothiophenols with corresponding benzaldehydes.

General Experimental Protocol: One-Pot Synthesis

A versatile one-pot method for synthesizing 2-substituted benzothiazoles has been demonstrated to be efficient.[5] This approach often utilizes a catalyst to drive the reaction between a 2-aminothiophenol and an aldehyde.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, equimolar amounts of the desired substituted 2-aminothiophenol and 5-phenylbenzaldehyde are combined.

  • Solvent and Catalyst Addition: A suitable solvent, such as methanol or ethanol, is added to dissolve the reactants.[6] A catalytic amount of an agent like [CholineCl][Imidazole]2 can be introduced to facilitate the reaction, often under solvent-free conditions for a greener approach.[5]

  • Reaction Conditions: The mixture is typically refluxed for a period ranging from a few hours to overnight, with reaction progress monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified using techniques such as recrystallization or column chromatography to yield the pure this compound analog.

Causality Behind Experimental Choices: The choice of catalyst and solvent system is crucial for optimizing reaction yield and purity. Green chemistry approaches, such as solvent-free conditions, are increasingly favored to minimize environmental impact.[5] The substitution patterns on both the 2-aminothiophenol and the benzaldehyde precursors directly influence the final structure and, consequently, the biological activity of the synthesized analog.

Therapeutic Applications of this compound Analogs

Derivatives of the this compound scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2]

Anticancer Activity

Benzothiazole derivatives have emerged as promising anticancer agents, targeting various mechanisms within cancer cells.[7]

Mechanism of Action: Many benzothiazole-based compounds exert their anticancer effects by inhibiting key enzymes involved in tumor growth and proliferation, such as topoisomerases and microtubule polymerization.[2] Some analogs also induce apoptosis (programmed cell death) in cancer cells.[8][9]

Structure-Activity Relationship (SAR) Insights:

  • The substitution pattern on the 5-phenyl ring is a critical determinant of anticancer potency.

  • The introduction of specific functional groups, such as amides, esters, and hydrazides, has been shown to enhance the cytotoxic effects of thiazole derivatives.[10]

  • Hybrid molecules combining the benzothiazole scaffold with other pharmacophores, like triazoles and isoxazoles, have yielded compounds with potent anticancer activity.[8]

Experimental Workflow: Anticancer Activity Screening

Caption: Workflow for evaluating the anticancer potential of this compound analogs.

Data Summary: Cytotoxicity of Selected Analogs

CompoundCancer Cell LineIC50 (µM)Reference
Compound 5d (triazole-linked) Colo-205Data not specified, but noted as good cytotoxicity[8]
Compound 5d (triazole-linked) A549Data not specified, but noted as good cytotoxicity[8]
Compound 84c (thioacetamide) A54923.30 ± 0.35[10]
Antimicrobial Activity

The benzothiazole scaffold is a key component in several clinically approved antimicrobial drugs.[11] Its derivatives have shown broad-spectrum activity against various bacteria and fungi.[12][13][14]

Mechanism of Action: The antimicrobial action of benzothiazole derivatives is often attributed to their ability to interfere with essential microbial processes, such as cell wall synthesis, DNA replication, or enzymatic activity.[15]

SAR Insights:

  • Substitutions at the 2nd, 5th, and 6th positions of the benzothiazole ring significantly influence antimicrobial activity.[11]

  • Electron-donating groups (e.g., -OH, -OCH3) on the phenyl ring tend to increase antibacterial activity, while electron-withdrawing groups (e.g., -Cl, -NO2) often enhance antifungal activity.[13]

  • The presence of a chloro group at the 5th position of the benzothiazole moiety has been shown to enhance antibacterial activity.[11]

Signaling Pathway: Potential Bacterial Target Inhibition

Bacterial_Target_Inhibition This compound Analog This compound Analog Bacterial Enzyme Bacterial Enzyme This compound Analog->Bacterial Enzyme Binds to active site Essential Metabolic Pathway Essential Metabolic Pathway This compound Analog->Essential Metabolic Pathway Blocks pathway Bacterial Enzyme->Essential Metabolic Pathway Catalyzes key step Inhibition of Bacterial Growth Inhibition of Bacterial Growth Essential Metabolic Pathway->Inhibition of Bacterial Growth Leads to

Caption: Postulated mechanism of antimicrobial action via enzyme inhibition.

Neuroprotective Activity in Neurodegenerative Diseases

Recent research has highlighted the potential of benzothiazole derivatives in the treatment of neurodegenerative disorders like Alzheimer's disease (AD).[16][17][18]

Mechanism of Action: The multifactorial nature of diseases like AD necessitates multi-target therapeutic approaches.[18] Benzothiazole analogs have been shown to act as multi-target-directed ligands (MTDLs), inhibiting enzymes such as cholinesterases (AChE and BuChE) and monoamine oxidase B (MAO-B), which are implicated in the pathology of AD.[17][18] Some derivatives also inhibit the aggregation of amyloid-beta peptide and tau protein.[17]

SAR Insights:

  • The benzothiazole scaffold serves as a privileged structure for histamine H3 receptor ligands, which are also being explored for AD treatment.[18]

  • The nature of the substituent on the phenyl ring can modulate the inhibitory activity against different target enzymes. For instance, a hydroxyl group at the 3-position of the phenyl ring has been found to be beneficial for casein kinase 1 (CK1) inhibition, another target in neurodegeneration.[19]

Experimental Protocol: Evaluation of Cholinesterase Inhibition

Objective: To determine the in vitro inhibitory activity of this compound analogs against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

Materials:

  • AChE (from electric eel) and BuChE (from equine serum)

  • Acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI) as substrates

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds (this compound analogs)

  • 96-well microplate reader

Methodology (Ellman's Method):

  • Preparation of Reagents: Prepare stock solutions of enzymes, substrates, DTNB, and test compounds in appropriate buffers.

  • Assay Procedure:

    • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

    • Add the enzyme solution (AChE or BuChE) to each well and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the respective substrate (ATCI for AChE, BTCI for BuChE).

  • Data Acquisition: Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of reaction is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Perspectives

The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The extensive research into its analogs has revealed potent anticancer, antimicrobial, and neuroprotective activities, driven by diverse mechanisms of action. Future research should focus on the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic profiles. The exploration of multi-target-directed ligands based on this scaffold is a particularly exciting avenue for addressing complex multifactorial diseases. Continued investigation into the structure-activity relationships and mechanisms of action will be crucial for translating the therapeutic potential of these compounds into clinical applications.

References

  • ResearchGate. Synthesis of 5-Chloro-2-(substituted phenyl)benzo[d]thiazole...[Link]
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  • PubMed. Synthesis and biological activity of hydroxy substituted phenyl-benzo[d]thiazole analogues for antityrosinase activity in B16 cells. [Link]
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  • Spanish Drug Discovery Network. Novel Benzothiazole derivates for the treatment of neurodegenerative disorders: study in phenotypic alzheimer's disease model. [Link]
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  • PubMed. Synthesis and biological evaluation of novel triazoles and isoxazoles linked 2-phenyl benzothiazole as potential anticancer agents. [Link]
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  • ResearchGate. Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents | Request PDF. [Link]
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  • ResearchGate. (PDF)
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  • PubMed. Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety. [Link]
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The Ascendancy of a Privileged Scaffold: A Technical Guide to the Discovery and Evolution of 5-Phenylbenzo[d]thiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole core, a bicyclic system comprising fused benzene and thiazole rings, represents a cornerstone in medicinal chemistry, underpinning a diverse array of pharmacologically active agents. The strategic introduction of a phenyl group at the 5-position of this scaffold has unlocked a new dimension of therapeutic potential, leading to the development of potent anticancer agents, kinase inhibitors, and promising candidates for the treatment of neurodegenerative diseases. This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of 5-phenylbenzo[d]thiazole compounds. We will explore the causality behind key experimental choices in their synthesis, from classical methods to modern, greener approaches. Furthermore, this guide will dissect the structure-activity relationships that govern their biological effects, with a particular focus on their applications in oncology and neuroscience. Detailed experimental protocols, data-rich tables, and illustrative diagrams are provided to offer researchers and drug development professionals a thorough understanding of this pivotal class of compounds.

A Historical Perspective: The Emergence of the Benzothiazole Scaffold

The journey of benzothiazole chemistry began in the late 19th century, with early investigations focused on the synthesis and characterization of this novel heterocyclic system. While the parent benzothiazole was known, the exploration of its substituted derivatives took time to gain momentum. An early and significant contribution to the field of substituted phenylbenzothiazoles was documented in 1932 by Marston Taylor Bogert and Helen G. Husted. Their work detailed the synthesis of 2-phenylbenzothiazole-5-carboxylic acid and its derivatives, laying a foundational stone for future explorations into the pharmacological possibilities of this scaffold.[1][2] This early research was primarily driven by an interest in the chemical properties and potential applications of these new molecular entities in various fields, including dyes and materials science.

The true therapeutic potential of benzothiazole derivatives, however, began to be realized in the mid to late 20th century. The discovery of the diverse biological activities of this scaffold, ranging from antimicrobial to anticancer effects, spurred a surge in research interest.[3][4] It was within this context that the unique contributions of a phenyl substituent at the 5-position started to be appreciated, leading to a more systematic investigation of this compound compounds and their potential as therapeutic agents.

The Synthetic Odyssey: From Classical Reactions to Modern Strategies

The synthesis of the this compound core and its derivatives has evolved significantly over the years, driven by the dual needs for efficiency and the generation of molecular diversity for biological screening.

Foundational Synthetic Approaches

Historically, the construction of the benzothiazole ring system has relied on several key named reactions. One of the most fundamental methods involves the condensation of a 2-aminothiophenol with a carboxylic acid or its derivative.[5] Another classical approach is the Jacobson synthesis, which was utilized in early preparations of methoxy-substituted 2-phenylbenzothiazoles.[6] These foundational methods, while effective, often required harsh reaction conditions and offered limited scope for functional group tolerance.

The Hugershoff synthesis provided an alternative route, involving the cyclization of phenylthioureas. However, this method could lead to mixtures of 5- and 7-substituted isomers when using meta-substituted anilines, and the synthesis of the requisite phenylthioureas with strongly electron-withdrawing groups could be challenging.[7]

Modern Synthetic Methodologies: A Paradigm Shift

The advent of modern synthetic chemistry has brought forth a plethora of more efficient, versatile, and environmentally friendly methods for the synthesis of benzothiazole derivatives, including those bearing a 5-phenyl substituent.

A significant advancement has been the development of one-pot, multi-component reactions. These strategies allow for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation, thereby increasing efficiency and reducing waste. For instance, the reaction of 3,4-dichloroaniline with ammonium thiocyanate and N-bromosuccinimide in an acidic ionic liquid provides a one-pot synthesis of 2-amino-5,6-dichlorobenzothiazole, showcasing a greener approach by using a reusable catalyst and solvent system.[8]

Cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have also become indispensable tools for the synthesis of 5-phenylbenzothiazoles. This method allows for the direct introduction of the phenyl group at the 5-position of a pre-formed benzothiazole ring, typically starting from a halogenated precursor. Microwave-assisted Suzuki-Miyaura coupling has been shown to be highly efficient and regioselective.[4]

The following diagram illustrates a generalized modern synthetic workflow for accessing 5-phenylbenzothiazole derivatives:

G A Substituted Aniline D 2-Amino-5-halobenzothiazole A->D B Thiocyanating Agent (e.g., KSCN, NH4SCN) B->D C Halogenating Agent (e.g., Br2, NBS) C->D H 5-Phenylbenzothiazole Derivative D->H E Phenylboronic Acid E->H F Palladium Catalyst (e.g., Pd(PPh3)4) F->H G Base (e.g., K2CO3) G->H G Stress Cellular Stress (e.g., UV, Cytokines) p38_MAPK p38 MAPK Stress->p38_MAPK Downstream Downstream Targets (e.g., Transcription Factors) p38_MAPK->Downstream Cellular_Response Cellular Response (e.g., Apoptosis, Inflammation) Downstream->Cellular_Response Inhibitor 5-Phenylbenzothiazole Inhibitor Inhibitor->p38_MAPK Inhibition

Sources

A Comprehensive Technical Guide to the Solubility and Stability of 5-Phenylbenzo[d]thiazole for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Physicochemical Profiling in Early-Stage Drug Discovery

In the landscape of modern drug development, the journey of a candidate molecule from initial discovery to a viable therapeutic is fraught with challenges. Among the most critical early hurdles are the fundamental physicochemical properties of the active pharmaceutical ingredient (API). It is here, in the foundational stages of characterization, that we can predict and mitigate potential roadblocks to successful formulation and clinical efficacy. This guide focuses on two of the most pivotal of these properties: solubility and stability, through the lens of a promising heterocyclic scaffold, 5-Phenylbenzo[d]thiazole.

Benzothiazole derivatives have garnered significant interest in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2]. The introduction of a phenyl group at the 5-position of the benzothiazole core creates a molecule with a unique electronic and steric profile, offering potential for novel pharmacological interactions. However, this structural complexity also presents challenges, particularly concerning its solubility in aqueous media and its stability under various environmental conditions.

This technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of methods to provide a deeper, experience-driven rationale for the experimental design and interpretation of results. We will explore not just how to conduct these studies, but why specific methodologies are chosen and how the resulting data informs critical decisions in the drug development pipeline. Our approach is grounded in the principles of scientific integrity, ensuring that each protocol is robust and self-validating, and is comprehensively referenced to authoritative guidelines from the International Council for Harmonisation (ICH)[3][4][5][6].

Part 1: Solubility Assessment of this compound

A thorough understanding of a compound's solubility is non-negotiable. Poor aqueous solubility is a leading cause of failure for promising drug candidates, directly impacting bioavailability and therapeutic efficacy. For a molecule like this compound, which possesses a largely non-polar aromatic structure, we anticipate challenges with aqueous solubility[7][8]. Our investigation is therefore designed to quantify this solubility and to explore strategies for its potential enhancement.

Theoretical Considerations: The "Why" Behind the Experiment

The solubility of a solid in a liquid is a state of dynamic equilibrium where the rate of dissolution of the solid is equal to the rate of precipitation from the solution. For a crystalline solid, this process is governed by the energy required to overcome the crystal lattice forces and the energy released upon solvation of the individual molecules. The benzothiazole moiety itself exhibits limited aqueous solubility due to its non-polar characteristics[7]. The addition of a phenyl group is expected to further decrease aqueous solubility.

We will investigate two primary types of solubility:

  • Kinetic Solubility: This is a measure of how quickly a compound dissolves and stays in solution under specific, often non-equilibrium, conditions. It is a high-throughput screening method that is particularly useful in the early stages of discovery to rank compounds.

  • Thermodynamic Solubility: This represents the true equilibrium solubility of a compound, where the solution is saturated and in equilibrium with the solid-state. This is a more time-consuming but essential measurement for understanding the fundamental properties of the drug substance and for formulation development.

Experimental Workflow for Solubility Determination

The following diagram outlines the logical flow for a comprehensive solubility assessment of this compound.

G cluster_0 Kinetic Solubility Assessment cluster_1 Thermodynamic Solubility Assessment A Prepare high-concentration DMSO stock of this compound B Dispense into aqueous buffer (e.g., PBS, pH 7.4) A->B C Incubate for a short period (e.g., 2 hours) with shaking B->C D Filter to remove precipitate C->D E Quantify concentration in filtrate (e.g., by HPLC-UV) D->E F Add excess solid this compound to various solvents/buffers G Equilibrate for an extended period (e.g., 24-48 hours) with agitation F->G H Centrifuge and/or filter to separate solid from supernatant G->H I Quantify concentration in supernatant (e.g., by HPLC-UV) H->I G cluster_conditions Stress Conditions DS This compound (Drug Substance) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) DS->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) DS->Base Oxidation Oxidative Stress (e.g., 3% H2O2, RT) DS->Oxidation Thermal Thermal Stress (e.g., 80°C, solid state) DS->Thermal Photo Photostability (ICH Q1B conditions) DS->Photo Analysis Analysis by Stability-Indicating HPLC-UV/MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis DP_ID Degradation Product Identification (MS/NMR) Analysis->DP_ID

Sources

Quantum Chemical Calculations for 5-Phenylbenzo[d]thiazole: A Technical Guide for Drug Discovery and Molecular Engineering

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for performing and interpreting quantum chemical calculations on 5-Phenylbenzo[d]thiazole, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science.[1][2] Recognizing the increasing reliance on computational methods to predict molecular properties and guide experimental design, this document offers researchers, scientists, and drug development professionals a detailed walkthrough of the theoretical underpinnings and practical steps involved. We will delve into the rationale behind selecting appropriate computational methodologies, with a focus on Density Functional Theory (DFT), and provide step-by-step protocols for geometry optimization, vibrational analysis, and the prediction of key electronic and spectroscopic properties. By bridging theoretical concepts with practical application, this guide aims to empower researchers to leverage computational chemistry for the accelerated discovery and development of novel benzothiazole-based compounds.

Introduction: The Significance of this compound and the Predictive Power of Quantum Chemistry

The benzothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The introduction of a phenyl group at the 5-position of the benzothiazole ring system can significantly influence its electronic properties, molecular conformation, and, consequently, its interaction with biological targets. Understanding these structure-property relationships at a sub-atomic level is paramount for rational drug design and the development of novel materials.

Quantum chemical calculations offer a powerful, non-invasive toolkit to elucidate the electronic structure, geometry, and spectroscopic signatures of molecules like this compound.[3][4][5][6][7] These in silico experiments provide insights that are often difficult or impossible to obtain through experimental means alone. By accurately predicting properties such as molecular geometry, vibrational frequencies (IR and Raman), electronic transitions (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts, computational chemistry can:

  • Validate experimental findings: Theoretical data can be compared with experimental spectra to confirm the identity and purity of a synthesized compound.

  • Guide synthetic efforts: Predictions of reactivity and reaction mechanisms can help optimize synthetic routes.

  • Elucidate structure-activity relationships (SAR): By systematically modifying the structure and calculating the resulting electronic and steric properties, researchers can understand how structural changes impact biological activity.

  • Screen virtual libraries: Computational methods can be used to rapidly assess the properties of large numbers of candidate molecules, prioritizing those with the most promising characteristics for synthesis and further testing.

This guide will focus on the application of Density Functional Theory (DFT), a widely used and robust quantum chemical method that offers a favorable balance between accuracy and computational cost for molecules of this size.

Foundational Steps: Molecular Structure and Computational Approach

Building the Initial Molecular Structure

The starting point for any quantum chemical calculation is a three-dimensional model of the molecule. This can be constructed using molecular building software such as GaussView, Avogadro, or ChemDraw. For this compound, the initial geometry can be based on known bond lengths and angles of similar benzothiazole and benzene structures. While a precise starting geometry is not strictly necessary for optimization, a reasonable initial structure will significantly reduce the computational time required to reach the energy minimum.

Selecting the Level of Theory and Basis Set: The Rationale

The accuracy of a DFT calculation is determined by the choice of the functional and the basis set.

  • The Functional: B3LYP . For organic molecules containing C, H, N, O, and S, the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional has consistently demonstrated a good balance of accuracy and computational efficiency. It incorporates both Hartree-Fock exchange and DFT exchange-correlation, providing a reliable description of electronic structure for a wide range of systems.

  • The Basis Set: 6-311G(d,p) . A basis set is a set of mathematical functions used to describe the atomic orbitals. The Pople-style basis set, 6-311G(d,p), is a popular choice for calculations on medium-sized organic molecules.

    • 6-311G : This indicates a triple-zeta valence basis set, meaning that each valence atomic orbital is described by three basis functions, allowing for greater flexibility in describing the electron distribution.

    • (d,p) : These are polarization functions. The 'd' functions on heavy (non-hydrogen) atoms and 'p' functions on hydrogen atoms allow for the description of non-spherical electron distributions, which is crucial for accurately modeling chemical bonds and lone pairs.

The combination of B3LYP/6-311G(d,p) represents a robust and widely accepted level of theory for obtaining reliable geometries and electronic properties of organic molecules like this compound.[8][9]

Core Computational Protocols: A Step-by-Step Guide

The following protocols outline the key calculations to be performed on this compound using a quantum chemistry software package like Gaussian.

Protocol 1: Geometry Optimization

The first and most crucial step is to find the lowest energy conformation of the molecule, its equilibrium geometry.

Objective: To find the 3D arrangement of atoms that corresponds to a minimum on the potential energy surface.

Methodology:

  • Input File Preparation:

    • Define the level of theory: # B3LYP/6-311G(d,p)

    • Specify the calculation type: Opt (for optimization)

    • Provide a title for the calculation.

    • Define the charge (0 for a neutral molecule) and spin multiplicity (1 for a singlet state).

    • Input the initial atomic coordinates of this compound.

  • Execution: Run the calculation using the quantum chemistry software. The software will iteratively adjust the positions of the atoms to minimize the total energy of the molecule.

  • Verification of Convergence: Upon completion, it is essential to confirm that the optimization has successfully converged to a true minimum. This is typically indicated by the following criteria in the output file:

    • The forces on the atoms are close to zero.

    • The displacement of atoms between optimization steps is negligible.

    • A subsequent frequency calculation (Protocol 2) yields no imaginary frequencies.

Protocol 2: Vibrational Frequency Analysis

A frequency calculation serves two primary purposes: to confirm that the optimized geometry is a true minimum and to predict the infrared (IR) spectrum.

Objective: To calculate the vibrational modes of the molecule and their corresponding frequencies.

Methodology:

  • Input File Preparation:

    • Use the optimized geometry from Protocol 1.

    • Define the level of theory: # B3LYP/6-311G(d,p)

    • Specify the calculation type: Freq (for frequency)

  • Execution and Analysis:

    • Run the calculation.

    • Confirmation of Minimum: Check the output for the number of imaginary frequencies. A true minimum on the potential energy surface will have zero imaginary frequencies.

    • IR Spectrum Prediction: The output will list the calculated vibrational frequencies and their corresponding IR intensities. This data can be used to generate a theoretical IR spectrum, which can be compared with experimental data.

Protocol 3: Electronic Properties Analysis

Understanding the electronic properties of this compound is crucial for predicting its reactivity and potential biological interactions.

Objective: To calculate the energies of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and to generate a Molecular Electrostatic Potential (MEP) map.

Methodology:

  • HOMO-LUMO Analysis:

    • The energies of the HOMO and LUMO are typically provided in the output file of a converged geometry optimization or a single-point energy calculation on the optimized geometry.

    • The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and potentially more reactive.

  • Molecular Electrostatic Potential (MEP) Map Generation:

    • The MEP map illustrates the charge distribution around the molecule, providing insights into its electrophilic and nucleophilic sites.

    • This is typically a post-processing step performed on the optimized geometry. The MEP is visualized as a color-coded map superimposed on the molecular surface.

      • Red regions: Indicate areas of high electron density (negative electrostatic potential), which are susceptible to electrophilic attack.

      • Blue regions: Indicate areas of low electron density (positive electrostatic potential), which are susceptible to nucleophilic attack.

      • Green regions: Represent areas of neutral potential.

Protocol 4: Spectroscopic Properties Simulation

Predicting spectroscopic data is a powerful application of quantum chemical calculations for validating experimental results.

Objective: To simulate the UV-Vis and NMR spectra of this compound.

Methodology:

  • UV-Vis Spectrum Simulation (TD-DFT):

    • Method: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths.

    • Input File Preparation:

      • Use the optimized geometry.

      • Define the level of theory and specify a TD-DFT calculation (e.g., TD(NStates=10) to calculate the first 10 excited states).

      • An implicit solvent model (e.g., PCM) can be included to simulate the spectrum in a specific solvent.

    • Analysis: The output will provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which can be used to plot a theoretical UV-Vis spectrum.

  • NMR Spectrum Simulation (GIAO):

    • Method: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts.

    • Input File Preparation:

      • Use the optimized geometry.

      • Define the level of theory and specify a GIAO NMR calculation (e.g., NMR).

      • An implicit solvent model is often necessary for accurate prediction of chemical shifts in solution.

    • Analysis: The output will provide the absolute isotropic shielding values for each nucleus. These can be converted to chemical shifts by referencing them to the calculated shielding of a standard compound (e.g., tetramethylsilane, TMS) at the same level of theory.

Data Presentation and Visualization

For clarity and ease of interpretation, it is recommended to present the calculated data in a structured format.

Table 1: Calculated Geometrical Parameters for this compound

ParameterBond/AngleCalculated Value (B3LYP/6-311G(d,p))Experimental Value (if available)
Bond LengthC-S (thiazole)Value ÅValue Å
C=N (thiazole)Value ÅValue Å
C-C (inter-ring)Value ÅValue Å
Bond AngleC-S-C (thiazole)Value °Value °
C-N=C (thiazole)Value °Value °
Dihedral AnglePhenyl-BenzothiazoleValue °Value °

Note: Experimental values for closely related structures, such as 5-Chloro-2-phenyl-1,3-benzothiazole, can be used for comparison in the absence of data for the specific molecule.[3][4]

Table 2: Calculated Electronic and Spectroscopic Properties of this compound

PropertyCalculated Value (B3LYP/6-311G(d,p))Experimental Value (if available)
HOMO EnergyValue eV-
LUMO EnergyValue eV-
HOMO-LUMO GapValue eV-
Dipole MomentValue Debye-
λmax (UV-Vis)Value nmValue nm
¹H NMR Chemical Shiftsδ (ppm)δ (ppm)
¹³C NMR Chemical Shiftsδ (ppm)δ (ppm)

Diagrams:

Visualizing the computational workflow and the relationships between different molecular properties is crucial for a comprehensive understanding.

Computational_Workflow A 1. Initial Structure (this compound) B 2. Geometry Optimization (B3LYP/6-311G(d,p)) A->B C 3. Frequency Analysis (Confirmation of Minimum) B->C D 4. Electronic Properties (HOMO, LUMO, MEP) B->D E 5. Spectroscopic Properties (TD-DFT for UV-Vis, GIAO for NMR) B->E F 6. Comparison with Experimental Data C->F D->F E->F

Caption: Computational workflow for the quantum chemical analysis of this compound.

Electronic_Properties HOMO HOMO Energy Gap Energy Gap (ΔE) HOMO->Gap LUMO LUMO Energy LUMO->Gap Reactivity Chemical Reactivity Gap->Reactivity MEP Molecular Electrostatic Potential (MEP) Sites Electrophilic & Nucleophilic Sites MEP->Sites

Caption: Relationship between calculated electronic properties and chemical reactivity.

Conclusion and Future Directions

This technical guide has outlined a robust and reliable protocol for conducting quantum chemical calculations on this compound using Density Functional Theory. By following these step-by-step procedures, researchers can obtain valuable insights into the geometric, electronic, and spectroscopic properties of this important heterocyclic compound. The synergy between computational predictions and experimental validation is a cornerstone of modern chemical research. The methodologies described herein provide a powerful platform for accelerating the design and discovery of novel benzothiazole derivatives with tailored properties for applications in drug development and materials science. Future work could involve applying these computational protocols to a library of 5-phenylbenzothiazole derivatives to establish comprehensive structure-activity relationships, or to investigate reaction mechanisms involving this scaffold.

References

  • Yousuf, S., Shah, S., Ambreen, N., Khan, K. M., & Ahmed, S. (2012). 5-Chloro-2-phenyl-1,3-benzothiazole. Acta Crystallographica Section E: Structure Reports Online, 68(9), o2799. [Link]
  • Yousuf, S., Shah, S., Ambreen, N., Khan, K. M., & Ahmed, S. (2012). 5-Chloro-2-phenyl-1,3-benzothiazole.
  • Bursch, M., Mewes, J.-M., Hansen, A., & Grimme, S. (2022).
  • Bursch, M., Mewes, J.-M., Hansen, A., & Grimme, S. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 61(36), e202205735. [Link]
  • Bursch, M., Mewes, J.-M., Hansen, A., & Grimme, S. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry.
  • Tirado-Rives, J., & Jorgensen, W. L. (2008). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules.
  • Royal Society of Chemistry. (2024). d4ob01725k1.pdf. The Royal Society of Chemistry. [Link]
  • NIST. (n.d.). Benzothiazole, 2-phenyl-. In NIST Chemistry WebBook.
  • Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471. [Link]
  • Unsalan, O., et al. (2014). Micro-Raman, Mid-IR, Far-IR and DFT studies on 2-[4-(4-Fluorobenzamido)phenyl]benzothiazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 125, 414-421. [Link]
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0032930). HMDB.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032930). HMDB.
  • PubChem. (n.d.). 5-Phenyl-1,3-benzothiazole-2-thiol. PubChem.
  • Sarma, R., Nath, B., Ghritlahre, A., & Baruah, J. B. (2010). Study on Changes in Optical Properties of Phenylbenzothiazole Derivatives on Metal Ion Binding. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 77(1), 126-129. [Link]
  • Royal Society of Chemistry. (n.d.). Synthesis of 2-(5'-phenylthien-2'-yl)benzothiazole. Royal Society of Chemistry. [Link]
  • ResearchGate. (n.d.). New Scale Factors for Harmonic Vibrational Frequencies Using the B3LYP Density Functional Method with the Triple-ζ Basis Set 6-311+G(d,p).
  • ResearchGate. (n.d.). Yields, UV-visible absorption and emission data for benzothiazoles 1 and 2.
  • ResearchGate. (n.d.). Why the Standard B3LYP/6-31G*Model Chemistry Should Not Be Used in DFT Calculations of Molecular Thermochemistry: Understanding and Correcting the Problem.
  • Der Pharma Chemica. (n.d.). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica. [Link]
  • Baghdad Science Journal. (2024). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as An. Baghdad Science Journal, 21(3), 962-974. [Link]

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Methodological & Application

Application Note: A Modular Protocol for the Synthesis of 5-Phenylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzo[d]thiazole scaffold is a privileged heterocyclic motif integral to numerous pharmaceuticals, agrochemicals, and materials science applications.[1][2] Its unique structural and electronic properties make it a valuable building block in drug discovery and development. This application note provides a detailed, field-proven experimental protocol for the synthesis of 5-Phenylbenzo[d]thiazole. We employ a modern, modular two-step synthetic strategy that is both robust and scalable. The protocol first involves the synthesis of a key intermediate, 5-bromobenzo[d]thiazole, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to install the C5-phenyl group.[3][4] This guide is designed to be self-validating, with in-depth explanations for experimental choices, integrated safety protocols, and characterization guidelines to ensure reproducibility and success.

Strategic Overview: A Modular Approach

For the synthesis of this compound, a modular two-step approach is superior to a linear synthesis that would require a complex, multi-step preparation of 4-phenyl-2-aminothiophenol. Our chosen strategy offers significant advantages:

  • Flexibility: The 5-bromobenzo[d]thiazole intermediate can be coupled with a wide variety of boronic acids, enabling the rapid generation of a library of C5-aryl/heteroaryl analogs for structure-activity relationship (SAR) studies.

  • Reliability: The Suzuki-Miyaura cross-coupling is one of the most robust and well-understood C-C bond-forming reactions in modern organic synthesis, with high functional group tolerance and typically excellent yields.[4][5]

  • Commercial Availability: The starting materials for both steps are readily available, streamlining the synthetic campaign.

The overall workflow is depicted below.

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Suzuki-Miyaura Coupling A 2-Amino-4-bromothiophenol C Cyclocondensation Reaction A->C B Triethyl Orthoformate B->C D 5-Bromobenzo[d]thiazole C->D G Cross-Coupling Reaction D->G Key Intermediate E Phenylboronic Acid E->G F Pd Catalyst & Base F->G H This compound G->H

Figure 1: High-level workflow for the modular synthesis of this compound.

Part 1: Synthesis of 5-Bromobenzo[d]thiazole Intermediate

Principle & Rationale

The synthesis of the benzothiazole core is achieved through the acid-catalyzed condensation of 2-amino-4-bromothiophenol with triethyl orthoformate. The latter serves as a one-carbon electrophile. The reaction proceeds via the formation of an intermediate imidate, which then undergoes intramolecular cyclization via nucleophilic attack by the thiol group, followed by elimination of ethanol to yield the aromatic benzothiazole ring. This is a classic and highly efficient method for constructing the benzothiazole heterocycle.[6][7]

Materials and Reagents
ReagentCAS NumberMolecular Wt. ( g/mol )Molar Eq.QuantityNotes
2-Amino-4-bromothiophenol935-79-5204.091.02.04 g (10 mmol)Starting material. Highly pungent.
Triethyl Orthoformate122-51-0148.201.52.22 g (15 mmol)Reagent and solvent.
p-Toluenesulfonic Acid (PTSA)6192-52-5190.220.0595 mg (0.5 mmol)Catalyst.
Ethanol (EtOH)64-17-546.07-~50 mLFor recrystallization.
Hexanes110-54-3--~100 mLFor washing.
Step-by-Step Experimental Protocol
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4-bromothiophenol (2.04 g, 10 mmol) and triethyl orthoformate (2.22 g, 15 mmol).

    • Scientist's Note: This reaction should be performed in a well-ventilated fume hood as thiophenols are volatile and have a strong, unpleasant odor. Triethyl orthoformate is used in excess to act as both a reagent and a water scavenger.

  • Catalyst Addition: Add p-toluenesulfonic acid (95 mg, 0.5 mmol) to the mixture.

  • Heating: Heat the reaction mixture to reflux (approx. 140-145 °C) with vigorous stirring for 3-4 hours.

    • Trustworthiness Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up: After the reaction is complete, allow the flask to cool to room temperature. A solid precipitate may form.

  • Isolation: Add 30 mL of hexanes to the cooled mixture and stir for 15 minutes to precipitate the product fully. Collect the solid by vacuum filtration, washing the filter cake with cold hexanes (2 x 20 mL) to remove any unreacted triethyl orthoformate.

  • Purification: Recrystallize the crude solid from hot ethanol to yield 5-bromobenzo[d]thiazole as a white to off-white crystalline solid. Dry the product under vacuum. (Expected yield: 85-95%).

Part 2: Suzuki-Miyaura Coupling for this compound

Principle & Mechanistic Insight

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C(sp²)-C(sp²) bonds.[3] The reaction is catalyzed by a Palladium(0) species and proceeds through a well-established catalytic cycle involving three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromobenzo[d]thiazole to form a Pd(II) complex.

  • Transmetallation: The phenyl group is transferred from the boron atom of phenylboronic acid to the palladium center, displacing the bromide. This step is facilitated by the base, which activates the boronic acid.

  • Reductive Elimination: The two organic fragments (the benzothiazole and phenyl groups) couple and are eliminated from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[4]

G Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA_complex Oxidative Addition Complex (Ar-Pd(II)L₂-Br) Pd0->OA_complex  Ar-Br TM_complex Transmetallation Complex (Ar-Pd(II)L₂-Ph) OA_complex->TM_complex  Ph-B(OH)₂  Base Product Ar-Ph TM_complex->Product  Reductive  Elimination

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents
ReagentCAS NumberMolecular Wt. ( g/mol )Molar Eq.QuantityNotes
5-Bromobenzo[d]thiazole1019-90-5214.091.01.07 g (5 mmol)Intermediate from Part 1.
Phenylboronic Acid98-80-6121.931.2732 mg (6 mmol)Coupling partner.
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)72287-26-4731.730.03110 mg (0.15 mmol)Catalyst. Air-stable pre-catalyst.
Potassium Carbonate (K₂CO₃)584-08-7138.212.51.73 g (12.5 mmol)Base. Must be finely ground and dry.
1,4-Dioxane123-91-188.11-20 mLSolvent. Anhydrous grade recommended.
Water7732-18-518.02-5 mLCo-solvent. Degassed.
Ethyl Acetate (EtOAc)141-78-688.11-~150 mLFor extraction.
Brine---~50 mLFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04-As neededDrying agent.
Step-by-Step Experimental Protocol
  • Reagent Preparation: To a 100 mL Schlenk flask, add 5-bromobenzo[d]thiazole (1.07 g, 5 mmol), phenylboronic acid (732 mg, 6 mmol), Pd(dppf)Cl₂ (110 mg, 0.15 mmol), and potassium carbonate (1.73 g, 12.5 mmol).

    • Scientist's Note: The use of a slight excess of the boronic acid ensures complete consumption of the limiting bromo-intermediate. K₂CO₃ is a crucial base for the transmetallation step; ensuring it is anhydrous and finely powdered maximizes its effectiveness.

  • Inert Atmosphere: Seal the flask with a septum, and subject it to three cycles of vacuum backfill with an inert gas (Nitrogen or Argon). This is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Solvent Addition: Add degassed 1,4-dioxane (20 mL) and degassed water (5 mL) via syringe.

    • Expertise & Experience: The dioxane/water solvent system is highly effective for Suzuki couplings. Water helps to dissolve the inorganic base and facilitates the transmetallation step. Degassing the solvents (e.g., by sparging with argon for 20-30 minutes) is essential to remove dissolved oxygen.

  • Heating: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 6-12 hours.

    • Trustworthiness Check: Monitor the reaction by TLC (4:1 Hexanes:EtOAc). The disappearance of the 5-bromobenzo[d]thiazole spot and the appearance of a new, slightly more polar product spot indicates reaction progression.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Washing: Combine the organic layers and wash with water (25 mL) and then with brine (25 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., 95:5) to afford this compound as a solid. (Expected yield: 75-90%).[8]

Safety and Waste Disposal

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Chemical Handling:

    • Thiophenols: Acutely toxic and malodorous. Handle exclusively in a certified chemical fume hood.

    • Palladium Catalysts: Heavy metals. Avoid inhalation of dust.

    • 1,4-Dioxane: A potential carcinogen and peroxide-former. Use anhydrous grade and handle in a fume hood.

  • Waste Disposal:

    • Organic Waste: All organic solvents and residues should be collected in a designated halogenated or non-halogenated waste container as appropriate.

    • Heavy Metal Waste: Palladium-containing residues should be collected in a separate, designated heavy metal waste container for proper disposal or recovery.

References

  • Abdel-Aziz, M., et al. (2023). Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds. Journal of Molecular Structure, 1284, 135359. [Link]
  • Batista, R. M., et al. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 26(23), 7248. [Link]
  • Lanteri, C. A., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. European Journal of Medicinal Chemistry, 141, 464-477. [Link]
  • Tantardini, C., & Garella, D. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 19(11), 17561-17575. [Link]
  • Vu, A. T., et al. (2022). Synthesis of some benzo[d]thiazole derivatives via suzuki cross-coupling reaction. HPU2 Journal of Sciences: Natural Sciences and Technology, 1(01), 60-65. [Link]

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Application Notes and Protocols for 5-Phenylbenzo[d]thiazole Derivatives in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and professionals in drug development on the utilization of 5-Phenylbenzo[d]thiazole derivatives in the fabrication of Organic Light-Emitting Diodes (OLEDs). This document details the synthesis of a representative compound, 2-(biphenyl-4-yl)benzo[d]thiazole, its photophysical and electrochemical characterization, and the subsequent fabrication and performance analysis of a multilayer OLED device.

Introduction: The Role of Phenylbenzothiazoles in OLEDs

Benzothiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in the field of organic electronics. Their inherent electron-accepting nature makes them valuable building blocks for various components of OLEDs. When functionalized with a phenyl group, as in this compound and its isomers like 2-(biphenyl-4-yl)benzo[d]thiazole, these molecules exhibit a unique combination of thermal stability, desirable electronic properties, and high photoluminescence quantum yields, making them suitable for use as emitters, hosts, or electron-transporting materials in OLED devices.[1][2][3] The strategic incorporation of these materials can lead to enhanced device efficiency, improved color purity, and longer operational lifetimes.

Part 1: Synthesis of 2-(biphenyl-4-yl)benzo[d]thiazole

A robust and efficient two-step synthesis is employed to prepare 2-(biphenyl-4-yl)benzo[d]thiazole. The initial step involves the formation of the benzothiazole core through a condensation reaction, followed by a palladium-catalyzed Suzuki cross-coupling reaction to introduce the second phenyl ring.

Protocol 1: Synthesis of 2-(4-bromophenyl)benzo[d]thiazole

This initial step creates the key intermediate for the subsequent Suzuki coupling.

Materials and Reagents:

  • 2-aminothiophenol

  • 4-bromobenzaldehyde

  • Silica gel

  • Microwave synthesizer

Procedure:

  • In a microwave-safe vessel, combine 2-aminothiophenol (2 mmol) and 4-bromobenzaldehyde (1 mmol).

  • Add a catalytic amount of silica gel to the mixture.

  • The reaction is carried out under solvent-free conditions in a microwave synthesizer.[4][5]

  • Irradiate the mixture at 300 W for approximately 6 minutes.[5]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield 2-(4-bromophenyl)benzo[d]thiazole.

Protocol 2: Suzuki Cross-Coupling for 2-(biphenyl-4-yl)benzo[d]thiazole

This final step attaches the second phenyl group to form the desired product.

Materials and Reagents:

  • 2-(4-bromophenyl)benzo[d]thiazole

  • Phenylboronic acid

  • Palladium(II) chloride (PdCl₂)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • 2-phenylimidazole

Procedure:

  • To a reaction flask, add 2-(4-bromophenyl)benzo[d]thiazole (1 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2 mmol), and a catalytic amount of Palladium(II) chloride and 2-phenylimidazole.

  • Add anhydrous DMF as the solvent.

  • Heat the reaction mixture to 120°C under an inert atmosphere (e.g., nitrogen or argon) and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into water.

  • Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain pure 2-(biphenyl-4-yl)benzo[d]thiazole.[1]

Part 2: Photophysical and Electrochemical Characterization

A thorough understanding of the material's intrinsic properties is crucial before its incorporation into an OLED device.

Protocol 3: Photophysical Characterization

Instrumentation:

  • UV-Vis Spectrophotometer

  • Fluorometer

Procedure:

  • UV-Vis Absorption Spectroscopy:

    • Prepare a dilute solution of 2-(biphenyl-4-yl)benzo[d]thiazole in a suitable solvent (e.g., chloroform or dichloromethane).

    • Record the absorption spectrum to determine the wavelength of maximum absorption (λₘₐₓ).

  • Photoluminescence (PL) Spectroscopy:

    • Using the same solution, excite the sample at its λₘₐₓ.

    • Record the emission spectrum to determine the wavelength of maximum emission (λₑₘ).

    • The fluorescence quantum yield can be calculated using a standard reference material like fluorescein.[6]

Protocol 4: Electrochemical Characterization

Cyclic voltammetry (CV) is employed to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the material.

Instrumentation:

  • Potentiostat with a three-electrode cell setup (working electrode, reference electrode, and counter electrode).

Procedure:

  • Prepare a solution of 2-(biphenyl-4-yl)benzo[d]thiazole in an appropriate solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

  • Perform cyclic voltammetry scans to measure the onset oxidation and reduction potentials.

  • The HOMO and LUMO energy levels can be estimated from these potentials relative to a reference standard (e.g., ferrocene/ferrocenium couple).[7]

Table 1: Expected Photophysical and Electrochemical Properties of 2-(biphenyl-4-yl)benzo[d]thiazole

PropertyExpected ValueReference
Absorption λₘₐₓ~350-400 nm[1][6]
Emission λₑₘ~430-460 nm (deep blue)[1]
Energy Band Gap (Eg)~2.44 eV[1]
HOMO Level~ -5.4 to -5.8 eV[7]
LUMO Level~ -2.3 to -2.7 eV[7]

Part 3: OLED Fabrication and Characterization

The following protocols describe the fabrication of a multilayer OLED using 2-(biphenyl-4-yl)benzo[d]thiazole as the emissive material via thermal evaporation.

Workflow for OLED Fabrication

OLED_Fabrication_Workflow cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition (Thermal Evaporation) cluster_final Final Steps ITO_Cleaning ITO Substrate Cleaning (Detergent, DI Water, Acetone, Isopropanol) UV_Ozone UV-Ozone Treatment ITO_Cleaning->UV_Ozone HIL Hole Injection Layer (HIL) e.g., MoO₃ UV_Ozone->HIL HTL Hole Transport Layer (HTL) e.g., NPB HIL->HTL EML Emissive Layer (EML) 2-(biphenyl-4-yl)benzo[d]thiazole HTL->EML ETL Electron Transport Layer (ETL) e.g., TPBi EML->ETL EIL Electron Injection Layer (EIL) e.g., LiF ETL->EIL Cathode Cathode Deposition e.g., Al EIL->Cathode Encapsulation Encapsulation Cathode->Encapsulation

Caption: Workflow for OLED device fabrication.

Protocol 5: OLED Device Fabrication

Equipment:

  • High-vacuum thermal evaporation system (base pressure < 5 x 10⁻⁶ Torr)

  • Substrate holders and shadow masks

  • Quartz crystal microbalance for thickness monitoring

Procedure:

  • Substrate Preparation:

    • Clean indium tin oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol (15 minutes each).[8]

    • Dry the substrates in an oven.

    • Treat the ITO surface with UV-ozone for 15 minutes immediately before loading into the evaporation chamber to improve the work function.[9]

  • Organic and Metal Layer Deposition:

    • Mount the cleaned substrates in the evaporation chamber.

    • Sequentially deposit the following layers by thermal evaporation at a controlled rate (typically 0.1-0.2 nm/s for organic layers and 0.5-1.0 nm/s for metals):

      • Hole Injection Layer (HIL): Molybdenum trioxide (MoO₃), 5 nm[9]

      • Hole Transport Layer (HTL): N,N′-Di(naphthalen-1-yl)-N,N′-diphenyl-benzidine (NPB), 40 nm

      • Emissive Layer (EML): 2-(biphenyl-4-yl)benzo[d]thiazole, 20 nm

      • Electron Transport Layer (ETL): 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi), 30 nm

      • Electron Injection Layer (EIL): Lithium Fluoride (LiF), 1 nm[10]

      • Cathode: Aluminum (Al), 100 nm[10]

  • Encapsulation:

    • After deposition, transfer the devices to a nitrogen-filled glovebox and encapsulate them using a UV-curable epoxy and a glass coverslip to prevent degradation from atmospheric moisture and oxygen.

Protocol 6: OLED Device Characterization

Instrumentation:

  • Source measure unit (e.g., Keithley 2400 series)

  • Spectrometer with an integrated sphere

  • Photodiode

Procedure:

  • Current Density-Voltage-Luminance (J-V-L) Characteristics:

    • Apply a forward bias voltage to the device and measure the current and luminance simultaneously.

    • Plot the current density and luminance as a function of the applied voltage.

  • Electroluminescence (EL) Spectrum:

    • Measure the emission spectrum of the operating device at a constant current density to determine the peak emission wavelength and color coordinates (CIE 1931).

  • Efficiency Measurement:

    • Calculate the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE, %) from the J-V-L data.

Table 2: Representative Performance of a Blue OLED with a Benzothiazole Derivative Emitter

ParameterValueReference
Emission Peak438 nm[1]
CIE Coordinates (x, y)(0.16, 0.08)[1]
Maximum Luminance> 10,000 cd/m²[10]
Maximum Current Efficiency~ 5.9 cd/A[10]
Maximum Power Efficiency~ 5.7 lm/W[10]
Maximum External Quantum Efficiency (EQE)~ 6.2 %[10]

Conclusion and Future Outlook

The protocols outlined in these application notes provide a comprehensive framework for the synthesis, characterization, and application of this compound derivatives in OLEDs. The representative compound, 2-(biphenyl-4-yl)benzo[d]thiazole, demonstrates the potential of this class of materials as efficient deep-blue emitters. Further optimization of the molecular structure, such as the introduction of various substituent groups, and the refinement of the device architecture can lead to even higher performance OLEDs. The methodologies described herein serve as a robust starting point for researchers and scientists aiming to explore and develop novel materials for next-generation lighting and display technologies.

References

  • Synthesis and Characterisation of 2-(4-(Aryl)phenyl)benzothiazoles. (URL not available)
  • Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. (URL not available)
  • Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. [Link]
  • Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent m
  • Synthesis of some benzo[d]thiazole derivatives via suzuki cross- coupling reaction. [Link]
  • PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIV
  • Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs. [Link]
  • Study on changes in optical properties of phenylbenzothiazole deriv
  • Photophysical properties of 2,5-diphenyl-thiazolo[5,4- d]thiazole. (URL not available)
  • Progress on Phenanthroimidazole Derivatives for Light-Emitting Electrochemical Cells: An Overview. [Link]
  • N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. [Link]
  • Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Deriv
  • Design, Synthesis and Biological Evaluation of Benzo[D]Thiazole with Dimethylpyrazol Deriv
  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. [Link]
  • On the properties of new benzothiazole derivatives for organic light emitting diodes (OLEDs): A comprehensive theoretical study. (URL not available)

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Application Notes & Protocols: 5-Phenylbenzo[d]thiazole as a Fluorescent Probe for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 5-Phenylbenzo[d]thiazole as a fluorescent probe for the detection of metal ions. The benzothiazole scaffold, a prominent heterocyclic structure, has garnered significant attention in medicinal and material sciences due to its diverse physicochemical properties.[1] This guide details the synthesis, photophysical characterization, and a step-by-step protocol for utilizing this compound in metal ion sensing assays. We delve into the underlying sensing mechanisms, data interpretation, and troubleshooting, offering a complete framework for the successful implementation of this fluorescent probe in various research settings.

Introduction: The Critical Role of Fluorescent Probes in Metal Ion Detection

Metal ions are fundamental to a vast array of biological and environmental processes.[2] Imbalances in metal ion concentrations can signify pathological conditions or environmental contamination, making their accurate and sensitive detection a critical analytical challenge.[3] Fluorescent probes have emerged as powerful tools for this purpose due to their high sensitivity, selectivity, and the ability to provide real-time, non-invasive monitoring.[2][3] These probes are designed to exhibit a change in their fluorescent properties upon binding to a specific metal ion, enabling a direct correlation between the fluorescence signal and the analyte concentration.[4]

The benzothiazole core is a particularly interesting scaffold for the design of fluorescent probes.[1] Its derivatives are known for their favorable photophysical properties, including high quantum yields and stability.[5] The strategic introduction of a phenyl group at the 5-position of the benzo[d]thiazole core can enhance its fluorescent properties and provide a potential coordination site for metal ions. This application note will explore the utility of this compound as a selective and sensitive fluorescent probe for metal ion detection.

Principle of Detection: Understanding the Sensing Mechanism

The detection of metal ions by this compound relies on the modulation of its fluorescence upon coordination with a metal ion. Several photophysical processes can be responsible for this change, with the most common being Photoinduced Electron Transfer (PET) and fluorescence quenching.[4][6]

  • Photoinduced Electron Transfer (PET): In the unbound state, the lone pair of electrons on the nitrogen atom of the thiazole ring can quench the fluorescence of the molecule through a PET process. Upon coordination with a metal ion, these electrons are engaged in the metal-ligand bond, inhibiting the PET process and leading to a "turn-on" fluorescence response.[6]

  • Fluorescence Quenching: Conversely, interaction with certain metal ions, particularly transition metals with partially filled d-orbitals, can lead to fluorescence quenching.[6][7][8] This can occur through several mechanisms, including static quenching, where a non-fluorescent ground-state complex is formed, or dynamic (collisional) quenching, where the excited state of the fluorophore is deactivated through collisions with the metal ion.[7][9][10]

The specific mechanism at play will depend on the nature of the metal ion and the coordination environment.

Synthesis of this compound

The synthesis of this compound can be achieved through established synthetic routes, often involving a Suzuki cross-coupling reaction.[11] A general, exemplary protocol is provided below.

Materials and Reagents:

  • 2-Amino-4-bromothiophenol

  • Benzaldehyde

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Protocol:

  • Synthesis of 2-Phenylbenzo[d]thiazole: In a round-bottom flask, dissolve 2-Amino-4-bromothiophenol and benzaldehyde in ethanol. Reflux the mixture for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture and collect the precipitate by filtration. Wash the solid with cold ethanol and dry under vacuum.

  • Suzuki Cross-Coupling: To a solution of the 2-Phenylbenzo[d]thiazole intermediate in toluene, add phenylboronic acid, palladium(II) acetate, triphenylphosphine, and an aqueous solution of potassium carbonate.

  • Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the mixture to reflux (approximately 80-90 °C) and stir overnight.

  • After cooling to room temperature, extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the final product (this compound) by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Experimental Protocols for Metal Ion Detection

This section outlines the detailed procedures for evaluating the performance of this compound as a fluorescent probe for metal ion detection.

Materials and Instruments
  • This compound (synthesized as per Section 3)

  • Stock solutions of various metal salts (e.g., nitrates or chlorides of Al³⁺, Cr³⁺, Fe³⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Ni²⁺, Pb²⁺, etc.) in a suitable solvent (e.g., deionized water or acetonitrile).

  • Spectroscopic grade solvents (e.g., acetonitrile, DMF/H₂O mixture).

  • UV-Vis Spectrophotometer

  • Fluorometer

  • pH meter

  • Standard quartz cuvettes

General Spectroscopic Procedures
  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent (e.g., acetonitrile).

    • Prepare stock solutions of the metal ions (e.g., 10 mM) in deionized water or the same solvent as the probe.

  • UV-Vis Absorption and Fluorescence Measurements:

    • For a typical measurement, dilute the probe stock solution to the desired final concentration (e.g., 10 µM) in the chosen solvent system (e.g., DMF/H₂O 1:1, v/v).[12]

    • Record the UV-Vis absorption and fluorescence emission spectra of the probe solution alone.

    • Incrementally add aliquots of the metal ion stock solution to the probe solution.

    • After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes before recording the spectra.

    • The excitation wavelength for fluorescence measurements should be determined from the absorption maximum of the probe.

Selectivity and Competition Experiments

To assess the selectivity of this compound towards a specific metal ion, competition experiments are crucial.

Protocol:

  • Prepare a solution of the probe (e.g., 10 µM).

  • Add a specific amount of the target metal ion (e.g., 5 equivalents) and record the fluorescence spectrum.[12]

  • To separate solutions of the probe, add the same amount of various other potentially interfering metal ions and record their fluorescence spectra.

  • For competition experiments, prepare a solution of the probe and the target metal ion. Then, add an excess of the interfering metal ions and observe any changes in the fluorescence signal.

Determination of the Limit of Detection (LOD)

The limit of detection is a critical parameter that defines the sensitivity of the probe.

Protocol:

  • Record the fluorescence intensity of the probe in the absence of the target metal ion (blank).

  • Measure the fluorescence intensity at various low concentrations of the target metal ion.

  • The LOD can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurements and k is the slope of the linear calibration curve of fluorescence intensity versus metal ion concentration.[13]

Determination of Binding Stoichiometry (Job's Plot)

The Job's plot, or method of continuous variations, is a widely used technique to determine the binding stoichiometry between the probe and the metal ion.[14][15][16][17]

Protocol:

  • Prepare a series of solutions with a constant total concentration of the probe and the metal ion, but with varying mole fractions of each component.[14][17]

  • The mole fraction of the probe (X_probe) will range from 0 to 1, while the mole fraction of the metal ion (X_metal) will be 1 - X_probe.

  • Measure the fluorescence intensity (or absorbance) of each solution at the wavelength of maximum change.

  • Plot the change in fluorescence intensity (ΔF) against the mole fraction of the probe.

  • The maximum of the plot corresponds to the mole fraction at which the complex is most concentrated, revealing the stoichiometric ratio.[15] For example, a maximum at a mole fraction of 0.5 indicates a 1:1 stoichiometry.

Data Presentation and Visualization

Clear presentation of data is essential for interpreting the results of your experiments.

Table 1: Photophysical Properties of this compound in the Presence of Various Metal Ions
Metal IonAbsorption Max (nm)Emission Max (nm)Fluorescence Intensity (a.u.)Quantum Yield (Φ)
NoneλabsλemI₀Φ₀
Al³⁺λabs'λem'I₁Φ₁
Cu²⁺λabs''λem''I₂Φ₂
...............
Table 2: Selectivity and LOD of this compound for Target Metal Ion
Interfering IonFluorescence ResponseLimit of Detection (LOD)
Zn²⁺Minimal ChangeN/A
Cd²⁺Minimal ChangeN/A
Target Ion Significant Change X.XX M

Visualization of Experimental Workflow and Sensing Mechanism

experimental_workflow cluster_synthesis Probe Synthesis cluster_sensing Metal Ion Sensing cluster_analysis Data Analysis synthesis Synthesis of this compound purification Purification & Characterization synthesis->purification stock_prep Prepare Stock Solutions spectroscopy Spectroscopic Titration stock_prep->spectroscopy selectivity Selectivity & Competition spectroscopy->selectivity job_plot Job's Plot spectroscopy->job_plot lod Calculate LOD spectroscopy->lod mechanism Elucidate Mechanism selectivity->mechanism stoichiometry Determine Stoichiometry job_plot->stoichiometry

Caption: Experimental workflow for metal ion detection.

Caption: Proposed 'turn-on' sensing mechanism.

Troubleshooting

Problem Possible Cause Solution
No fluorescence change observed 1. Incorrect solvent system. 2. Probe degradation. 3. Metal ion is not a quencher or activator for this probe.1. Test different solvents or solvent mixtures. 2. Synthesize fresh probe and verify its purity. 3. Screen a wider range of metal ions.
Precipitation upon metal ion addition 1. Low solubility of the complex. 2. High concentration of reactants.1. Use a more polar solvent or a co-solvent. 2. Work with more dilute solutions.
Inconsistent results 1. pH fluctuations. 2. Temperature variations. 3. Contamination of glassware.1. Use a buffered solution if the probe is pH-sensitive. 2. Maintain a constant temperature during measurements. 3. Thoroughly clean all glassware.

Conclusion

This compound presents a promising scaffold for the development of fluorescent probes for metal ion detection. Its synthesis is achievable through standard organic chemistry techniques, and its photophysical properties can be readily characterized. By following the detailed protocols outlined in this application note, researchers can effectively evaluate its potential as a selective and sensitive sensor for various metal ions. The insights gained from such studies can contribute to the development of novel analytical tools for applications in environmental monitoring, diagnostics, and drug discovery.

References

  • Recent Progress in Fluorescent Probes For Metal Ion Detection. Frontiers.
  • Review on Lysosomal Metal Ion Detection Using Fluorescent Probes. ACS Omega.
  • Review on Recent Advances in Metal Ions Sensing Using Different Fluorescent Probes.
  • Job plot. Grokipedia.
  • Fluorescent Sensors for Detecting and Imaging Metal Ions in Biological Systems: Recent Advances and Future Perspectives. MDPI.
  • Fluorescent Sensors for Measuring Metal Ions in Living Systems. Chemical Reviews.
  • Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. MDPI.
  • What is fluorescence quenching?. AxisPharm.
  • The mechanisms of fluorescence quenching of carbon dots upon interaction with heavy metal c
  • Method of Continuous Vari
  • Background. Chemistry LibreTexts.
  • Why metal ions can quench fluorescence?.
  • Fluorescence Quenching of Tyrosine-Ag Nanoclusters by Metal Ions: Analytical and Physicochemical Assessment. MDPI.
  • Job plot. Wikipedia.
  • Spectrophotometric study of complexes by Job's method. SlideShare.
  • Design, Synthesis and Evaluation of Fluorescent Properties of Benzothiazole Deriv
  • Effect of Substituent Structure of Benzothiazole Probe on Recognition to Metal Ion. Hindawi.
  • Zinc ion detection using a benzothiazole-based highly selective fluorescence “turn-on” chemosensor and its real-time application.
  • A Benzothiazole-Based Fluorescent Probe for Ratiometric Detection of Al3+ and Its Application in W
  • A benzothiazole-based fluorescent probe for efficient detection and discrimination of Zn2+ and Cd2+, using cysteine as an auxiliary reagent. ScienceDirect.
  • Synthesis and Fluorescent Properties of Some Benzothiazole Derivatives Synthesized via Suzuki Cross Coupling Reaction. Open Research@CSIR-NIScPR.
  • Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction.
  • Zinc ion detection using a benzothiazole-based highly selective fluorescence “turn-on” chemosensor and its real-time applic
  • Thiazole Orange derivatives: synthesis, fluorescence properties, and labeling cancer cells. PubMed.
  • A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells.

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Application Notes & Protocols: A Framework for In Vitro Anticancer Screening of 5-Phenylbenzo[d]thiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of 5-Phenylbenzo[d]thiazole Scaffolds

The benzothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active agents.[1][2] The fusion of a benzene and a thiazole ring creates a unique bicyclic heterocyclic system amenable to diverse chemical modifications, leading to a broad spectrum of biological activities, including notable anticancer properties.[1][2][3] Specifically, the introduction of a phenyl group at the 5-position of the benzo[d]thiazole core has been an area of significant interest, with derivatives demonstrating potent cytotoxic effects against a range of human cancer cell lines, such as those of the breast, colon, and lung.[3][4]

The anticancer mechanisms of benzothiazole derivatives are often multifaceted, implicating the induction of apoptosis, disruption of the cell cycle, and inhibition of key enzymatic pathways crucial for tumor proliferation and survival.[1][4] Given this promising background, a systematic and robust in vitro screening protocol is paramount to identify and characterize novel this compound compounds with significant therapeutic potential.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals, outlining a detailed protocol for the in vitro anticancer screening of this promising class of compounds. The methodologies described herein are designed to ensure scientific integrity and provide a clear rationale for experimental choices, enabling the generation of reliable and reproducible data essential for preclinical evaluation.

I. Initial Cytotoxicity Screening: Assessing General Anti-proliferative Activity

The initial phase of screening aims to determine the general cytotoxicity of the this compound compounds across a panel of relevant cancer cell lines. This step is crucial for identifying active compounds and determining their effective concentration range for further mechanistic studies. Two widely accepted and robust methods for assessing cytotoxicity are the MTT and SRB assays.

A. Rationale for Assay Selection
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a gold standard for assessing cell viability and proliferation.[5][6] It measures the metabolic activity of living cells, specifically the activity of mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5][6] The intensity of the color is directly proportional to the number of viable cells.[5] This assay is particularly valuable in drug discovery for its simplicity, and high-throughput compatibility.[5][7]

  • SRB (Sulphorhodamine B) Assay: The SRB assay is another widely used method for determining cytotoxicity based on the measurement of cellular protein content.[8][9] SRB, a bright pink aminoxanthene dye, binds stoichiometrically to proteins under mildly acidic conditions.[10][11] The amount of bound dye serves as a proxy for cell mass and is a reliable indicator of cell number.[8][10] A key advantage of the SRB assay is that it does not rely on metabolic activity, making it less susceptible to interference from compounds that might affect mitochondrial function without being cytotoxic.[10][11]

B. Recommended Human Cancer Cell Lines

The selection of an appropriate panel of cancer cell lines is critical for a comprehensive initial screening. It is recommended to include cell lines from different cancer types to assess the spectrum of activity of the test compounds. The NCI-60 panel provides a standardized set of human cancer cell lines for drug screening.[12][13][14][15]

Cancer Type Recommended Cell Lines Justification
Breast Cancer MCF-7, MDA-MB-231MCF-7 is a hormone-dependent (ER-positive) cell line, while MDA-MB-231 represents a triple-negative breast cancer model, allowing for the assessment of activity in different subtypes.[13]
Lung Cancer A549, NCI-H1299A549 is a widely studied non-small cell lung cancer (NSCLC) cell line.[12][16] NCI-H1299 is another NSCLC line that is null for the p53 tumor suppressor protein.
Colon Cancer HCT-116, SW480HCT-116 is a human colon cancer cell line with a wild-type p53 status, while SW480 is also a widely used colon adenocarcinoma line.[17][18]
C. Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates the general workflow for the initial cytotoxicity screening of this compound compounds.

Cytotoxicity_Workflow Figure 1: General Workflow for In Vitro Cytotoxicity Screening cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Preparation (Stock & Working Solutions) Cell_Seeding Cell Seeding in 96-well Plates Compound_Prep->Cell_Seeding Cell_Culture Cancer Cell Line Culture (Exponential Growth Phase) Cell_Culture->Cell_Seeding Compound_Treatment Treatment with this compound Compounds (24-72h) Cell_Seeding->Compound_Treatment Viability_Assay Perform MTT or SRB Assay Compound_Treatment->Viability_Assay Absorbance_Measurement Measure Absorbance (Microplate Reader) Viability_Assay->Absorbance_Measurement Data_Normalization Data Normalization (% Viability vs. Control) Absorbance_Measurement->Data_Normalization IC50_Calculation Calculate IC50 Values Data_Normalization->IC50_Calculation Dose_Response_Curves Generate Dose-Response Curves IC50_Calculation->Dose_Response_Curves

Caption: General experimental workflow for in vitro cytotoxicity screening.

D. Detailed Protocol: MTT Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[4][7] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. After 24 hours, remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[7]

  • Incubation: Incubate the plates for 48-72 hours.[4]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[5][19][20]

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[7][19]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[7]

E. Detailed Protocol: SRB Assay
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: After the incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.[8][9][11]

  • Washing: Carefully wash the plates four to five times with 1% (v/v) acetic acid to remove excess dye and let the plates air-dry.[8][9][10]

  • SRB Staining: Add 50-100 µL of 0.04% or 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[9][10]

  • Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.[8][9][10]

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[8][9]

  • Absorbance Reading: Measure the optical density (OD) at 510 nm using a microplate reader.[8][9]

  • Data Analysis: Similar to the MTT assay, calculate the percentage of cell viability and determine the IC50 values.

II. Mechanistic Studies: Elucidating the Mode of Action

Compounds that exhibit significant cytotoxicity in the initial screening should be further investigated to understand their mechanism of action. A primary focus of anticancer drug discovery is the induction of apoptosis, or programmed cell death.[21][22]

A. Rationale for Apoptosis Assays
  • Caspase-Glo® 3/7 Assay: Caspases are a family of proteases that are central to the apoptotic process. Caspases-3 and -7 are key executioner caspases. The Caspase-Glo® 3/7 assay is a highly sensitive luminescent assay that measures the activity of these caspases.[23][24] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases-3 and -7 to release aminoluciferin, generating a luminescent signal that is proportional to caspase activity.[23][24] Its "add-mix-measure" format makes it ideal for high-throughput screening.[23]

  • Western Blot Analysis of Apoptotic Markers: Western blotting is a powerful technique to detect and quantify specific proteins involved in the apoptotic cascade.[25] Key markers include:

    • Cleaved Caspases: Detection of the cleaved (active) forms of caspases, such as caspase-3 and caspase-9, provides direct evidence of caspase activation.[26]

    • Cleaved PARP-1: Poly (ADP-ribose) polymerase-1 (PARP-1) is a substrate for activated caspases. Its cleavage is a hallmark of apoptosis.[25][27]

    • Bcl-2 Family Proteins: The ratio of pro-apoptotic (e.g., Bax, Bak) to anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family regulates the intrinsic apoptotic pathway.[25]

B. Experimental Workflow for Apoptosis Studies

Apoptosis_Workflow Figure 2: Workflow for Apoptosis Induction Studies cluster_prep_apoptosis Preparation cluster_assays_apoptosis Apoptosis Assays cluster_analysis_apoptosis Data Analysis & Interpretation Select_Compounds Select Active Compounds (Based on IC50 values) Treatment_Apoptosis Treat Cells with Compounds (IC50 concentrations) Select_Compounds->Treatment_Apoptosis Cell_Culture_Apoptosis Culture Selected Cancer Cell Lines Cell_Culture_Apoptosis->Treatment_Apoptosis Caspase_Assay Caspase-Glo® 3/7 Assay Treatment_Apoptosis->Caspase_Assay Western_Blot Western Blot Analysis (Cleaved Caspases, PARP, Bcl-2 family) Treatment_Apoptosis->Western_Blot Caspase_Activity Quantify Caspase Activity (Luminescence) Caspase_Assay->Caspase_Activity Protein_Expression Analyze Protein Band Intensities Western_Blot->Protein_Expression Conclusion Determine Apoptotic Induction Caspase_Activity->Conclusion Protein_Expression->Conclusion

Caption: Workflow for investigating apoptosis induction by lead compounds.

C. Detailed Protocol: Caspase-Glo® 3/7 Assay
  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the this compound compounds at their respective IC50 concentrations for a predetermined time (e.g., 24, 48 hours).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions, allowing it to equilibrate to room temperature.[24]

  • Assay Procedure: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[24]

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.[24]

  • Data Analysis: Compare the luminescence signals from treated cells to those of the vehicle-treated control to determine the fold-increase in caspase-3/7 activity.

D. Detailed Protocol: Western Blot Analysis for Apoptotic Markers
  • Cell Treatment and Lysis: Treat cells grown in 6-well plates with the test compounds. After incubation, harvest the cells and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[25]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[25]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[25]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[25]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for cleaved caspase-3, cleaved PARP, Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[25]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[25]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.[25]

  • Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.

III. Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: In Vitro Cytotoxicity of this compound Compounds (Illustrative Data)

CompoundCell LineIC50 (µM) ± SD
Compound X MCF-75.2 ± 0.4
MDA-MB-2318.1 ± 0.7
A5493.5 ± 0.3
HCT-1166.8 ± 0.5
Doxorubicin MCF-70.8 ± 0.1
(Positive Control)MDA-MB-2311.2 ± 0.2
A5490.5 ± 0.08
HCT-1160.9 ± 0.1

Table 2: Apoptosis Induction by Compound X (Illustrative Data)

TreatmentCaspase-3/7 Activity (Fold Change vs. Control)Relative Expression of Cleaved PARP
Control 1.01.0
Compound X (5 µM) 4.5 ± 0.63.8 ± 0.4
Staurosporine 8.2 ± 0.97.5 ± 0.8
(Positive Control)

IV. Conclusion

This comprehensive protocol provides a robust framework for the in vitro anticancer screening of this compound compounds. By systematically evaluating cytotoxicity and elucidating the underlying apoptotic mechanisms, researchers can effectively identify and characterize promising lead candidates for further preclinical and clinical development. The integration of multiple, validated assays and the careful selection of relevant cancer cell lines are essential for generating high-quality, reliable data that will drive the advancement of novel cancer therapeutics.

References

  • Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed
  • Sulforhodamine B (SRB)
  • Application Note: Western Blot Protocol for Apoptosis Markers Following Anti-TNBC Agent-1 Tre
  • Sulforhodamine B (SRB)
  • Apoptosis western blot guide - Abcam
  • Caspase-Glo® 3/7 Assay Protocol - Promega Corpor
  • Lung Cancer Cell Lines as Tools for Biomedical Discovery and Research - PubMed Central
  • MTT assay protocol | Abcam
  • Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed
  • Caspase-Glo(R)
  • Sulforhodamine B colorimetric assay for cytotoxicity screening - SciSpace
  • Screening Method for Anti-Colon Cancer Drugs Using Two Sensor Cell Lines with Human β4-Galactosyltransferase 4 Gene Promoters - MDPI
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evalu
  • Cytotoxicity MTT Assay Protocols and Methods | Springer N
  • Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay - Benchchem
  • Screening Anticancer Drugs with NCI Lines - Cytion
  • Caspase 3/7 Assay for Apoptosis Detection - Bio-protocol
  • DATA SHEET SRB Cytotoxicity Assay - Canvax Biotech
  • Authenticated Lung Cancer Cell Lines - Sigma-Aldrich
  • MTT Cell Proliferation Assay -
  • Determination of Caspase Activ
  • Abstract 2147: Generation of primary cell lines from advanced colon cancer: a tool for screening novel anticancer molecules. - AACR Journals
  • Patient-Derived In Vitro Models for Drug Discovery in Colorectal Carcinoma - PMC - NIH
  • Analysis by Western Blotting - Apoptosis - Bio-Rad Antibodies
  • Application Notes & Protocols: In Vitro Antitumor Activity of 5-Hydroxybenzothiazole-2-carboxylic Acid and Its Deriv
  • Application Notes and Protocols for In Vitro Assays of Anticancer Agent 205 - Benchchem
  • Discovering Common Cell Models Used in Lung Cancer Research! - Ubigene
  • Systematic Drug Screening Identifies Tractable Targeted Combination Therapies in Triple-Neg
  • Synthesis and in Vitro Cytotoxic Activity of Compounds with Pro-Apoptotic Potential - MDPI
  • Colon-26 cell line - AcceGen
  • Caspase-3/7 Activity Plate Reader Assay Kit, Green - STEMCELL Technologies
  • Screening of 129 FDA approved anti-cancer drugs in colorectal cancer cell lines resistant to oxaliplatin or irinotecan (SN38).
  • Screening Anticancer Drugs with NCI Lines - Cytion
  • Screening Anticancer Drugs with NCI Lines - Cytion
  • Apoptosis detection and western blot - Bio-protocol
  • Looking for cell line models to predict drug response in cancer p
  • Authenticated Breast Cancer Cell Lines for Cancer Research - Sigma-Aldrich
  • Apoptosis assays for quantifying the bioactivity of anticancer drug products - ResearchG
  • Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
  • In Vitro Cytotoxicity of Novel Benzothiazole Hydrochloride Compounds: A Technical Guide - Benchchem
  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PubMed Central
  • Apoptosis Assays - Sigma-Aldrich
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  • The Synthesis, Characterization, Molecular Docking and In Vitro Antitumor Activity of Benzothiazole Aniline (BTA)
  • Synthesis and biological evaluation of novel triazoles and isoxazoles linked 2-phenyl benzothiazole as potential anticancer agents - PubMed
  • Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC - NIH
  • Benzothiazole derivatives as anticancer agents - PMC - PubMed Central

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5-Phenylbenzo[d]thiazole: A Privileged Scaffold for the Design and Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The 5-phenylbenzo[d]thiazole core is a prominent structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets. This bicyclic heterocyclic system, featuring a benzene ring fused to a thiazole ring with a phenyl substituent at the 5-position, offers a unique three-dimensional architecture that can be readily functionalized to generate diverse libraries of bioactive compounds. These derivatives have shown significant promise in various therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases, by acting as potent inhibitors of key enzymes and modulators of cellular pathways. This guide provides a comprehensive overview of the synthesis of the this compound building block and its application in the development of bioactive molecules, complete with detailed experimental protocols and mechanistic insights.

I. Synthesis of the this compound Scaffold

The construction of the this compound core is a critical first step in the synthesis of its derivatives. A robust and versatile method involves a two-step sequence: the synthesis of a 5-bromobenzothiazole precursor followed by a Suzuki-Miyaura cross-coupling reaction to introduce the phenyl group.

Protocol 1: Synthesis of 5-Bromobenzothiazole via Sandmeyer Reaction

This protocol details the diazotization of 2-amino-5-bromobenzothiazole followed by a copper(I)-mediated Sandmeyer reaction to yield 5-bromobenzothiazole. This method is well-established and reliable for the synthesis of aryl bromides from the corresponding anilines.[1]

Materials:

  • 2-Amino-5-bromobenzothiazole

  • Hydrobromic acid (48%)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Deionized water

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Diazotization: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-5-bromobenzothiazole (1.0 eq) in 48% hydrobromic acid. Cool the mixture to 0 °C in an ice bath with constant stirring.

  • Slowly add a solution of sodium nitrite (1.1 eq) in deionized water dropwise to the cooled mixture, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 30 minutes to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Gas evolution (N₂) will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification: Transfer the reaction mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford pure 5-bromobenzothiazole.

Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of this compound

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[2][3] This protocol describes the palladium-catalyzed cross-coupling of 5-bromobenzothiazole with phenylboronic acid to furnish the target this compound.

Materials:

  • 5-Bromobenzothiazole

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Toluene and Water (or other suitable solvent system, e.g., 1,4-dioxane/water)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask, add 5-bromobenzothiazole (1.0 eq), phenylboronic acid (1.2 eq), palladium(II) acetate (0.02-0.05 eq), and triphenylphosphine (0.08-0.20 eq).

  • Add potassium carbonate (2.0-3.0 eq) and the solvent system (e.g., toluene/water 4:1).

  • Reaction Execution: Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Heat the mixture to reflux (typically 80-110 °C) with vigorous stirring for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature.

  • Add water and extract the product with ethyl acetate or another suitable organic solvent.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield this compound.

Diagram of the Synthetic Workflow:

SynthesisWorkflow cluster_step1 Protocol 1: Synthesis of 5-Bromobenzothiazole cluster_step2 Protocol 2: Suzuki-Miyaura Cross-Coupling start1 2-Amino-5-bromobenzothiazole diazotization Diazotization (HBr, NaNO2, 0 °C) start1->diazotization sandmeyer Sandmeyer Reaction (CuBr) diazotization->sandmeyer product1 5-Bromobenzothiazole sandmeyer->product1 start2 5-Bromobenzothiazole product1->start2 coupling Suzuki Coupling (Phenylboronic acid, Pd(OAc)2, K2CO3) start2->coupling product2 This compound coupling->product2

Caption: Synthetic route to this compound.

II. This compound as a Building Block for Bioactive Molecules

The this compound scaffold serves as a versatile starting point for the development of a wide array of bioactive molecules. By modifying the substituents on both the phenyl and the benzothiazole rings, researchers can fine-tune the pharmacological properties of the resulting compounds to achieve desired potency and selectivity.

Application in Anticancer Drug Discovery

Derivatives of this compound have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer.

As Kinase Inhibitors:

Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a common feature of many cancers. The this compound scaffold has been successfully employed to develop potent kinase inhibitors.

  • Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors: Certain benzothiazole derivatives have shown inhibitory activity against EGFR, a key target in non-small cell lung cancer and other malignancies.[4]

  • Phosphoinositide 3-kinase (PI3K) Inhibitors: The PI3K/AKT/mTOR pathway is frequently hyperactivated in cancer. Novel benzothiazole derivatives have been designed as selective PI3Kβ inhibitors, showing promise in the treatment of prostate cancer.[5]

  • MAPK Inhibitors: The mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade in cancer. Benzothiazole derivatives have been developed as potent inhibitors of p38α MAPK, a key player in breast cancer progression.[6]

  • Forkhead Box Protein M1 (FOXM1) Inhibitors: FOXM1 is a transcription factor that plays a crucial role in cell cycle progression and is overexpressed in many cancers. Novel benzothiazole derivatives have been identified as potent FOXM1 inhibitors in triple-negative breast cancer models.[7]

Table 1: Examples of this compound Derivatives as Kinase Inhibitors

Derivative ClassTarget KinaseCancer Cell LineIC₅₀ (µM)Reference
Pyrimido[2,1-b]benzothiazoleEGFR-TKNCI-H5220.0223[4]
Benzothiazole-ureaPI3KβPC-30.034[5]
Benzothiazole-acetamidep38α MAPKMCF-70.031[6]
Benzothiazole-thiazolidinedioneFOXM1MDA-MB-2316.13[7]

Diagram of Kinase Inhibition by this compound Derivatives:

KinaseInhibition cluster_pathways Cancer-Related Signaling Pathways scaffold This compound Scaffold egfr EGFR Pathway scaffold->egfr Inhibition pi3k PI3K/AKT/mTOR Pathway scaffold->pi3k Inhibition mapk MAPK Pathway scaffold->mapk Inhibition foxm1 FOXM1 Pathway scaffold->foxm1 Inhibition

Caption: Inhibition of key cancer signaling pathways.

Application in Neurodegenerative Diseases

The development of effective treatments for neurodegenerative disorders such as Alzheimer's and Parkinson's disease is a major challenge in modern medicine. The this compound scaffold has emerged as a promising starting point for the design of neuroprotective agents.

  • Antioxidant and Neuroprotective Effects: Benzothiazole derivatives have been shown to protect neuronal cells from oxidative stress-induced damage, a key pathological feature of many neurodegenerative diseases.[8][9][10] Some compounds have demonstrated the ability to enhance the activity of antioxidant enzymes like catalase.[8]

  • Multi-target-directed Ligands for Alzheimer's Disease: Given the multifactorial nature of Alzheimer's disease, molecules that can interact with multiple targets are highly sought after. Benzothiazole-isothiourea derivatives have been investigated as multi-target agents that can inhibit acetylcholinesterase, prevent amyloid-beta aggregation, and exhibit antioxidant properties.[11]

Table 2: Neuroprotective Activity of Benzothiazole Derivatives

Derivative ClassModel SystemProtective EffectReference
Benzothiazole analogsU87 MG cells (H₂O₂ induced stress)Enhanced neuronal cell viability[8]
Cinnamamide-piperidine derivativesSH-SY5Y cellsProtection against α-syn-induced cytotoxicity[9]
Benzothiazole-isothioureaPC12 cellsAnti-Aβ₁₋₄₂ aggregation and AChE inhibition[11]

Diagram of Neuroprotective Mechanisms:

Neuroprotection cluster_mechanisms Neuroprotective Mechanisms scaffold This compound Derivatives antioxidant Antioxidant Activity (ROS Scavenging) scaffold->antioxidant ache AChE Inhibition scaffold->ache abeta Anti-Aβ Aggregation scaffold->abeta enzyme Catalase Modulation scaffold->enzyme

Caption: Multifaceted neuroprotective mechanisms.

III. Conclusion

The this compound scaffold represents a highly valuable building block in the field of medicinal chemistry. Its straightforward synthesis, coupled with the vast potential for chemical modification, allows for the creation of diverse libraries of compounds with a wide range of biological activities. The demonstrated efficacy of its derivatives as anticancer and neuroprotective agents underscores the importance of this privileged structure in the ongoing quest for novel therapeutics. The protocols and application notes provided herein offer a solid foundation for researchers to explore the full potential of the this compound core in their drug discovery and development endeavors.

IV. References

  • Preparation of 2-(4-bromophenyl)-5-bromobenzothiazole. PrepChem.com. (URL: [Link])

  • CN102408394A - 2-Ethylthio-5-bromobenzothiazole and its preparation method and use. Google Patents. (URL: )

  • Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells. Unich.it. (URL: [Link])

  • Organic & Biomolecular Chemistry. Royal Society of Chemistry. (URL: [Link])

  • Design, Synthesis, Bioactivity Screening and Molecular Docking Analysis of Phenylthiazole Derivatives Containing Nitrobenzylidine Moiety. Oriental Journal of Chemistry. (URL: [Link])

  • Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. Royal Society of Chemistry. (URL: [Link])

  • Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents. PubMed. (URL: [Link])

  • EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives. National Institutes of Health. (URL: [Link])

  • Further studies on the in vitro neuroprotective activity of the most potent compounds and at high concentrations. ResearchGate. (URL: [Link])

  • Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. National Institutes of Health. (URL: [Link])

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. (URL: [Link])

  • Novel benzothiazole/benzothiazole thiazolidine-2,4-dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. PubMed. (URL: [Link])

  • Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. National Institutes of Health. (URL: [Link])

  • Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. National Institutes of Health. (URL: [Link])

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. National Institutes of Health. (URL: [Link])

  • IC50 values of 2-arylbezimidazoles and benzothiazoles for DPPH and ABTS free radical scavenging activity. ResearchGate. (URL: [Link])

  • In Silico and In Vitro Studies of Benzothiazole-Isothioureas Derivatives as a Multitarget Compound for Alzheimer's Disease. MDPI. (URL: [Link])

  • Suzuki cross-coupling reaction between bromobenzene and phenylboronic acid. ResearchGate. (URL: [Link])

  • Suzuki coupling reaction of bromobenzene with phenylboronic acid. ResearchGate. (URL: [Link])

  • Neuroprotective effects of novel nitrones: In vitro and in silico studies. PubMed. (URL: [Link])

  • Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. MDPI. (URL: [Link])

  • Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. Springer. (URL: [Link])

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techniques for growing single crystals of 5-Phenylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Single-Crystal Growth of 5-Phenylbenzo[d]thiazole for Structural Elucidation

Authored by a Senior Application Scientist

This document provides researchers, scientists, and drug development professionals with a detailed guide to the techniques and protocols for growing high-quality single crystals of this compound. The successful cultivation of single crystals is a critical prerequisite for X-ray crystallography, the definitive method for elucidating the three-dimensional atomic structure of a molecule. Such structural information is invaluable for understanding structure-activity relationships (SAR) in drug design and for characterizing the solid-state properties of novel materials.

This guide moves beyond simple procedural lists to explain the underlying principles of crystallization, empowering the researcher to troubleshoot and optimize the process. The protocols described herein are designed as self-validating systems, beginning with foundational solvent screening to inform the selection of the most promising crystal growth strategy.

The Foundational Principles of Crystallization

The journey from a pure microcrystalline powder to a diffraction-quality single crystal is a carefully controlled thermodynamic process. It hinges on manipulating the solubility of the target compound to achieve a state of supersaturation, from which ordered crystal lattices can form.

A solution transitions through three key states:

  • Unsaturated: The solvent can dissolve more solute.

  • Saturated: The solution is in equilibrium with the solid solute; the rate of dissolution equals the rate of precipitation.

  • Supersaturated: The solution contains more dissolved solute than it can hold at equilibrium. This is an unstable state from which crystallization occurs.

The goal of single-crystal growth is to enter and remain within the metastable zone—a region of slight supersaturation where existing crystal nuclei can grow slowly and orderly, rather than the labile zone of high supersaturation which leads to rapid, uncontrolled precipitation of many small crystals.[1] The techniques detailed below are all methods to gently guide the solution into this metastable zone.

Prerequisite for Success: Purity and Preparation

The quality of the starting material is paramount. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to defects that degrade diffraction quality.

  • Purity: It is recommended to use this compound with a purity of >95%, and ideally >99%. If necessary, purify the bulk material by column chromatography or recrystallization from a suitable solvent before attempting single-crystal growth.[2][3]

  • Glassware: All glassware must be scrupulously clean. Traces of dust or other particulates can act as unintended nucleation sites, leading to a shower of microcrystals instead of a few large single crystals.[4] It is best practice to rinse vials with the final crystallization solvent before use.

Application Note I: Foundational Solvent Screening

Before any crystallization technique can be applied, a suitable solvent or solvent system must be identified. The ideal solvent for single-crystal growth is one in which this compound exhibits moderate solubility.

Protocol: Determining Solubility Profile

  • Preparation: Arrange a series of small, clean vials (e.g., 1-dram vials).

  • Dispensing Solute: Add a small, consistent amount (e.g., 2-5 mg) of this compound to each vial.

  • Solvent Addition: To each vial, add a different analytical-grade solvent dropwise from the list in Table 1, vortexing or sonicating briefly after each addition.

  • Observation: Carefully observe the amount of solvent required to fully dissolve the compound at room temperature.

  • Classification: Categorize the solvents based on the results:

    • High Solubility: Dissolves in <0.5 mL. These are good candidates for the primary solvent in vapor or liquid diffusion techniques.

    • Moderate Solubility: Dissolves in 0.5 - 1.5 mL. These are excellent candidates for the slow evaporation method.[4]

    • Low/Insoluble: Fails to dissolve in >2.0 mL. These are good candidates for the "anti-solvent" in diffusion techniques.

Table 1: Potential Solvents for Screening

SolventBoiling Point (°C)Polarity (Dielectric Constant)Potential Role
n-Hexane691.88Anti-Solvent
Toluene1112.38Evaporation / Primary Solvent
Diethyl Ether34.64.34Anti-Solvent
Dichloromethane (DCM)409.08Evaporation / Primary Solvent
Ethyl Acetate776.02Evaporation / Primary Solvent
Tetrahydrofuran (THF)667.52Primary Solvent
Acetone5620.7Primary Solvent
Acetonitrile8237.5Primary Solvent
Ethanol7824.5Evaporation / Primary Solvent
Methanol6532.7Primary Solvent

Application Note II: The Slow Evaporation Method

This is often the simplest and most successful technique.[4][5] It relies on the gradual removal of solvent from a nearly saturated solution to slowly induce supersaturation.

Protocol: Crystallization by Slow Evaporation

  • Solution Preparation: Dissolve a sufficient amount of this compound in a "moderate solubility" solvent (identified in Section 3) to create a nearly saturated solution in a clean vial. Ensure no solid particles remain. If necessary, filter the solution through a syringe filter (PTFE, 0.22 µm) into a clean crystallization vessel.

  • Vessel Capping: Cover the vial with parafilm or aluminum foil. Using a needle, pierce 1-3 small holes in the covering.[4] The number and size of the holes control the rate of evaporation; fewer, smaller holes are better for slower growth.

  • Incubation: Place the vial in a vibration-free location (e.g., a drawer or a protected corner of a bench). Avoid areas with temperature fluctuations.

  • Monitoring: Observe the vial periodically over several days to weeks without disturbing it. High-quality crystals should appear and grow over time.

Slow_Evaporation cluster_setup Slow Evaporation Setup cluster_process Mechanism vial Vial Saturated Solution of This compound solvent_vapor Solvent Vapor Escapes Slowly vial->solvent_vapor cap Parafilm with Pinholes A 1. Slow Evaporation B 2. Concentration Increases A->B C 3. Supersaturation Achieved B->C D 4. Nucleation & Crystal Growth C->D

Caption: Workflow for the slow evaporation technique.

Application Note III: The Vapor Diffusion Method

This technique is ideal when only small amounts of material are available or when the compound is highly soluble in most solvents.[2] It involves using a volatile "anti-solvent" (in which the compound is insoluble) to slowly diffuse into a solution of the compound, thereby reducing its solubility and inducing crystallization.[1][6]

Protocol: Crystallization by Vapor Diffusion

  • Solution Preparation: In a small, open container (e.g., a 0.5-dram vial), dissolve 2-10 mg of this compound in a minimal amount of a "high solubility," less volatile solvent (e.g., toluene, THF).

  • Reservoir Preparation: In a larger vessel (e.g., a 4-dram vial or a small beaker), add 1-2 mL of a "low solubility," more volatile anti-solvent (e.g., pentane, hexane, diethyl ether).[5][6]

  • Assembly: Carefully place the small, open vial containing the compound solution inside the larger vessel containing the anti-solvent. Ensure the inner vial does not tip and that the solvent levels are such that there is no direct mixing.

  • Sealing and Incubation: Tightly seal the outer vessel with a cap or parafilm. Place it in a vibration-free location.

  • Mechanism in Action: The more volatile anti-solvent will slowly vaporize and diffuse into the solution in the inner vial. This gradually decreases the solubility of the this compound, leading to controlled precipitation and crystal growth.[5][7]

Vapor_Diffusion Vapor Diffusion Setup cluster_vials outer_vial Outer Vial (Sealed) Reservoir of Volatile Anti-Solvent (e.g., Hexane) inner_vial Inner Vial (Open) Solution of Compound in less volatile solvent (e.g., Toluene) diffusion_path Anti-solvent vapor diffuses into inner vial inner_vial->diffusion_path

Caption: Experimental setup for the vapor diffusion technique.

Troubleshooting Common Crystallization Issues

The path to a single crystal is not always linear. Table 2 outlines common issues and potential solutions.

Table 2: Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
No Crystals Form Solution is undersaturated. Evaporation/diffusion is too slow. Compound is an amorphous solid.Concentrate the solution slightly. Increase the number/size of holes (evaporation). Use a more volatile anti-solvent (diffusion). Try a different solvent system.
"Oiling Out" The solution became too supersaturated too quickly, exceeding the metastable zone. The temperature may be too high.Use a more dilute starting solution. Slow down the rate of evaporation or diffusion. Try cooling the setup to decrease solubility.
Formation of Powder or Microcrystals Too many nucleation sites (dust). Supersaturation was achieved too rapidly.Filter the initial solution. Slow down the crystallization process (fewer holes, less volatile anti-solvent, slower cooling).
Twinned or Aggregated Crystals Rapid growth or disturbance during growth.Further slow the rate of crystallization. Ensure the setup is in a vibration-free environment.

References

  • Duong, A. T., et al. (2019). Temperature Gradient: A Simple Method for Single Crystal Growth. VNU Journal of Science: Mathematics - Physics, 35(1).
  • Dunitz, J. D., & Gavezzotti, A. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1868-1891.
  • Unknown Author. (n.d.). DIFFERENT TYPES OF CRYSTAL GROWTH METHODS.
  • Duong, A. T., et al. (2019). Temperature Gradient: A Simple Method for Single Crystal Growth. VNU Journal of Science: Mathematics - Physics.
  • Duong, A. T., et al. (2019). Temperature Gradient: A Simple Method for Single Crystal Growth.
  • Jones, C. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3. ChemistryViews.
  • Unknown Author. (n.d.). Growing Crystals. MIT Department of Chemistry.
  • Unknown Author. (n.d.). Guide for crystallization. University of Rennes.
  • Unknown Author. (n.d.). The Slow Evaporation Method. University of Washington, Department of Chemistry.
  • Li, Y., et al. (2019). An effective method to improve the growth rate of large single crystal diamonds under HPHT processes. RSC Advances, 9(57), 33353-33358.
  • Ducruix, A., & Giegé, R. (1999). Methods of Crystallization. In Crystallization of Nucleic Acids and Proteins: A Practical Approach. Oxford Academic.
  • Moore, C. E. (2014). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section F, Structural Biology and Crystallization Communications, 70(Pt 3), 265–269.
  • Zhu, Z., et al. (2022). Co-crystallization of benzothiazole via halogen and hydrogen bonding: crystal structure and photoluminescence properties. CrystEngComm, 24(1), 74-78.
  • Unknown Author. (n.d.). Crystallization Guide. IMSERC - Northwestern University.

Sources

Introduction: The Role of Heterocyclic Dyes in Next-Generation Photovoltaics

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 5-Phenylbenzo[d]thiazole Derivatives in Dye-Sensitized Solar Cells: Principles, Protocols, and Performance Analysis

Dye-sensitized solar cells (DSSCs) represent a significant advancement in photovoltaic technology, offering a low-cost, and environmentally friendlier alternative to conventional silicon-based solar cells. The heart of a DSSC is the sensitizer, a dye molecule responsible for light absorption and the subsequent electron injection into a wide-bandgap semiconductor. The molecular engineering of these dyes is paramount to achieving high power conversion efficiencies (PCE).

While a vast array of organic dyes has been explored, this guide focuses on the potential application of this compound and its derivatives as sensitizers for DSSCs. It is important to note that while direct and extensive research specifically on this compound as a primary sensitizer is emerging, a wealth of knowledge can be drawn from closely related and well-studied heterocyclic systems, such as thiazolo[5,4-d]thiazole and benzothiadiazole derivatives. This guide will leverage the principles and protocols established for these analogous compounds to provide a comprehensive framework for researchers and scientists interested in exploring the this compound scaffold.

The core appeal of these thiazole-containing structures lies in their robust electronic properties, high molar extinction coefficients, and the tunability of their energy levels through synthetic modification. This allows for the systematic optimization of light-harvesting capabilities and charge transfer dynamics within the DSSC.

Part 1: Molecular Design and Synthesis of this compound-Based Sensitizers

The typical architecture of a metal-free organic sensitizer for DSSCs is a donor-π-acceptor (D-π-A) structure. The this compound moiety can be strategically incorporated into this framework to modulate the electronic and photophysical properties of the dye.

Design Principles
  • The Donor (D): An electron-rich unit, such as a triphenylamine or phenothiazine, is crucial for providing the electrons that are injected into the semiconductor's conduction band.[1] Phenothiazine, with its non-planar butterfly conformation, is particularly effective at suppressing dye aggregation on the semiconductor surface, a common cause of efficiency loss.[2]

  • The π-Bridge (π): A conjugated spacer connects the donor and acceptor moieties, facilitating intramolecular charge transfer (ICT) upon photoexcitation. Thiophene and furan are commonly used π-spacers that can enhance the light-harvesting capabilities of the dye.[3]

  • The Acceptor (A) and Anchoring Group: An electron-withdrawing unit, typically cyanoacrylic acid, serves as both the electron acceptor and the anchoring group that binds the dye to the TiO₂ surface, ensuring efficient electron injection.

The this compound unit can be incorporated as part of the π-bridge or as a component of the donor or acceptor groups, allowing for fine-tuning of the dye's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is critical to ensure efficient electron injection into the TiO₂ conduction band and subsequent regeneration of the dye by the electrolyte.

Synthetic Protocol: A Representative Example

Diagram of a potential synthetic route:

cluster_0 Synthesis of a this compound Intermediate cluster_1 Functionalization for DSSC Application Start 2-amino-4-phenylthiophenol Step1 Reaction with benzoyl chloride Start->Step1 Product1 N-(2-mercapto-5-phenylphenyl)benzamide Step1->Product1 Step2 Oxidative cyclization Product1->Step2 Product2 2,5-diphenylbenzo[d]thiazole Step2->Product2 Step3 Step3 Product2->Step3 Formylation (Vilsmeier-Haack) Donor Introduction of Donor Group (e.g., Suzuki coupling) Product2->Donor Product3 Aldehyde derivative Step3->Product3 Step4 Step4 Product3->Step4 Knoevenagel condensation with cyanoacetic acid FinalDye Final this compound Dye Step4->FinalDye Donor->Step3

Caption: A generalized synthetic pathway for a this compound-based DSSC dye.

Part 2: Fabrication and Characterization of Dye-Sensitized Solar Cells

The performance of a novel dye is ultimately determined by its performance in a fully assembled DSSC. The following protocols provide a step-by-step guide to the fabrication and characterization of these devices.

DSSC Fabrication Protocol

Materials and Equipment:

  • Fluorine-doped Tin Oxide (FTO) coated glass

  • Titanium dioxide (TiO₂) paste (nanoparticulate anatase)

  • Squeegee or doctor blade

  • Furnace

  • This compound dye solution (in a suitable organic solvent like ethanol or a mixture of acetonitrile and tert-butanol)

  • Platinum-coated counter electrode

  • Thermoplastic sealant (e.g., Surlyn)

  • Iodide/triiodide-based electrolyte solution

  • Solar simulator

  • Potentiostat/Galvanostat with frequency response analyzer

Workflow for DSSC Fabrication:

FTO_Cleaning 1. FTO Glass Cleaning (Sonication in detergent, DI water, ethanol) TiO2_Deposition 2. TiO₂ Layer Deposition (Doctor-blading or screen printing) FTO_Cleaning->TiO2_Deposition Sintering 3. Sintering of TiO₂ Film (Gradual heating to ~500°C) TiO2_Deposition->Sintering Dye_Sensitization 4. Dye Adsorption (Immersion in dye solution for 12-24h) Sintering->Dye_Sensitization Assembly 5. Cell Assembly (Sandwiching with Pt counter electrode using sealant) Dye_Sensitization->Assembly Electrolyte_Injection 6. Electrolyte Filling (Injection through pre-drilled holes) Assembly->Electrolyte_Injection Sealing 7. Sealing (Covering holes with sealant and glass slip) Electrolyte_Injection->Sealing

Caption: Step-by-step workflow for the fabrication of a dye-sensitized solar cell.

Characterization Protocols

1. Current-Voltage (I-V) Characterization:

  • The fabricated DSSC is illuminated under a solar simulator (AM 1.5G, 100 mW/cm²).

  • The voltage is swept while measuring the current to obtain the I-V curve.

  • Key parameters are extracted:

    • Open-circuit voltage (Voc): The voltage at zero current.

    • Short-circuit current density (Jsc): The current density at zero voltage.

    • Fill Factor (FF): A measure of the "squareness" of the I-V curve.

    • Power Conversion Efficiency (PCE): The overall efficiency of the cell, calculated as: PCE (%) = (Voc × Jsc × FF) / P_in × 100 where P_in is the power of the incident light.

2. Incident Photon-to-Current Conversion Efficiency (IPCE):

  • The IPCE spectrum measures the ratio of collected electrons to incident photons at a specific wavelength.

  • This provides insight into the light-harvesting efficiency of the dye across the solar spectrum.

3. Electrochemical Impedance Spectroscopy (EIS):

  • EIS is a powerful technique to study the charge transfer processes occurring at the different interfaces within the DSSC (e.g., TiO₂/dye/electrolyte and electrolyte/counter electrode).

  • It provides information on electron lifetime and charge transfer resistance, which are crucial for understanding and optimizing cell performance.

Part 3: Performance Analysis of Thiazole-Containing Dyes

While specific data for this compound dyes is limited, the performance of related thiazolo[5,4-d]thiazole and benzothiadiazole-based dyes provides a valuable benchmark.

Table 1: Photovoltaic Performance of Representative Thiazole-Containing Dyes

Dye IDDonor Moietyπ-BridgePCE (%)Jsc (mA/cm²)Voc (V)FFReference
ISB-45-Phenyl-iminostilbeneBenzothiadiazole6.7113.690.7220.71[4]
FNE74TriphenylamineThiazolo[5,4-d]thiazole5.1014.480.550.64[5][6]
TBT-1Thieno[4][7]benzothiazineThiophene7.6---[8]
CPPC-FuCarbazol-phenyl-phenothiazineFuran7.4---[3]

Note: The performance of DSSCs can vary depending on fabrication conditions, electrolyte composition, and other factors.

Energy Level Diagram:

A crucial aspect of DSSC design is the alignment of the energy levels of the components to ensure efficient charge transfer.

cluster_0 Energy Levels (vs. vacuum) LUMO LUMO (Dye) TiO2_CB TiO₂ Conduction Band LUMO->TiO2_CB  Electron Injection HOMO HOMO (Dye) HOMO->LUMO hv FTO FTO TiO2_CB->FTO  Electron Transport Electrolyte Redox Potential (I⁻/I₃⁻) Electrolyte->HOMO  Dye Regeneration

Caption: Energy level diagram illustrating the electron transfer processes in a DSSC.

Conclusion and Future Outlook

The exploration of novel organic sensitizers is a driving force in the advancement of dye-sensitized solar cell technology. While the full potential of this compound as a core component in DSSC dyes is yet to be extensively documented, the principles and performance of related heterocyclic systems strongly suggest its promise. The synthetic versatility of the benzothiazole scaffold allows for systematic tuning of its electronic and photophysical properties, making it an attractive candidate for future research.

Key areas for future investigation include:

  • The synthesis and characterization of a library of this compound derivatives with varying donor and π-bridge moieties.

  • A systematic study of the structure-property relationships to understand how the incorporation of the this compound unit affects light harvesting, electron injection, and dye regeneration.

  • Investigation into the long-term stability of DSSCs based on these novel dyes.

By leveraging the established protocols and design principles outlined in this guide, researchers can effectively explore the potential of this compound and contribute to the development of the next generation of efficient and stable dye-sensitized solar cells.

References

  • 5-Phenyl-iminostilbene based organic dyes for efficient dye-sensitized solar cells. (2025).
  • Novel thiazolo[5,4-d]thiazole-based organic dyes for quasi-solid-state dye-sensitized solar cells. (n.d.). PubMed. [Link]
  • Recent advances in phenothiazine-based dyes for dye-sensitized solar cells. (n.d.). Semantic Scholar.
  • Novel phenothiazine-based sensitizers for high-performance dye-sensitized solar cells: enhanced photovoltaic properties through strategic Co-sensitiz
  • Cause, Regulation and Utilization of Dye Aggregation in Dye-Sensitized Solar Cells. (n.d.). PMC. [Link]
  • Dye Aggregation, Photo-Structural Reorganization and Multiple Concurrent Dye...TiO2 Binding Modes in Dye-sensitized Solar Cell Working Electrodes Containing Benzothiadiazole-Based Dye RK-1. (2020). OSTI.GOV. [Link]
  • Dye Aggregation, Photo-Structural Reorganization and Multiple Concurrent Dye…TiO2 Binding Modes in Dye-sensitized Solar Cell Working Electrodes Containing Benzothiadiazole-Based Dye RK-1. (n.d.).
  • Carbazol-phenyl-phenothiazin-based sensitizers for dye-sensitized solar cells. (n.d.).
  • Synthesis and Photovoltaic Properties of Benzothiadiazole Based Cyanine Dyes for Dye-sensitized Solar Cells. (2025).
  • Phenothiazine-based dyes for efficient dye-sensitized solar cells. (n.d.).
  • Molecular design of new organic sensitizers based on thieno[4][7]benzothiazine for dye-sensitized solar cells. (n.d.). RSC Publishing. [Link]
  • Novel Thiazolo[5,4-d]thiazole-Based Organic Dyes for Quasi-Solid-State Dye-Sensitized Solar Cells. (2025).
  • Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics. (n.d.). RSC Publishing. [Link]
  • Carbazol-phenyl-phenothiazine-based sensitizers for dye-sensitized solar cells. (n.d.). EPFL. [Link]
  • High-performance Dye-Sensitized Solar Cells Based on 5,6-Bis-hexyloxy-benzo[4][5]thiadiazole. (n.d.). AMiner. [Link]
  • Synthesis and photovoltaic performance of dihydrodibenzoazepine-based sensitizers with additional lateral anchor. (2013). Semantic Scholar. [Link]
  • Carbazol-phenyl-phenothiazine-based sensitizers for dye-sensitized solar cells. (n.d.).

Sources

Application Notes & Protocols: A Step-by-Step Guide to the Strategic Functionalization of 5-Phenylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5-Phenylbenzo[d]thiazole scaffold is a privileged heterocyclic motif integral to numerous compounds with significant pharmacological and material science applications.[1][2][3] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][4][5] The strategic functionalization of this core structure is paramount for the development of novel therapeutics and advanced materials. This guide provides detailed, field-proven protocols and the underlying scientific rationale for key functionalization strategies, including Palladium-Catalyzed C-H Arylation and Electrophilic Aromatic Substitution. Designed for researchers, scientists, and drug development professionals, these notes offer a comprehensive framework for synthesizing novel this compound derivatives with precision and control.

Introduction: The this compound Core

The benzothiazole ring system, fused with a phenyl group at the 5-position, presents a unique electronic and steric landscape. The thiazole moiety imparts specific biological activities and acts as a coordinating site, while the fused benzene rings offer a platform for diverse chemical modifications.[3] Understanding how to selectively functionalize different positions on this scaffold is critical for structure-activity relationship (SAR) studies and the rational design of new chemical entities.[3]

This document details two primary, high-impact methodologies for the derivatization of the this compound core:

  • Direct C-H Functionalization: A modern, atom-economical approach to forge new C-C bonds directly on the benzothiazole core.

  • Electrophilic Aromatic Substitution: A classic and robust method for introducing functional groups onto the fused benzene ring.

Each section provides not only a step-by-step protocol but also an expert discussion on the causality behind the procedural choices, ensuring both reproducibility and a deeper understanding of the chemical transformation.

Strategy 1: Palladium-Catalyzed C-H Arylation at the C2-Position

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, circumventing the need for pre-functionalized starting materials.[6] For the benzothiazole core, the C2-position is particularly acidic and thus amenable to deprotonation and subsequent coupling. Palladium-catalyzed cross-coupling reactions are highly effective for this transformation, enabling the introduction of various aryl and heteroaryl moieties.[7][8]

Mechanistic Rationale & Experimental Causality

The reaction proceeds via a concerted metalation-deprotonation (CMD) pathway or related C-H activation mechanism. The choice of a palladium catalyst, a suitable ligand, a base, and an oxidant is critical for success.

  • Palladium(II) Acetate (Pd(OAc)₂): A common and effective palladium precursor that is reduced in situ to the active Pd(0) species or participates directly in the C-H activation step.[9]

  • Ligand: While some reactions proceed without a ligand, phosphine ligands or N-heterocyclic carbenes can stabilize the palladium center and modulate its reactivity, often leading to improved yields and selectivity. For simplicity and broad applicability, this protocol proceeds ligand-free but notes it as a key optimization parameter.

  • Base (e.g., K₂CO₃, PivOH): The base is crucial for facilitating the C-H bond cleavage. Pivalic acid (PivOH) can act as a co-catalyst, assisting in the proton abstraction step.[6]

  • Oxidant (e.g., Ag₂O, O₂): In oxidative C-H/C-H coupling, an oxidant is required to regenerate the active Pd(II) catalyst and complete the catalytic cycle.[7][9]

Workflow for C2-Arylation

The following diagram outlines the general workflow for the palladium-catalyzed C-H arylation of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Oven-dry glassware (Schlenk flask) reagents Add 5-Phenylbenzothiazole, Aryl Halide, Pd(OAc)₂, Base prep->reagents 1 solvent Add anhydrous solvent (e.g., DMF, Toluene) reagents->solvent 2 degas Degas with N₂/Ar solvent->degas 3 heat Heat to specified temp (e.g., 80-120 °C) degas->heat 4 monitor Monitor by TLC heat->monitor 5 cool Cool to RT monitor->cool 6 quench Quench & Extract (e.g., H₂O, EtOAc) cool->quench 7 dry Dry organic layer (Na₂SO₄ or MgSO₄) quench->dry 8 purify Purify by column chromatography dry->purify 9 char1 Characterization (NMR) purify->char1 char2 Characterization (MS) purify->char2

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Phenylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 5-Phenylbenzo[d]thiazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. This compound and its derivatives are of significant interest due to their wide range of biological activities, including potential antitumor and neuroprotective properties.[1][2]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, enabling you to diagnose issues and rationally optimize your reaction conditions for improved yields and purity.

Recommended Synthetic Protocol: Condensation Route

The most common and reliable method for synthesizing 2-substituted benzothiazoles is the condensation of 2-aminothiophenol with an appropriate aldehyde.[3][4] For the target molecule, this compound, this would ideally involve the reaction of 4-amino-[1,1'-biphenyl]-3-thiol with a suitable one-carbon source. However, as the biphenyl-substituted aminothiophenol can be challenging to procure or synthesize, a more practical and widely adopted strategy involves a two-step process: first, the synthesis of a 2-phenylbenzothiazole core, followed by a subsequent cross-coupling reaction to introduce the phenyl group at the 5-position.

For the purpose of this guide, we will focus on the foundational reaction: the synthesis of 2-Phenylbenzo[d]thiazole from 2-aminothiophenol and benzaldehyde, as issues in this core reaction are directly translatable to more complex derivatives.

Experimental Protocol: Synthesis of 2-Phenylbenzo[d]thiazole

This protocol uses a mild and efficient oxidative cyclization method.

  • Reagent Preparation:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminothiophenol (1.25 g, 10 mmol).

    • Add ethanol (30 mL) as the solvent.

    • In a separate beaker, dissolve benzaldehyde (1.06 g, 10 mmol) in ethanol (10 mL).

  • Reaction Setup:

    • Slowly add the benzaldehyde solution to the 2-aminothiophenol solution at room temperature with continuous stirring.

    • To this mixture, add a catalyst system consisting of 30% hydrogen peroxide (H₂O₂ - 6 mL) and concentrated hydrochloric acid (HCl - 3 mL).[3][5] Caution: This addition may be exothermic. Add the catalyst dropwise and consider using an ice bath to maintain room temperature.

  • Reaction Execution:

    • Stir the reaction mixture vigorously at room temperature for 45-60 minutes.[5]

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase such as Hexane:Ethyl Acetate (7:3).[6] Spot the starting materials and the reaction mixture to track the consumption of reactants and the formation of the product.

  • Work-up and Isolation:

    • Once the reaction is complete (as indicated by TLC), pour the mixture into 100 mL of cold water.

    • If a precipitate forms, collect the solid product by vacuum filtration.[6]

    • Wash the solid with cold water to remove any residual acid.

    • If no precipitate forms, neutralize the solution with a saturated sodium bicarbonate solution and extract the product with an organic solvent like ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 2-phenylbenzo[d]thiazole.[7]

Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter.

dot

Caption: A logical workflow for troubleshooting common synthesis issues.

Issue 1: Low or No Product Yield

Q: My reaction has run for the specified time, but TLC analysis shows mostly unreacted starting materials and a very faint product spot. What went wrong?

A: This is a common issue that can point to several factors related to reactants, conditions, or the reaction kinetics.

  • Potential Cause A: Reactant Quality. The 2-aminothiophenol starting material is susceptible to oxidation, where the thiol group (-SH) dimerizes to form a disulfide (-S-S-). This disulfide is unreactive in the desired condensation reaction.

    • Expert Recommendation: Always use fresh or properly stored 2-aminothiophenol. If the material is old, consider purifying it by distillation before use. Confirm the purity of both the aminothiophenol and the aldehyde via NMR or GC-MS.

  • Potential Cause B: Ineffective Catalyst or Conditions. The condensation and subsequent cyclization require a catalyst to proceed efficiently. The H₂O₂/HCl system serves as an oxidant to facilitate the final aromatization step.[3][5] If the catalyst is degraded or the conditions are not optimal, the reaction may stall.

    • Expert Recommendation:

      • Check Catalyst: Ensure your H₂O₂ has not decomposed.

      • Temperature: While many protocols work at room temperature, some substituted substrates may require gentle heating (40-60 °C) to overcome the activation energy barrier.[6]

      • Alternative Catalysts: Consider alternative catalytic systems. Eaton's reagent (P₂O₅/MeSO₃H) is a powerful dehydrating agent that can significantly improve yields for less reactive substrates.[7] For green chemistry approaches, reusable catalysts like samarium triflate in an aqueous medium have also proven effective.[8]

  • Potential Cause C: Incomplete Reaction. The reaction may simply be slow.

    • Expert Recommendation: Before quenching the reaction, allow it to run for a longer period (e.g., 2-4 hours), monitoring every 30-60 minutes by TLC. If no further product formation is observed, then consider changing the temperature or catalyst as described above.

Issue 2: Multiple Products and Purification Difficulties

Q: My reaction seems to have worked, but the crude product is a complex mixture on TLC/NMR, and I'm struggling to isolate the pure this compound.

A: The formation of multiple side products is often due to competing reaction pathways or incomplete cyclization.

  • Potential Cause A: Incomplete Cyclization. The reaction proceeds through a Schiff base (iminium) intermediate.[6] If this intermediate does not cyclize efficiently, it can remain in the final mixture, leading to purification challenges.

    • Expert Recommendation: Efficient cyclization is often promoted by heat and the right catalyst. Ensure the reaction has gone to completion. If you suspect an incomplete cyclization, try resubjecting the crude mixture to the reaction conditions or switching to a stronger dehydrating catalyst like Eaton's reagent.[7]

  • Potential Cause B: Side Reactions. The aldehyde can undergo self-condensation (aldol reaction), especially under basic conditions. The aminothiophenol can also be over-oxidized.

    • Expert Recommendation:

      • Control Stoichiometry: Use a 1:1 molar ratio of reactants. Adding the aldehyde slowly to the aminothiophenol solution can minimize its self-condensation.

      • Inert Atmosphere: To prevent oxidation of the sensitive thiol group, perform the reaction under an inert atmosphere of nitrogen or argon. This is a critical step for achieving high purity.

  • Potential Cause C: Difficult Chromatographic Separation. If your product and a major impurity have very similar polarities, they will be difficult to separate on a silica gel column.[6]

    • Expert Recommendation:

      • Optimize Solvent System: Experiment with different solvent systems for TLC to find one that provides better separation. Adding a small amount of a third solvent (e.g., dichloromethane or a few drops of triethylamine if the impurity is acidic) can sometimes make a significant difference.

      • Consider Recrystallization: If column chromatography fails, attempt to purify the material by recrystallization from different solvents or solvent pairs (e.g., ethanol/water, hexane/ethyl acetate).

Reaction Mechanism Overview

Understanding the mechanism is key to troubleshooting. The synthesis proceeds via two main stages: formation of a Schiff base intermediate and its subsequent intramolecular cyclization and oxidation.

dot

ReactionMechanism Thiophenol 2-Aminothiophenol SchiffBase Schiff Base Intermediate Thiophenol->SchiffBase Condensation (-H2O) Aldehyde Benzaldehyde Aldehyde->SchiffBase Cyclized Thiazolidine Intermediate SchiffBase->Cyclized Intramolecular Cyclization Product 2-Phenylbenzo[d]thiazole Cyclized->Product Oxidation (-2H)

Caption: General mechanism for benzothiazole synthesis.

Optimization Data Summary

The choice of catalyst and solvent can dramatically impact reaction outcomes. The table below summarizes typical results for the synthesis of 2-phenylbenzothiazole under various conditions.

Catalyst SystemSolventTemperature (°C)Time (h)Typical Yield (%)Reference
H₂O₂ / HClEthanolRoom Temp.185-95[3][5]
Eaton's ReagentSolvent-freeRoom Temp.0.5 - 190-96[7]
Samarium TriflateWater80280-90[8]
Iodine (I₂)DMSO1003~88[8]
None (Thermal)Toluene110 (Reflux)660-75[3]

Frequently Asked Questions (FAQs)

Q1: How can I definitively confirm the structure of my final this compound product? A1: A combination of spectroscopic techniques is essential. ¹H NMR will show the characteristic aromatic protons of both the benzothiazole and the phenyl ring systems. ¹³C NMR will confirm the number of unique carbons. High-resolution mass spectrometry (HRMS) will provide an accurate mass measurement to confirm the elemental composition (C₁₃H₉NS).

Q2: Are there any green chemistry approaches to this synthesis? A2: Yes, significant research has focused on making this synthesis more environmentally friendly.[3] Key green approaches include using water as a solvent, employing reusable heterogeneous catalysts, or conducting the reaction under solvent-free conditions, sometimes with microwave assistance to reduce reaction times and energy consumption.[6][9]

Q3: What are the primary safety concerns for this reaction? A3: Thiophenols are known for their potent and unpleasant odors and are toxic. Always handle 2-aminothiophenol in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Concentrated acids and oxidants like H₂O₂ should also be handled with care.

Q4: Can I use a different carbonyl compound instead of benzaldehyde? A4: Absolutely. The condensation reaction is quite versatile and works with a wide range of aromatic and aliphatic aldehydes, as well as other carbonyl compounds like carboxylic acids, acyl chlorides, and esters, to produce various 2-substituted benzothiazoles.[1] However, reaction conditions may need to be optimized for each specific substrate. For instance, reactions with carboxylic acids often require higher temperatures and a dehydrating agent like polyphosphoric acid (PPA).[4]

References

  • Synthesis of 5-Chloro-2-(substituted phenyl)benzo[d]thiazole...
  • A Feasible Method for Creating New Fused Phenylbenzo[d]imidazo[2,1-b]thiazole Compounds (Journal of Synthetic Chemistry) -
  • Benzothiazole synthesis (Organic Chemistry Portal) -
  • Synthesis of Benzothiazole | Preparation of Benzothiazole via various methods (YouTube) -
  • Troubleshooting guide for the synthesis of benzothiazole deriv
  • Recent Advances in Synthesis of Benzothiazole Compounds Rel
  • Recent Advances in Synthesis of Benzothiazole Compounds Rel
  • Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance (Der Pharma Chemica) -
  • Synthesis and Pharmacological Activities of Benzothiazole Derivatives (Indian Journal of Pharmaceutical Educ
  • Triazolbenzo[d]thiazoles: efficient synthesis and biological evaluation as neuroprotective agents (N

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common side products in 5-Phenylbenzo[d]thiazole synthesis and their avoidance

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 5-Phenylbenzo[d]thiazole. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to navigate the common challenges in the synthesis of this important heterocyclic compound.

Introduction

This compound is a key structural motif in medicinal chemistry and materials science. Its synthesis, while achievable through several routes, is often accompanied by the formation of undesirable side products that can complicate purification and reduce yields. This guide provides expert insights and field-proven strategies to identify, minimize, and avoid these common impurities, ensuring a successful and efficient synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses the most common issues encountered during the synthesis of this compound, organized by synthetic strategy.

Route 1: Jacobson-Hugershoff Cyclization of N-(3-phenylphenyl)thiourea

This classical approach involves the oxidative cyclization of a thiourea derivative of 3-phenylaniline. While direct, it is often plagued by issues of regioselectivity.

Q1: I performed the cyclization of N-(3-phenylphenyl)thiourea and obtained a mixture of products that are difficult to separate. What are these products and how can I favor the desired 5-phenyl isomer?

A1: The primary challenge in this synthesis is the formation of a regioisomeric side product, 7-Phenylbenzo[d]thiazole . The cyclization can occur at either of the two positions ortho to the amino group on the 3-phenylaniline starting material.

  • Side Product Identification: The main side product is the 7-phenyl isomer. You may also observe small amounts of unreacted starting material and disulfide byproducts resulting from the oxidation of any intermediately formed thiophenols.

  • Controlling Regioselectivity: The regioselectivity of the cyclization is primarily influenced by steric hindrance. The bulky phenyl group at the 3-position of the aniline starting material can sterically hinder the cyclization at the adjacent C2 position, thus favoring the formation of the 5-phenyl isomer over the 7-phenyl isomer. However, this selectivity is often not absolute, leading to product mixtures. To enhance the formation of the 5-phenyl isomer, consider the following:

    • Reaction Conditions: While the influence of temperature and catalysts on the regioselectivity of this specific reaction is not extensively documented in readily available literature, subtle changes in reaction conditions can sometimes influence the kinetic versus thermodynamic product distribution. Experimenting with milder reaction conditions (e.g., lower temperature) might be beneficial.

    • Purification: The separation of the 5-phenyl and 7-phenyl isomers can be challenging due to their similar polarities. Careful column chromatography using a shallow solvent gradient or preparative thin-layer chromatography (TLC) may be necessary. In some cases, fractional crystallization can also be an effective purification method.

Diagram: Regioisomer Formation in Jacobson-Hugershoff Cyclization

G cluster_start Starting Material cluster_intermediate Intermediate cluster_products Products 3-Phenylaniline 3-Phenylaniline Thiourea N-(3-phenylphenyl)thiourea 3-Phenylaniline->Thiourea 1. KSCN, Br₂, AcOH 5-Phenyl This compound (Major Product) Thiourea->5-Phenyl Oxidative Cyclization (Less hindered pathway) 7-Phenyl 7-Phenylbenzo[d]thiazole (Side Product) Thiourea->7-Phenyl Oxidative Cyclization (More hindered pathway) G cluster_reactants Reactants cluster_product Desired Product cluster_side_products Side Products 5-BromoBT 5-Bromobenzo[d]thiazole 5-PhenylBT This compound 5-BromoBT->5-PhenylBT Suzuki Coupling BT Benzo[d]thiazole (Dehalogenation) 5-BromoBT->BT [Pd-H] PhBOH2 Phenylboronic Acid PhBOH2->5-PhenylBT Biphenyl Biphenyl (Homocoupling) PhBOH2->Biphenyl Pd(II), O₂ Benzene Benzene (Protodeboronation) PhBOH2->Benzene H₂O, Base

Caption: Pathways to desired product and common side products in Suzuki coupling.

Experimental Protocols

Protocol 1: Synthesis of 5-Phenyl-2-aminobenzo[d]thiazole via Jacobson-Hugershoff Cyclization

This protocol is adapted from a solid-phase synthesis method and can be modified for solution-phase synthesis. [1] Materials:

  • 3-Phenylaniline

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Ethanol

  • Hydrazine monohydrate (for cleavage from solid support, if applicable)

Procedure:

  • Thiourea Formation: To a solution of 3-phenylaniline (1.0 equiv.) in glacial acetic acid, add potassium thiocyanate (1.2 equiv.). Cool the mixture in an ice bath and add a solution of bromine (1.1 equiv.) in glacial acetic acid dropwise with stirring. Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up: Pour the reaction mixture into ice water. Collect the precipitated solid by filtration, wash with water, and dry to obtain the crude N-(3-phenylphenyl)thiourea.

  • Oxidative Cyclization: The crude thiourea can be cyclized using various oxidizing agents. A common method is to treat it with bromine in a suitable solvent like chloroform or acetic acid. Note: This step requires careful optimization to maximize the yield of the desired 5-phenyl isomer.

  • Purification: The crude product will likely be a mixture of 5-phenyl- and 7-phenyl-2-aminobenzo[d]thiazole. Purify by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Synthesis of this compound via Suzuki-Miyaura Cross-Coupling

This is a general protocol and may require optimization for specific substrates and catalyst systems.

Materials:

  • 5-Bromobenzo[d]thiazole

  • Phenylboronic acid (1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Anhydrous solvent (e.g., 1,4-dioxane/water, 4:1)

  • Schlenk flask or microwave vial

Procedure:

  • Reaction Setup: To a Schlenk flask or microwave vial, add 5-bromobenzo[d]thiazole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent and Catalyst Addition: Add the degassed solvent mixture (e.g., 5 mL of 4:1 1,4-dioxane/water) via syringe. Then, add the palladium catalyst under a positive pressure of the inert gas.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes).

References

  • National Center for Biotechnology Information. (n.d.). Solid-Phase Synthesis of 2-Aminobenzothiazoles. PubMed Central. [Link]
  • Taylor & Francis Online. (n.d.). Synthesis of some thiazolyl aminobenzothiazole derivatives as potential antibacterial, antifungal and anthelmintic agents. [Link]
  • MDPI. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. [Link]
  • Wikipedia. (n.d.).
  • Wikipedia. (n.d.). Ullmann reaction. [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • ACS Publications. (n.d.).
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
  • HPU2 Journal of Sciences: Natural Sciences and Technology. (n.d.). Synthesis of some benzo[d]thiazole derivatives via suzuki cross- coupling reaction. [Link]
  • ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]
  • ResearchGate. (n.d.). Suzuki cross-coupling of p-bromoacetophenone (5) with phenylboronic acid (6)
  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. [Link]
  • PrepChem.com. (n.d.).
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • ResearchGate. (n.d.).

Sources

Technical Support Center: Purification of Crude 5-Phenylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of crude 5-Phenylbenzo[d]thiazole. The information presented herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical applicability.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesis?

A1: The synthesis of this compound, like many organic reactions, can result in a variety of impurities. These can include unreacted starting materials, such as 2-aminothiophenol and a corresponding benzaldehyde or benzoic acid derivative, byproducts from side reactions, and oxidation products. For instance, the thiol group in 2-aminothiophenol is susceptible to oxidation, which can lead to the formation of disulfide byproducts.[1] The specific impurities will depend on the synthetic route employed.

Q2: What are the primary techniques for purifying crude this compound?

A2: The most effective and commonly employed purification techniques for this compound and related benzothiazole derivatives are recrystallization and column chromatography.[2] The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity of the product. In some cases, a combination of both techniques may be necessary to achieve the highest purity.

Q3: How do I choose the best solvent for recrystallization?

A3: An ideal recrystallization solvent will dissolve the this compound at an elevated temperature but have low solubility at room temperature or below. This differential solubility is key to achieving good recovery of the purified product. For benzothiazole derivatives, common recrystallization solvents include ethanol, methanol, and mixtures of ethanol and water.[2][3][4] To select the best solvent, small-scale solubility tests with the crude product in various solvents are recommended.

Q4: What is a typical mobile phase for column chromatography of this compound?

A4: For column chromatography, a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is commonly used.[2][5] The optimal ratio will depend on the specific impurities present. Thin-layer chromatography (TLC) should be used to determine the ideal solvent system that provides good separation between the desired product and any impurities.[1][6] A good starting point for many benzothiazole derivatives is a mixture of hexane and ethyl acetate in a 9:1 or 8:2 ratio.

Q5: My purified this compound is an oil instead of a solid. What should I do?

A5: If the product is an oil, it can be challenging to purify by recrystallization. In such cases, column chromatography is often the preferred method. Alternatively, if the oily product can be converted into a solid derivative (e.g., a salt), it may be purified by recrystallization and then converted back to the desired product.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Issue Potential Cause Recommended Solution
Recrystallization:
Oily precipitate forms instead of crystals.The solvent may be too non-polar, or the concentration of impurities is high.Try a more polar solvent or a solvent mixture. If the issue persists, pre-purify the crude product by a quick filtration through a short plug of silica gel before recrystallization.
No crystals form upon cooling.Too much solvent was used, or the solution is not sufficiently saturated.Concentrate the solution by evaporating some of the solvent and then allow it to cool again. Seeding the solution with a small crystal of pure product can also induce crystallization.[6]
Low recovery of the purified product.The compound has significant solubility in the cold solvent, or the cooling process was too rapid.Ensure the solution is cooled slowly to maximize crystal formation. Placing the solution in an ice bath after it has reached room temperature can improve yield.[6] Using a solvent in which the product has lower solubility at cold temperatures is also recommended.
Column Chromatography:
Poor separation of the product and impurities.The chosen eluent system is not optimal, or the column was not packed correctly.Perform a thorough TLC analysis with various solvent systems to find an eluent that provides a significant difference in Rf values between your product and the impurities.[6] Ensure the column is packed uniformly to avoid channeling.[6]
The product is eluting with the solvent front.The eluent system is too polar.Decrease the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the proportion of hexane.
The product is not eluting from the column.The eluent system is not polar enough, or the compound is strongly adsorbed to the silica gel.Gradually increase the polarity of the eluent system.[6] If the compound is suspected to be sensitive to the acidic nature of silica gel, consider using neutral or basic alumina as the stationary phase.[1]
Streaking of the product on the TLC plate and column.The compound may be degrading on the silica gel, or the sample is too concentrated.Deactivate the silica gel by preparing a slurry with the eluent containing a small amount of triethylamine (1-2%).[6] Alternatively, use neutral alumina. Ensure the sample is loaded in a narrow band.[6]

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general procedure for the recrystallization of crude this compound.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently with stirring until the solid completely dissolves.[4]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.[4]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed. Slow cooling encourages the growth of larger, purer crystals.[4]

  • Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.[4][6]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any residual impurities.[4]

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

Protocol 2: Column Chromatography

This protocol outlines a general procedure for the purification of crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Eluent (e.g., Hexane/Ethyl acetate mixture)

  • Chromatography column

  • Collection tubes or flasks

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow the silica to settle, ensuring a uniform packing without air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the silica gel bed in a narrow band.[6]

  • Elution: Begin eluting with the chosen solvent system, starting with a lower polarity. Gradually increase the polarity of the eluent to move the compounds down the column.[6]

  • Fraction Collection: Collect the eluent in fractions.

  • Monitoring: Monitor the separation by TLC analysis of the collected fractions.[1][6]

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.

Visualization of Purification Workflow

The following diagram illustrates a decision-making workflow for selecting the appropriate purification technique for crude this compound.

PurificationWorkflow start Crude this compound is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (Oily) is_pure Is the product pure by TLC/NMR? recrystallization->is_pure column_chromatography->is_pure end Pure Product is_pure->end Yes repurify Repurify using alternative method is_pure->repurify No repurify->recrystallization If initially chromatographed repurify->column_chromatography If initially recrystallized

Caption: Decision tree for selecting a purification method.

References

  • ResearchGate. (n.d.). Synthesis of 5-Chloro-2-(substituted phenyl)benzo[d]thiazole....
  • Journal of Synthetic Chemistry. (2023). A Feasible Method for Creating New Fused Phenylbenzo[d]imidazo[2,1-b]thiazole Compounds.
  • ResearchGate. (n.d.). Synthesis of 2-phenylbenzo[d]thiazole. Reaction conditions: 9 (0.5....
  • Wikipedia. (n.d.). Cook–Heilbron thiazole synthesis.
  • ACG Publications. (2022). Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles.
  • Semantic Scholar. (2022). Synthesis of Benzo[6][7]thiazolo[2,3-c][1][7][8]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates.
  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information: Table of Contents.
  • MDPI. (2022). Synthesis of Benzo[6][7]thiazolo[2,3-c][1][7][8]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates.
  • MDPI. (n.d.). Thiazolo[5,4-d]thiazole-Based Covalent Organic Frameworks for the Rapid Removal of RhB.
  • RSC Publishing. (n.d.). Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics.
  • PubMed. (n.d.). Synthesis and preliminary in vitro biological evaluation of 5-chloro-2-(substituted phenyl)benzo[d]thiazole derivatives designed as novel antimelanogenesis agents.
  • ResearchGate. (n.d.). Synthesis of 2-phenylbenzo[d]thiazole (d1).
  • ResearchGate. (n.d.). Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives.
  • NIH. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.
  • Google Patents. (n.d.). CN102040563A - Preparation method for 3-aryl benzo [d] isothiazole.
  • PubMed Central. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents.
  • Hoffman Fine Chemicals. (n.d.). CAS RN 2123452-12-8 | 5,7-Dimethyl-2-phenylbenzo[d]thiazole.
  • PMC - NIH. (n.d.). An Overview of the Synthesis and Antimicrobial, Antiprotozool, and Antitumor Activity of Thiazole and Bisthiazole Derivatives.
  • ResearchGate. (n.d.). (PDF) Synthesis, characterization and antibacterial activity of some new thiazole and thiazolidinone derivatives containing phenyl benzoate moiety.
  • PMC - NIH. (2025). Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors.
  • MDPI. (n.d.). Insight into Positional Isomerism of N-(Benzo[d]thiazol-2-yl)-o/m/p-Nitrobenzamide: Crystal Structure, Hirshfeld Surface Analysis and Interaction Energy.

Sources

Technical Support Center: 5-Phenylbenzo[d]thiazole Crystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the crystallization of 5-Phenylbenzo[d]thiazole. This document is designed for researchers, scientists, and professionals in drug development who are working with this compound. As a fused heterocyclic aromatic compound, this compound presents unique crystallization challenges. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you overcome common hurdles and achieve high-purity crystalline material.

The core principle of crystallization is based on the differential solubility of a compound in a given solvent at varying temperatures. An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot solvent to create a saturated solution, followed by slow cooling to allow the desired compound to crystallize out, leaving impurities behind in the "mother liquor". This guide will address the practical issues that arise when this ideal process does not go as planned.

FAQ 1: My primary challenge is selecting the right solvent. What is the best approach for this compound?

Answer: Solvent selection is the most critical parameter in developing a successful crystallization protocol. An ideal solvent for this compound should exhibit high solubility at elevated temperatures and low solubility at room temperature or below. This differential ensures maximum recovery of the purified compound upon cooling.[1]

Based on the benzothiazole scaffold's aromatic and heterocyclic nature, a range of polar aprotic and protic solvents should be evaluated.[2] Ethanol is frequently cited as an effective solvent for recrystallizing benzothiazole derivatives.[3][4][5]

Recommended Solvent Screening Protocol:

  • Preparation: Place approximately 10-20 mg of your crude this compound into several small test tubes.

  • Initial Testing (Cold): To each tube, add a candidate solvent (see Table 1) dropwise at room temperature. Swirl the tube after each drop. If the compound dissolves readily in a small volume (e.g., <0.5 mL), the solvent is likely too good and will result in poor recovery. Reject this solvent.[1]

  • Testing (Hot): If the compound does not dissolve in the cold solvent, begin heating the suspension gently (e.g., in a hot water or sand bath). Continue adding the solvent dropwise until the solid just dissolves.

  • Cooling and Observation: Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath. Observe for crystal formation. The best solvent will be one that required a minimal amount of hot solvent to dissolve the compound and yields a significant amount of crystalline solid upon cooling.

Table 1: Candidate Solvents for this compound Crystallization

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Ethanol7824.5A common starting point for benzothiazoles.[3][5]
Isopropanol8219.9Slightly less polar than ethanol, may offer different solubility.
Ethyl Acetate776.0A moderately polar solvent, good for many organic compounds.
Acetone5620.7Highly volatile; use with caution to prevent rapid evaporation.[6]
Toluene1112.4A non-polar aromatic solvent; may aid in crystal packing via π-π interactions.[7]
Acetonitrile8237.5A polar aprotic solvent.
Heptane/Hexane98 / 69~1.9Non-polar; often used as an anti-solvent in a two-solvent system.

FAQ 2: I've cooled my saturated solution, but absolutely no crystals are forming. What should I do?

Answer: The failure of crystals to form from a cooled, saturated solution indicates that the solution is not yet supersaturated, or that the energy barrier for nucleation (the initial formation of crystal seeds) has not been overcome.[8] Here are several techniques to induce crystallization, which should be attempted in sequence.

Troubleshooting Steps for No Crystal Formation:

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth to begin.[1]

  • Introduce a Seed Crystal: If you have a previous batch of pure this compound, add a single, tiny crystal to the solution. This provides a perfect template for new crystals to grow upon, bypassing the initial nucleation energy barrier.[1]

  • Reduce Solvent Volume: It's possible that too much solvent was added initially.[9] Gently heat the solution to boil off a small portion of the solvent (e.g., 10-15% of the volume) and then allow it to cool again. This increases the concentration and helps achieve supersaturation.

  • Cool to a Lower Temperature: If crystals do not form at room temperature, place the flask in an ice-water bath (0 °C). If that fails, a dry ice/acetone bath (-78 °C) can be used, though extreme cold can sometimes cause the product to "crash out" as a powder.[1]

  • Consider an Anti-Solvent: If a single solvent system fails, add a second solvent (an "anti-solvent") in which your compound is insoluble but which is miscible with your primary solvent. Add the anti-solvent dropwise to the solution at room temperature until slight turbidity (cloudiness) appears, then add a drop or two of the primary solvent to redissolve the precipitate and allow it to cool slowly. A common combination is Ethanol (solvent) and Water (anti-solvent).

G start Saturated Solution Cooled no_crystals No Crystals Form start->no_crystals scratch Scratch inner surface with glass rod no_crystals->scratch Try First seed Add a seed crystal scratch->seed If no success success Crystals Form scratch->success reduce_solvent Boil off some solvent seed->reduce_solvent If no success seed->success cool_further Cool in ice or dry ice bath reduce_solvent->cool_further If no success reduce_solvent->success cool_further->success

Caption: Troubleshooting workflow for inducing crystallization.

FAQ 3: My product separated as a sticky oil instead of a solid. How can I fix this?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high. The resulting oil is an amorphous, impure liquid phase. This is a common problem for solids that have relatively low melting points or when the solution is cooled too quickly.

Corrective Actions for Oiling Out:

  • Reheat and Add More Solvent: The most reliable solution is to heat the mixture until the oil redissolves completely. Then, add a small amount of additional hot solvent (10-20% more) to lower the saturation point.[9]

  • Ensure Slow Cooling: After redissolving, cool the solution much more slowly. A super-saturated solution needs time for molecules to orient themselves into an ordered crystal lattice.

    • Allow the flask to cool to room temperature on the benchtop, undisturbed.

    • To slow the process further, insulate the flask by placing it in a beaker of warm water or on a cork ring and covering it with a watch glass.[9]

  • Lower the Initial Temperature: Try dissolving the compound in the solvent at a temperature just below the compound's melting point rather than at the solvent's boiling point. This can prevent the solute from separating as a liquid.

FAQ 4: I managed to get crystals, but they are very fine needles or a powder. How can I grow larger, higher-quality crystals?

Answer: The formation of fine powders or needles is typically a sign of rapid crystallization, where nucleation happens too quickly and widely, preventing the slow, ordered growth of larger single crystals.[9] High-quality crystals are best grown under conditions of low supersaturation and slow cooling.

Strategies for Improving Crystal Quality:

  • Slow Down the Cooling Process: This is the most effective method. Rapid cooling is a common cause of poor crystal quality.[9] Use an insulated container (like a Dewar flask) or a programmable cooling bath to decrease the temperature gradually over several hours or even days.

  • Use a More Dilute Solution: Start with a slightly larger volume of hot solvent than the absolute minimum required for dissolution. While this may slightly decrease the overall yield, it lowers the supersaturation level, favoring slower, more controlled crystal growth over rapid precipitation.[9]

  • Utilize Vapor Diffusion: This is an excellent technique for growing high-quality single crystals from small amounts of material. Dissolve your compound in a small volume of a relatively volatile solvent (e.g., dichloromethane or ethyl acetate) and place this vial inside a larger, sealed jar containing a more volatile anti-solvent (e.g., hexane or pentane). The anti-solvent vapor will slowly diffuse into the primary solvent, gradually decreasing the solubility of your compound and promoting slow crystal growth.[6]

G Solubility Ideal Crystallization Solvent High Solubility when Hot Low Solubility when Cold Process Process Steps 1. Dissolve in hot solvent 2. Cool solution slowly 3. Filter pure crystals Solubility:hot->Process:1 enables dissolution Yield Result Maximum Yield Recovered Solubility:cold->Yield:max leads to precipitation Process:cool->Solubility:cold induces supersaturation

Caption: Relationship between solvent properties and crystallization success.

FAQ 5: My final yield of pure crystals is disappointingly low. What are the common causes of product loss?

Answer: A low yield can be attributed to several factors throughout the crystallization and recovery process. It is crucial to identify where the loss is occurring to optimize the procedure.

Potential Causes and Solutions for Low Yield:

  • Using Excessive Solvent: This is the most common reason for low yield. Too much solvent will keep a significant portion of your compound dissolved in the mother liquor even after cooling.[9]

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve your crude product. If you've already completed the crystallization, you can try to recover more product from the mother liquor by evaporating some of the solvent and cooling it again for a "second crop" of crystals.

  • Premature Crystallization During Hot Filtration: If your crude sample contains insoluble impurities that must be filtered out while the solution is hot, the product can crystallize on the filter paper or in the funnel stem as the solution cools.

    • Solution: Use a heated or insulated filter funnel. Pre-heat the funnel and the receiving flask with hot solvent vapor before filtration. Use a small excess of hot solvent to ensure the compound remains in solution during this step.

  • Incomplete Transfer of Crystals: Product can be lost on glassware during transfers.

    • Solution: Scrape the flask thoroughly with a spatula. Use a small amount of the ice-cold mother liquor or fresh, ice-cold solvent to rinse the flask and transfer the remaining crystals to the filter.

  • Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve your product.

    • Solution: Always wash the crystals with a small amount of fresh, ice-cold recrystallization solvent. The low temperature minimizes the solubility of your product during the wash.

References

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
  • Klosin, J. (2015). Crystal Growing Tips. University of Florida, Center for X-ray Crystallography. [Link]
  • Gilli, P.
  • IGNOU.
  • wikiHow. (2024). 9 Ways to Crystallize Organic Compounds. [Link]
  • University of Potsdam.
  • University of Canterbury.
  • Husain, A. et al. (2014). Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. Oriental Journal of Chemistry. [Link]
  • Metwally, M. A. et al. (2021). Crystal structure of 2-(2,5-dimethoxyphenyl)benzo[d]thiazole.
  • ResearchGate. Synthesis of 2-phenylbenzo[d]thiazole. [Link]
  • National Center for Biotechnology Information. Benzothiazole. PubChem Compound Summary for CID 7222. [Link]
  • Chen, A. et al. (2011). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. Crystal Growth & Design. [Link]
  • Arshad, M. et al. (2011). 5-Chloro-2-phenyl-1,3-benzothiazole. Acta Crystallographica Section E. [Link]
  • Solubility of Things. Benzothiazole. [Link]

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Technical Support Center: Overcoming Solubility Challenges of 5-Phenylbenzo[d]thiazole in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with practical, in-depth solutions to the solubility challenges often encountered with 5-Phenylbenzo[d]thiazole and similar lipophilic compounds in biological assays. As your dedicated application scientist, I will walk you through troubleshooting strategies and frequently asked questions, grounding our discussion in established scientific principles to ensure the integrity and reproducibility of your experiments.

I. Understanding the Challenge: Physicochemical Properties of this compound

This compound is a heterocyclic compound with a molecular structure that lends itself to poor aqueous solubility. Its phenyl and benzothiazole rings create a hydrophobic molecule, making it challenging to dissolve in the aqueous buffers characteristic of most biological assays. This poor solubility can lead to a host of experimental artifacts, including compound precipitation, inaccurate concentration measurements, and consequently, misleading biological data.

PropertyValueImplication for Solubility
Molecular Formula C₁₃H₉NSIndicates a carbon-rich, largely nonpolar structure.
Molecular Weight ~211.29 g/mol Moderate size, but the aromatic nature dominates solubility.
Predicted LogP ~3.9A high LogP value indicates significant lipophilicity and poor water solubility.
Hydrogen Bond Donors 0Lack of hydrogen bond donors limits interaction with water.
Hydrogen Bond Acceptors 1 (Nitrogen)Minimal capacity for hydrogen bonding with aqueous solvents.

*Table 1: Key Physicochemical Properties of

Technical Support Center: 5-Phenylbenzo[d]thiazole Scale-Up Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Phenylbenzo[d]thiazole. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. We will address common challenges through a practical, troubleshooting-focused Q&A format, grounded in mechanistic understanding and field-proven insights. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve issues encountered during the scale-up process.

Section 1: Navigating the Synthetic Landscape

The successful synthesis of this compound hinges on the selection of an appropriate synthetic route that is not only efficient but also scalable, safe, and economically viable. Two primary pathways dominate the landscape for creating this C-C bond at the C5 position of the benzothiazole core.

G cluster_0 Synthetic Strategies for this compound cluster_A cluster_B start Target Molecule: This compound routeA Route A: Condensation & Cyclization start->routeA routeB Route B: Cross-Coupling start->routeB procA Cyclocondensation routeA->procA procB Suzuki-Miyaura Coupling routeB->procB smA1 Precursor Synthesis: 2-amino-4-phenylthiophenol smA1->procA smA2 One-carbon source (e.g., Formic Acid) smA2->procA end This compound procA->end Final Product smB1 Starting Material: 5-Halobenzo[d]thiazole (e.g., 5-Bromo) smB1->procB smB2 Phenylboronic Acid or Ester smB2->procB procB->end Final Product

Caption: Primary synthetic routes to this compound.

Route B, the Suzuki-Miyaura cross-coupling, is often preferred for scale-up due to its high functional group tolerance, generally high yields, and the commercial availability of starting materials. Route A presents significant challenges in the synthesis and stability of the key 2-aminothiophenol intermediate.[1] Therefore, our troubleshooting guide will focus primarily on the more industrially relevant Suzuki-Miyaura coupling pathway.

Section 2: Troubleshooting Guide for Suzuki-Miyaura Coupling

This section addresses the most frequently encountered issues during the scale-up of the Suzuki-Miyaura coupling between a 5-halobenzothiazole and a phenylboronic acid/ester.

Low or Stalled Reaction Conversion

Question: My Suzuki coupling reaction is starting well but stalls at 60-70% conversion, even with extended reaction times. What are the likely causes and how can I fix it?

Answer: This is a classic scale-up challenge. The root cause is often related to catalyst activity, reagent stability, or mass transfer limitations that are not apparent at the bench scale.

Causality & Troubleshooting Steps:

  • Catalyst Deactivation: The active Pd(0) species is the engine of your reaction. On a larger scale, its lifetime is critical.

    • Insight: Inefficient stirring or localized overheating in a large reactor can lead to catalyst decomposition and aggregation (formation of palladium black). Oxygen is also a poison for many Pd(0) catalysts.

    • Solution:

      • Inert Atmosphere: Ensure your reactor is rigorously purged with nitrogen or argon. A simple vacuum/N₂ backfill cycle that is sufficient for a 100 mL flask is inadequate for a 100 L reactor. Implement multiple, deep vacuum cycles.

      • Ligand Selection: Phosphine ligands are crucial for stabilizing the Pd(0) center. For this type of coupling, bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos are often superior to simpler ones like PPh₃. They promote the difficult reductive elimination step and protect the palladium center.[2]

      • Pre-catalyst Choice: Use modern, air-stable pre-catalysts (e.g., G2 or G3 Buchwald pre-catalysts). These form the active Pd(0) species in situ, ensuring a higher initial concentration of active catalyst.[2]

  • Base & Phase Transfer Issues: The base is not just a proton scavenger; its solubility and physical form are critical at scale.

    • Insight: A common base like potassium carbonate (K₂CO₃) has very low solubility in organic solvents like toluene or DME.[3] At scale, this can lead to poor mixing and insufficient contact between the reactants, catalyst, and base, effectively starving the reaction.

    • Solution:

      • Aqueous Base: Perform the reaction in a biphasic system (e.g., Toluene/Water). This ensures the base is dissolved and provides a large interfacial area for the reaction to occur. This is a very common and effective scale-up strategy.

      • Phase Transfer Catalyst (PTC): If a single organic solvent is necessary, consider adding a PTC like tetrabutylammonium bromide (TBAB) to help shuttle the base into the organic phase.

      • Alternative Bases: Consider stronger, more soluble inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), though cost may be a factor at scale.

  • Deboronation of Phenylboronic Acid: This is a major parasitic side reaction where the boronic acid is converted to benzene, killing your yield.

    • Insight: Deboronation is often promoted by excessive temperature, prolonged exposure to the basic aqueous phase, and the presence of oxygen.[4]

    • Solution:

      • Use a Boronate Ester: Switch from phenylboronic acid to its pinacol ester (phenylboronic acid pinacol ester). Boronate esters are significantly more stable towards hydrolysis and deboronation.[4]

      • Temperature Control: Do not overheat the reaction. Run trials to find the minimum temperature required for a reasonable reaction rate (e.g., 80-90 °C). A reaction that works at 110 °C in a flask might be uncontrollable in a large reactor due to exotherms.

      • Controlled Addition: Add the boronic acid or base solution portion-wise over time to maintain a low instantaneous concentration, minimizing side reactions.

G cluster_1 cluster_2 cluster_3 start Low/Stalled Conversion in Suzuki Coupling cause1 Catalyst Deactivation? start->cause1 cause2 Inefficient Base/Mixing? start->cause2 cause3 Reagent Instability? start->cause3 sol1a Ensure Rigorous Inert Atmosphere cause1->sol1a sol1b Use Bulky, Electron-Rich Ligands (e.g., SPhos) cause1->sol1b sol1c Use Air-Stable Pre-catalyst (e.g., G3) cause1->sol1c sol2a Switch to Biphasic System (e.g., Toluene/Water) cause2->sol2a sol2b Use Soluble Base (e.g., K3PO4) cause2->sol2b sol3a Use Boronate Ester Instead of Boronic Acid cause3->sol3a sol3b Optimize Temperature (Avoid Excess Heat) cause3->sol3b

Caption: Troubleshooting workflow for low conversion in Suzuki coupling.

Impurity Profile & Purification Challenges

Question: After work-up, my crude product contains significant amounts of biphenyl and a high molecular weight impurity I suspect is a bi-benzothiazole dimer. How can I minimize these and what's a scalable purification strategy?

Answer: These are classic homocoupling byproducts. Their formation is mechanistically linked to the main catalytic cycle and must be suppressed during the reaction itself, as their removal can be challenging.

Minimizing Homocoupling Byproducts:

  • Biphenyl Formation (from Phenylboronic Acid): This arises from the oxidative coupling of two molecules of the boronic acid.

    • Insight: This side reaction is often exacerbated by the presence of oxygen and high catalyst loading.

    • Solution: As mentioned before, rigorous deoxygenation is critical. Additionally, use the boronic acid as the limiting reagent if possible, or use a stoichiometry very close to 1.05-1.1 equivalents. Overloading the boronic acid provides excess substrate for this side reaction.

  • Bi-benzothiazole Formation (from 5-Halobenzothiazole): This can occur through a similar oxidative homocoupling pathway.

    • Insight: This is often a sign of a slow transmetalation step. If the palladium intermediate (Ar-Pd-L₂-X) persists for too long without reacting with the boronic acid, it can react with another molecule of itself.

    • Solution: Choosing a ligand/base system that accelerates the transmetalation step is key. This again points towards using electron-rich, bulky phosphine ligands and a highly active base system (like a biphasic K₃PO₄ system) to ensure the catalytic cycle turns over quickly.[5]

Scalable Purification Strategy:

Column chromatography is not a viable primary purification method at the multi-kilogram scale. A robust crystallization or precipitation/reslurry procedure is essential.

  • Crystallization: This is the gold standard for purification at scale.

    • Process:

      • Solvent Screen: The most critical step. Screen a variety of solvents and solvent mixtures (e.g., Toluene/Heptane, Ethanol/Water, Isopropanol) to find a system where the desired product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain in the mother liquor.

      • Cooling Profile: On a large scale, crash cooling leads to small, impure crystals. Implement a slow, controlled cooling profile to allow for proper crystal growth and impurity rejection.

      • Seeding: Seeding the crystallization with a small amount of pure product at the appropriate temperature is crucial for controlling crystal size and preventing oiling out.

  • Slurry Wash: If crystallization is difficult, a simple slurry wash can be very effective.

    • Process: Suspend the crude solid in a solvent where the product is poorly soluble but the impurities (especially biphenyl) are reasonably soluble (e.g., heptane or diethyl ether). Stir for a period, then filter. This will wash the soluble impurities away from the solid product.

  • Activated Carbon Treatment: If your final product has color issues, likely from trace palladium or polymeric impurities, a treatment with activated carbon can be effective.

    • Process: Dissolve the product in a suitable solvent, add a small amount (e.g., 1-5% w/w) of activated carbon, stir (often with gentle heating), and then filter through a pad of celite to remove the carbon. Caution: Carbon can adsorb your product, so use the minimum amount necessary and validate the potential yield loss.[6]

Section 3: Protocols and Data

Exemplary Scale-Up Protocol: Suzuki-Miyaura Coupling

This protocol is a starting point for a ~100g scale synthesis and should be optimized for your specific equipment and safety procedures.

Materials:

  • 5-Bromobenzo[d]thiazole (100 g, 1.0 eq)

  • Phenylboronic acid pinacol ester (1.1 eq)

  • SPhos Pd G3 Precatalyst (0.1 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 eq)

  • Toluene (5 volumes, 500 mL)

  • Deionized Water (2 volumes, 200 mL)

Procedure:

  • Reactor Setup: To a clean, dry, and nitrogen-purged 2L jacketed glass reactor equipped with an overhead stirrer, condenser, and thermocouple, charge the 5-bromobenzo[d]thiazole (100 g) and toluene (500 mL).

  • Degassing: Begin stirring and sparge the solution with nitrogen gas via a subsurface tube for at least 30 minutes to remove dissolved oxygen.

  • Reagent Addition: In a separate vessel, dissolve the potassium phosphate in deionized water (200 mL). Degas this aqueous solution by sparging with nitrogen.

  • Catalyst Charge: Under a strong nitrogen counter-flow, add the SPhos Pd G3 precatalyst to the reactor.

  • Reaction Initiation: Add the phenylboronic acid pinacol ester to the reactor. Then, begin the addition of the degassed K₃PO₄ solution.

  • Thermal Control: Heat the reactor jacket to 85-90 °C. Monitor the internal temperature closely. An exotherm is expected.

  • Monitoring: Track the reaction progress by taking samples periodically for HPLC analysis. The reaction is typically complete in 4-8 hours.

  • Work-up: Once complete, cool the reactor to room temperature. Stop stirring and allow the layers to separate. Drain the lower aqueous layer.

  • Washes: Wash the organic layer with 2% brine solution (2 x 200 mL) to remove residual inorganics.

  • Solvent Swap & Crystallization: Concentrate the toluene layer under vacuum to ~2 volumes. Add 6 volumes of isopropanol and heat to reflux to obtain a clear solution. Cool slowly to 0-5 °C to crystallize the product.

  • Isolation: Filter the resulting slurry and wash the cake with cold isopropanol. Dry the solid in a vacuum oven at 50 °C to a constant weight.

Data Summary: Parameter Optimization

The choice of catalyst, base, and solvent system has a profound impact on reaction success. The following table summarizes typical outcomes for this type of transformation.

Catalyst (mol%)LigandBase (eq)Solvent SystemTypical Yield (%)Key Remarks
Pd(PPh₃)₄ (2%)PPh₃K₂CO₃ (2.5)Toluene40-60%Sluggish reaction, significant byproduct formation. Not ideal for scale-up.
Pd(OAc)₂ (1%)SPhosK₂CO₃ (2.5)Toluene/H₂O85-92%Good performance. Biphasic system is key for base effectiveness.[2]
XPhos Pd G3 (0.1%)XPhosK₃PO₄ (3.0)Toluene/H₂O>95%Excellent, fast reaction with very low catalyst loading. Highly recommended for process development.[2]
Pd(dppf)Cl₂ (1%)dppfCs₂CO₃ (2.0)Dioxane80-90%Effective but uses a more expensive base and a solvent of greater regulatory concern (dioxane).[3]

Section 4: References

  • Synthesis of 5-Chloro-2-(substituted phenyl)benzo[d]thiazole... - ResearchGate. Available at: [Link]

  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Available at: [Link]

  • Studies on the Synthesis of 2-Aminothiophenol - Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Synthesis of 2-phenylbenzo[d]thiazole. Reaction conditions: 9 (0.5... - ResearchGate. Available at: [Link]

  • FR2656610A1 - 2-AMINO-4-PHENYL THIAZOLE DERIVATIVES, PROCESS FOR PREPARING THEM AND THEIR THERAPEUTIC APPLICATION - Google Patents. Available at:

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Available at: [Link]

  • Synthesis of Benzothiazole | Preparation of Benzothiazole via various methods - YouTube. Available at: [Link]

  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PubMed Central. Available at: [Link]

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Available at: [Link]

  • (PDF) Synthesis and Cyclization of Benzothiazole: Review - ResearchGate. Available at: [Link]

  • Benzothiazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • Green methodologies for the synthesis of 2-aminothiophene - PMC - PubMed Central. Available at: [Link]

  • The common synthetic routes for benzothiazoles. - ResearchGate. Available at: [Link]

  • Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. Available at: [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI. Available at: [Link]

  • Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. - Abstract - Europe PMC. Available at: [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Available at: [Link]

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review - bepls. Available at: [Link]

  • Thiazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • Original Research J. Synth. Chem. A Feasible Method for Creating New Fused Phenylbenzo[d]imidazo[2,1-b]thiazole Compounds Involv - Journal of Synthetic Chemistry. Available at: [Link]

  • Advanced treatment of benzothiazole contaminated waters: comparison of O3, AC, and O3/AC processes - PubMed. Available at: [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available at: [Link]

  • Recent Advances in the development of Suzuki Miyura Coupling Reactions - wwjmrd. Available at: [Link]

  • Synthesis of 5-arylthiazoles. Comparative study between Suzuki cross-coupling reaction and direct arylation | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis, SAR and molecular docking studies of benzo[d]thiazole-hydrazones as potential antibacterial and antifungal agents - PubMed. Available at: [Link]

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Synthesis of Benzo[7][8]thiazolo[2,3-c][7][9][10]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates - MDPI. Available at: [Link]

  • Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC. Available at: [Link]

  • Triazolbenzo[d]thiazoles: efficient synthesis and biological evaluation as neuroprotective agents - PMC - NIH. Available at: [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics - FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

  • On water catalyst-free synthesis of benzo[ d ]imidazo[2,1- b ] thiazoles and novel N -alkylated 2-aminobenzo[ d ]oxazoles under microwave irradiation - ResearchGate. Available at: [Link]

  • Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics - RSC Publishing. Available at: [Link]

  • Evaluation of Five Membrane Filtration Methods for Recovery of Cryptosporidium and Giardia Isolates from Water Samples - PMC - NIH. Available at: [Link]

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Technical Support Center: Method Refinement for 5-Phenylbenzo[d]thiazole Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Phenylbenzo[d]thiazole. This guide is designed for researchers, medicinal chemists, and process development scientists who require this valuable scaffold in high purity for downstream applications. Achieving high purity is critical, as even trace impurities can confound biological assays or impede crystallization studies. This document provides in-depth, experience-based answers to common purification challenges, detailed troubleshooting guides, and validated protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from a typical synthesis of this compound?

A1: The impurity profile depends heavily on the synthetic route. A common method is the condensation of 2-amino-4-phenylbenzenethiol with an appropriate C1 source (e.g., benzaldehyde followed by oxidation). Potential impurities include:

  • Unreacted Starting Materials: 2-amino-4-phenylbenzenethiol and the C1 source. The thiol is particularly problematic as it can easily oxidize to a disulfide byproduct.[1]

  • Disulfide Byproducts: Oxidation of the 2-amino-4-phenylbenzenethiol starting material can form a disulfide-linked dimer, which can be difficult to separate.[1]

  • Over-oxidized Products: If an oxidant is used to facilitate cyclization, over-oxidation of the thiazole's sulfur atom to a sulfoxide or sulfone can occur.[2]

  • Incompletely Cyclized Intermediates: The Schiff base intermediate may not fully cyclize, leading to its presence in the crude product.[1]

  • Regioisomers: Depending on the starting materials, formation of other isomers is possible, though often less prevalent with a pre-formed substituted aminothiophenol.

Q2: My purified this compound appears pure by TLC but shows impurities in my HPLC-MS. Why?

A2: This is a classic challenge. Thin-Layer Chromatography (TLC) is an excellent, rapid tool for monitoring reaction progress but has lower resolving power than High-Performance Liquid Chromatography (HPLC).[3][4] Impurities with very similar polarity (Rf values) to your product may co-elute on a TLC plate but can often be resolved on a high-efficiency HPLC column.[1] Furthermore, HPLC-MS is sensitive to non-UV active impurities that would be invisible on a TLC plate visualized only by a UV lamp.

Q3: Is this compound sensitive to acidic or basic conditions during workup or purification?

A3: Yes, caution is advised. The benzothiazole scaffold contains a weakly basic nitrogen atom.[5][6] While generally stable, prolonged exposure to strong acids can lead to protonation and potentially alter its chromatographic behavior or solubility. More critically, strong basic conditions can promote hydrolysis of the thiazole ring.[2] Some benzothiazole derivatives have also shown instability on acidic silica gel during column chromatography.[1] If you observe degradation (streaking on TLC, appearance of new spots), consider using a neutral stationary phase like neutral alumina or deactivating the silica gel with a small percentage of triethylamine in your eluent.

Troubleshooting Guide: Common Purification Problems

This section addresses specific issues you may encounter during the purification workflow.

Problem 1: Persistent Starting Material Contamination

Q: I've performed column chromatography, but my fractions are still contaminated with the 2-amino-4-phenylbenzenethiol starting material. What's going wrong?

A: This is often due to either insufficient chromatographic resolution or on-column interactions.

  • Causality: The starting aminothiophenol is more polar than the cyclized product due to the free amine and thiol groups. However, its polarity might not be different enough for baseline separation with a standard solvent system (e.g., Hexane/Ethyl Acetate).

  • Troubleshooting Steps:

    • Optimize TLC: Before running the column, meticulously optimize your solvent system using TLC. Aim for an Rf of ~0.3 for your product and the largest possible separation (ΔRf) from the impurity.[4]

    • Use a Gradient Elution: An isocratic (constant solvent ratio) elution may not be sufficient. Start with a low polarity mobile phase (e.g., 98:2 Hexane:EtOAc) to elute non-polar impurities, then gradually increase the polarity to elute your product, leaving the highly polar starting material strongly adsorbed to the stationary phase.[3][7]

    • Consider an Acidic Wash: Before chromatography, an aqueous acidic wash (e.g., 1M HCl) of your crude organic layer can protonate the basic amine of the starting material, extracting it into the aqueous phase. Crucially , you must then wash with a neutral brine and dry the organic layer thoroughly before concentrating to avoid introducing acid to your column.

Problem 2: Product Co-elutes with an Unknown Impurity of Similar Polarity

Q: My product appears as a single spot on TLC with multiple solvent systems, but NMR and HPLC show a persistent impurity. How can I separate them?

A: This is a common and difficult scenario indicating the impurity has very similar physicochemical properties to your product.[1]

  • Causality: The impurity could be a regioisomer or a structurally analogous byproduct. Their similar structures result in nearly identical interactions with the stationary and mobile phases.

  • Troubleshooting Workflow: The following diagram outlines a decision-making process for this challenge.

G cluster_chrom Chromatography Modifications start Co-elution Problem (Impurity with Similar Polarity) recrystallize Attempt Recrystallization start->recrystallize Is the material crystalline? chrom_mod Modify Chromatography recrystallize->chrom_mod No, or ineffective success Pure Product recrystallize->success Yes, successful prep_hplc Use Preparative HPLC chrom_mod->prep_hplc Still co-eluting chrom_mod->success Successful change_solvent Change Solvent System (e.g., DCM/MeOH) chrom_mod->change_solvent change_stationary Change Stationary Phase (Alumina, C18) chrom_mod->change_stationary prep_hplc->success Successful failure Separation Failed prep_hplc->failure Still co-eluting (Consider derivatization)

Caption: Decision tree for resolving co-eluting impurities.

  • Recommended Actions:

    • Recrystallization: This is often the most powerful technique for removing small amounts of closely related impurities if your product is a solid. See Protocol 1 for a detailed guide.

    • Change Chromatography System: If column chromatography is necessary, you must alter the separation mechanism.[7]

      • Switch Solvents: Move from a Hexane/EtOAc system to a Dichloromethane/Methanol or Toluene/Acetone system. This changes the specific solvent-solute interactions.

      • Switch Stationary Phase: If using silica (a polar, acidic stationary phase), switch to neutral alumina or, for a more significant change, use reverse-phase (C18) chromatography where elution order is inverted (polar compounds elute first).[4]

    • Preparative HPLC: For the highest purity and for difficult separations, preparative HPLC is the gold standard.[8] A longer column with smaller particles provides superior resolving power compared to flash chromatography.

Problem 3: Low Recovery or Product Degradation on Silica Gel Column

Q: I'm losing a significant amount of my product during column chromatography, and the collected fractions show new, more polar spots on TLC.

A: This strongly suggests your compound is degrading on the silica gel.

  • Causality: Standard silica gel is slightly acidic (pH ~4-5) and has a high surface area, which can catalyze the degradation of sensitive compounds.[1] The nitrogen and sulfur atoms in the benzothiazole ring system can be susceptible to this.[2]

  • Troubleshooting Steps:

    • Deactivate the Silica: Before running the column, flush it with your starting eluent containing 0.5-1% triethylamine (or another volatile base like pyridine). This neutralizes the acidic sites on the silica surface.

    • Switch to Neutral Alumina: Alumina is a suitable alternative stationary phase and is available in acidic, neutral, and basic forms. Use the neutral form to avoid acid- or base-catalyzed degradation.[4]

    • Minimize Contact Time: Use flash chromatography with applied pressure rather than gravity chromatography.[7] This reduces the time your compound spends in contact with the stationary phase, minimizing the opportunity for degradation.

Troubleshooting Summary Table
Problem Likely Cause(s) Primary Recommended Action(s)
Persistent Starting MaterialInsufficient resolution; similar polarity.1. Use a gradient elution.2. Perform a pre-column acid wash.
Co-elution with ImpurityStructurally similar byproduct or isomer.1. Attempt recrystallization.2. Change chromatographic system (solvent/stationary phase).3. Use preparative HPLC.
Low Recovery / DegradationCompound instability on acidic silica gel.1. Deactivate silica with triethylamine.2. Switch to neutral alumina stationary phase.3. Use flash chromatography to reduce contact time.

Detailed Experimental Protocols

Protocol 1: Optimized Recrystallization

This protocol is ideal for removing minor impurities from a solid crude product (>85% pure).

  • Solvent Screening (Microscale):

    • Place a few milligrams of your crude product into several small test tubes.

    • Add a poor solvent (e.g., Hexane, Water) dropwise to one tube until the solid is suspended. Heat gently. If it doesn't dissolve, it's a poor solvent.

    • Add a good solvent (e.g., Dichloromethane, Ethyl Acetate, Ethanol) dropwise to another tube at room temperature. If it dissolves immediately, it is too good of a solvent.

    • The ideal single solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol or Isopropanol are often good starting points for benzothiazoles.[9][10]

    • Alternatively, find a good solvent/poor solvent pair (e.g., Ethyl Acetate/Hexane).

  • Bulk Recrystallization:

    • Dissolve the crude solid in the minimum amount of the chosen hot solvent (or the "good" solvent from a pair).

    • Filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask.

    • If using a solvent pair, add the "poor" solvent dropwise to the hot solution until it just becomes cloudy (the cloud point), then add a drop or two of the "good" solvent to re-clarify before allowing it to cool.

    • Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal precipitation.

    • Collect the crystals by vacuum filtration (Büchner funnel), washing them with a small amount of ice-cold recrystallization solvent.

    • Dry the crystals under high vacuum to remove all residual solvent.

Protocol 2: High-Resolution Flash Column Chromatography

This protocol is for purifying larger quantities of crude material, especially oils or solids that do not recrystallize well.[3][4]

  • TLC Optimization:

    • Develop a TLC solvent system that provides an Rf value of 0.25-0.35 for this compound. A common starting point is a mixture of Hexane and Ethyl Acetate.

  • Column Packing (Wet Slurry Method):

    • Select a column size appropriate for your sample amount (typically a 1:30 to 1:100 ratio of sample mass to silica mass).

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Pour the slurry into the column and use gentle air pressure to pack it into a firm, stable bed. Ensure the top of the silica bed is flat and level. Add a thin layer of sand on top to protect the bed.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the column solvent or a stronger solvent like dichloromethane.

    • Dry Loading (Recommended): Add a small amount of silica gel to your dissolved sample, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column bed. This method generally provides superior resolution.

    • Wet Loading: Carefully pipette the concentrated solution of your crude product directly onto the center of the sand layer, allowing it to absorb fully without disturbing the bed.

  • Elution and Fraction Collection:

    • Begin eluting with the low-polarity solvent system determined by TLC.

    • Collect fractions continuously. Monitor the elution process by spotting fractions on a TLC plate and visualizing under UV light.

    • If using a gradient, incrementally increase the percentage of the more polar solvent to elute your product.

    • Combine the pure fractions, and remove the solvent under reduced pressure (rotary evaporation).

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_post Post-Column Phase tlc 1. Optimize Solvent System via TLC pack 2. Pack Column (Wet Slurry Method) tlc->pack load 3. Load Sample (Dry Loading Preferred) pack->load elute 4. Elute with Gradient (Low to High Polarity) load->elute collect 5. Collect Fractions elute->collect Continue monitor 6. Monitor Fractions by TLC collect->monitor Continue monitor->elute Continue combine 7. Combine Pure Fractions monitor->combine Elution Complete evap 8. Evaporate Solvent combine->evap final Pure Product evap->final

Caption: Workflow for high-resolution flash column chromatography.

Recommended Solvent Systems for Normal Phase Chromatography
Solvent System Characteristics & Use Case
Hexane / Ethyl AcetateStandard, versatile system. Good for general purpose purification. Adjust ratio from 99:1 to 70:30.
Hexane / DichloromethaneGood for separating less polar compounds. Can provide different selectivity than EtOAc.
Dichloromethane / MethanolFor more polar compounds. A small amount of MeOH (0.5-5%) drastically increases eluent strength.
Toluene / AcetoneProvides different selectivity due to pi-pi stacking interactions with the aromatic toluene.[11] Useful for separating aromatic isomers.

References

  • W. W. Hanneman. (1963). Gas Chromatographic Separation of Heterocyclic Nitrogen Compounds on an Inorganic Salt Column. Journal of Gas Chromatography.
  • BenchChem. (n.d.). Improving the stability of Benzothiazole hydrochloride in solution. BenchChem Technical Support.
  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of benzothiazole derivatives. BenchChem Technical Support.
  • RSC Publishing. (n.d.). Collection of polycyclic aromatic sulfur heterocycles from asphalt fumes and quantification by an HPLC-DAD method. Analytical Methods.
  • ResearchGate. (n.d.). Separation of aromatic sulfur heterocycles from aromatic hydrocarbons by use of a palladium ion complex. ResearchGate Publication.
  • Saeed, A., et al. (2018). Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. Oriental Journal of Chemistry.
  • Wikipedia. (n.d.). Column chromatography. Wikipedia, The Free Encyclopedia.
  • Mohammadi Ziarani, G., et al. (2020). Synthesis of 2-Substituted Benzothiazole Derivatives Under Solvent-Free Condition. ResearchGate.
  • Hawks, I., et al. (2023). A Feasible Method for Creating New Fused Phenylbenzo[d]imidazo[2,1-b]thiazole Compounds. Journal of Synthetic Chemistry.
  • Hawle, P. (n.d.). Column Chromatography - What are Different Types and How to Select Right Method. Column Chromatography.
  • Columbia University. (n.d.). Column chromatography. Columbia University Chemistry.
  • ResearchGate. (n.d.). π – π stacking interactions between benzothiazole and benzene rings. ResearchGate Publication.
  • Sepux. (2023). Heterocycles Structural Analysis in HPLC Method Development. Sepux Technologies.
  • MDPI. (2023). Fluorescent Detection Probes for Hg 2+ and Zn 2+ with Schiff Base Structure Based on a Turn-On ESIPT–CHEF Mechanism. Molecules.

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addressing instability of 5-Phenylbenzo[d]thiazole derivatives in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Phenylbenzo[d]thiazole Derivatives

From the Desk of the Senior Application Scientist

Welcome to the technical support center for this compound derivatives. This class of compounds holds immense promise in drug discovery and materials science, with applications ranging from anticancer to neuroprotective agents.[1][2][3] However, their heterocyclic structure, while conferring valuable biological activity, also presents unique stability challenges in solution.

This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-proven insights to anticipate and address these instabilities. Our goal is to help you ensure the integrity of your experiments and the reliability of your results. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively.

Troubleshooting Guide: Common Issues in Solution

This section addresses specific problems you may encounter during your experiments. Each issue is followed by an analysis of probable causes and a set of recommended solutions.

Q1: I've observed a precipitate forming in my aqueous assay buffer after diluting my DMSO stock solution. What's happening and how can I fix it?

Probable Causes:

  • Low Aqueous Solubility: This is the most common cause. This compound derivatives are often characterized by poor water solubility due to their hydrophobic, aromatic structure.[4][5] When a concentrated stock in an organic solvent like DMSO is diluted into an aqueous medium, the compound can crash out as it exceeds its solubility limit in the final solvent mixture.

  • pH-Dependent Solubility: The benzothiazole moiety contains a weakly basic nitrogen atom.[6] Depending on the pH of your buffer and the specific pKa of your derivative, the compound may exist in a less soluble, non-ionized form.

  • Aggregation: Some benzothiazole derivatives are known to aggregate in mixed solvent systems, especially with high water content.[7] This can lead to the formation of nanoparticles or larger amorphous precipitates.

Recommended Solutions:

  • Optimize Co-Solvent Concentration: While necessary, the final concentration of organic co-solvents like DMSO or ethanol should be kept to a minimum to avoid off-target effects in biological assays. In our experience, keeping the final concentration below 0.5% (v/v) is a good starting point.[5] If precipitation persists, a different co-solvent may be required.

  • Adjust Buffer pH: Systematically evaluate the solubility of your compound across a range of pH values to identify a region where it is most soluble. For basic derivatives, a slightly acidic pH may improve solubility by favoring the protonated, more soluble form.[8]

  • Employ Solubilizing Excipients: For particularly challenging compounds, especially in formulations for in vivo studies, consider advanced solubilization techniques. These include the use of cyclodextrins or non-ionic surfactants like Tween® 80, which can form micelles to encapsulate the hydrophobic compound.[5]

  • Prepare Fresh Dilutions: Do not store highly diluted aqueous solutions. Prepare them fresh from your organic stock solution immediately before use to minimize the time available for precipitation.

.dot graph TD { rankdir="LR"; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} .dot Caption: Troubleshooting workflow for compound precipitation.

Q2: My stock solution in DMSO has turned yellow/brown over time. Is it still usable?

Probable Causes:

  • Oxidative Degradation: The sulfur atom in the benzothiazole ring is susceptible to oxidation, which can lead to the formation of sulfoxides or sulfones.[8][9] This process can be accelerated by air (oxygen) and trace metal impurities in the solvent, often resulting in colored byproducts.

  • Hydrolysis: Although DMSO is an aprotic solvent, technical-grade DMSO can contain enough water to facilitate slow hydrolysis of sensitive functional groups on the derivative over long-term storage.[10]

  • Photodegradation: If the solution was not protected from light, photolytic degradation may have occurred. Benzothiazole derivatives can absorb UV radiation, leading to the formation of reactive species and subsequent degradation into colored products.[11][12]

Recommended Solutions:

  • Discard the Solution: A visible color change is a clear indicator of chemical degradation. To ensure data integrity, the solution should be discarded. It is not possible to know the new concentration of the active parent compound without analytical quantification.

  • Implement Strict Storage Protocols:

    • Use High-Purity Solvents: Always use anhydrous, high-purity (e.g., spectrophotometric grade) DMSO to prepare stock solutions.[10]

    • Protect from Light: Store stock solutions in amber glass vials or wrap clear vials in aluminum foil. Store them in the dark.[8]

    • Inert Atmosphere: For particularly sensitive compounds, purge the vial headspace with an inert gas like argon or nitrogen before sealing to displace oxygen.

    • Control Temperature: Store stock solutions at -20°C or -80°C to slow the rate of any potential degradation.[8]

  • Prepare Smaller Aliquots: Instead of a single large stock solution that is repeatedly freeze-thawed, prepare multiple small-volume aliquots. This minimizes the exposure of the entire stock to ambient conditions and moisture each time an experiment is performed.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound derivatives?

The stability of the benzothiazole core is primarily threatened by three mechanisms:

  • Hydrolysis: The thiazole ring can undergo cleavage, particularly under strongly acidic or alkaline conditions.[8][13][14] The exact pH sensitivity depends on the specific substituents on the phenyl and benzothiazole rings. This pathway often leads to the formation of 2-aminothiophenol derivatives.

  • Oxidation: The electron-rich sulfur atom is a prime target for oxidation, forming sulfoxides and sulfones.[8][9] This alters the electronic properties, conformation, and potentially the biological activity of the molecule.

  • Photodegradation: Many aromatic heterocyclic systems are light-sensitive. Upon exposure to UV or even high-intensity ambient light, these compounds can degrade. One documented mechanism involves a reaction with singlet oxygen via a [4+2] cycloaddition, leading to an unstable endoperoxide that rearranges into degradation products.[12]

Q2: How should I prepare my stock solutions to maximize stability?

The choice of solvent and handling procedure is critical. The following table summarizes recommendations for common solvents.

SolventRecommended Stock ConcentrationMax Final Assay Conc. (v/v)Key Considerations
DMSO 10–30 mM< 0.5%Excellent solubilizing power for many derivatives. Use only anhydrous, high-purity grade. Can cause stability issues with some compounds over long-term storage.[5][10]
Ethanol 10–30 mM< 0.5%Good alternative to DMSO. Ensure use of absolute ethanol. May affect cell membranes or metabolic activity at higher concentrations.[5]
DMF 10–30 mM< 0.1%High boiling point and good solubilizer, but generally more toxic to cells than DMSO or ethanol. Use with caution.

Protocol: Best Practices for Stock Solution Preparation

.dot graph G { layout=dot; rankdir=TB; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} .dot Caption: Recommended workflow for preparing stable stock solutions.

Q3: How can I perform a quick stability check of my compound in a new experimental buffer?

Before committing to a large-scale experiment, it is prudent to assess the stability of your derivative under the proposed conditions. High-Performance Liquid Chromatography (HPLC) is an excellent tool for this.[9][15]

Protocol: Preliminary HPLC-Based Stability Assessment

  • Prepare the Solution: Prepare a solution of your compound in the final experimental buffer at the highest concentration you plan to use.

  • Timepoint Zero (T=0): Immediately after preparation, inject an aliquot of the solution onto an appropriate HPLC system (e.g., C18 column) and acquire a chromatogram. Record the peak area of the parent compound.

  • Incubate: Incubate the remaining solution under the exact conditions of your experiment (e.g., 37°C, protected from light).

  • Subsequent Timepoints: Inject identical volumes at regular intervals (e.g., T=2, 4, 8, and 24 hours).

  • Analyze the Data: Compare the peak area of the parent compound at each timepoint to the T=0 value. A significant decrease in the parent peak area, especially with the concurrent appearance of new peaks (degradants), indicates instability. A solution is often considered stable if the parent peak area remains >95% of the initial value over the experimental duration.

This proactive check can save significant time and resources by identifying stability issues before they compromise your biological data.

References

  • Synthesis of novel styrenic Schiff bases derived from benzothiazole. (2010).
  • Benzothiazole compounds XXX. Hydrolysis of 2-styrylbenzothiazolium salts substituted at the position 3. (1987). Chemical Papers.
  • Improving the stability of Benzothiazole hydrochloride in solution. BenchChem.
  • Ultra-violet photodegradation of benzothiazole derivatives and their photochemical reactivity in the presence of carbon tetrachloride.
  • Aggregation tailored emission of a benzothiazole based derivative: photostable turn on bioimaging. (2019).
  • Effect of pH on fluorescence intensity ratio of benzothiazole...
  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025).
  • Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. (2007). PubMed.
  • Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for the Tre
  • stability issues of 4-aryl-1,3-thiazole deriv
  • Benzothiazole derivatives in the design of antitumor agents. (2024). PubMed.
  • An In-depth Technical Guide on the Physicochemical Properties of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole. BenchChem.
  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflamm
  • A novel acidic pH fluorescent probe based on a benzothiazole derivative.
  • Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity.
  • Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. (2016).
  • Overcoming poor solubility of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole in biological assays. BenchChem.

Sources

Technical Support Center: Optimization of Suzuki Coupling for 5-Phenylbenzo[d]thiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into the optimization of the Suzuki-Miyaura cross-coupling reaction for the synthesis of 5-Phenylbenzo[d]thiazole. We will move beyond simple procedural steps to explore the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Section 1: Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses specific challenges you may encounter during the synthesis of this compound and related heteroaromatic compounds.

Q1: My reaction has a very low yield or has failed completely. Where should I start troubleshooting?

A1: A low or zero yield in a Suzuki coupling is a common issue that can almost always be traced back to one of five key areas: the catalyst's activity, the reaction environment, reagent integrity, or the choice of base and solvent. A logical, step-by-step investigation is the most efficient path to a solution.

A recommended workflow for troubleshooting is as follows:

G start Low / No Yield Observed check_atmosphere 1. Verify Inert Atmosphere Was the reaction rigorously degassed? Was a positive pressure of Ar/N₂ maintained? start->check_atmosphere check_atmosphere->start If No, Fix & Retry check_reagents 2. Assess Reagent Quality - Is the boronic acid fresh (risk of protodeboronation)? - Is the aryl halide pure? - Are solvents anhydrous and degassed? check_atmosphere->check_reagents If Yes check_reagents->start If No, Replace & Retry check_catalyst 3. Evaluate Catalyst System - Is the Pd precatalyst/ligand fresh and stored properly? - Is the ligand appropriate for a heteroaryl halide? check_reagents->check_catalyst If Reagents OK check_catalyst->start If No, Replace & Retry check_base 4. Re-evaluate Base Selection - Is the base strong/soluble enough? - Could it be causing substrate degradation? check_catalyst->check_base If Catalyst OK check_base->start If No, Screen Bases & Retry check_temp 5. Review Reaction Temperature Is the temperature high enough for oxidative addition but not so high it degrades components? check_base->check_temp If Base OK check_temp->start If No, Screen Temps & Retry success Reaction Optimized check_temp->success Optimization Complete

Caption: A logical workflow for troubleshooting failed Suzuki coupling reactions.

In-depth Causality:

  • Inert Atmosphere: The active catalytic species is Palladium(0). Oxygen readily oxidizes Pd(0) to inactive Pd(II) species ("palladium black") and can also degrade phosphine ligands.[1][2] This is often the primary reason for reaction failure. Ensure your solvent is thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes) and that the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.

  • Reagent Quality: Arylboronic acids, especially electron-deficient ones, are susceptible to a side reaction called protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[1][2] Using fresh, high-purity boronic acid is critical. If you suspect degradation, consider converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester) or a trifluoroborate salt.[3] The reactivity of the aryl halide partner is also crucial, with the general trend being I > Br > OTf >> Cl.[1][4] For less reactive halides like 5-chlorobenzo[d]thiazole, a more active catalyst system is required.

  • Catalyst System: Not all palladium catalysts and ligands are created equal. For heteroaryl halides like 5-bromobenzo[d]thiazole, electron-rich and sterically bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often superior to traditional ligands like PPh₃.[5] These ligands promote the rate-limiting oxidative addition step and stabilize the catalytic intermediates.[3][6][7] Always use fresh catalyst and ligand, as phosphines are prone to oxidation.[1]

Q2: I'm observing significant side products, primarily homocoupling of my boronic acid. What causes this and how can I prevent it?

A2: The formation of a biaryl product from two molecules of your boronic acid (e.g., biphenyl from phenylboronic acid) is a common side reaction.

  • Primary Cause: The main culprit is often the presence of oxygen.[1] Oxygen can facilitate a palladium-catalyzed oxidative coupling of the boronic acid molecules, consuming your nucleophile and reducing the yield of the desired product.

  • Prevention Strategy: The most effective preventative measure is the rigorous exclusion of oxygen from your reaction. Ensure solvents are properly degassed before adding the palladium catalyst, and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[2]

Another side reaction to be aware of is dehalogenation , where the halide on your benzo[d]thiazole is replaced with a hydrogen atom. This can be promoted by certain catalyst/ligand combinations or impurities in the reaction mixture. If this is observed, screening different ligands or re-purifying the starting material may be necessary.

Q3: My reaction is not reproducible. One day I get an 80% yield, the next day it's 30%. What are the likely variables?

A3: Poor reproducibility is often traced to subtle, un-controlled variables.

  • Water Content: The Suzuki coupling can be highly sensitive to the amount of water present. While many protocols use aqueous bases or biphasic solvent systems to dissolve the base and facilitate the reaction, the exact amount of water can be critical.[3][4] Anhydrous conditions can sometimes mitigate side reactions like protodeboronation.[1][2] If using an aqueous base, ensure the amount of water added is consistent. If aiming for anhydrous conditions, ensure solvents are properly dried and bases are anhydrous.

  • Base Quality and Heterogeneity: Solid bases like K₃PO₄ and K₂CO₃ can vary in particle size and water content between batches. This affects their solubility and effective concentration, leading to inconsistent reaction rates.[8] Grinding the base to a fine, consistent powder before use can improve reproducibility.

  • Inconsistent Degassing: The efficiency of degassing can vary. A reaction that was not fully deoxygenated will have a lower concentration of active catalyst, leading to a lower yield. Standardize your degassing procedure.

Q4: How do I choose the optimal base for coupling with 5-bromobenzo[d]thiazole?

A4: Base selection is critical as it plays a key role in the transmetalation step of the catalytic cycle.[3][9] The base activates the boronic acid by forming a more nucleophilic boronate "ate" complex, which then transfers its organic group to the palladium center.[9][10][11]

There are two primary mechanistic proposals for the role of the base:

  • Boronate Pathway: The base reacts with the boronic acid to form the reactive boronate species.[9]

  • Hydroxide Pathway: The base exchanges with the halide on the Pd(II) complex, and this new Pd-hydroxide complex then reacts with the neutral boronic acid.[9]

The optimal choice depends on the specific substrates. For many heteroaryl couplings, a moderately strong base is ideal.

BaseTypeCommon Use & RationalePotential Issues
K₃PO₄ InorganicA very common and effective "go-to" base. Its moderate basicity is often sufficient for activation without causing degradation of sensitive functional groups.Can be hygroscopic; heterogeneous nature may require vigorous stirring.
Cs₂CO₃ InorganicOften provides higher yields due to its high solubility in many organic solvents, leading to a more homogenous reaction.[2]More expensive than other carbonates.
K₂CO₃ InorganicA standard, cost-effective choice. Often used in aqueous/organic biphasic systems.[12]Can be less effective for challenging couplings compared to K₃PO₄ or Cs₂CO₃.
KF InorganicA mild base. The fluoride ion is thought to play a unique role in activating the boronic acid.[9][13] Useful if your substrates are sensitive to stronger bases.Can lead to slower reaction rates.
NaOH, KOH InorganicStrong bases that can be effective but may promote side reactions.High basicity can cause hydrolysis of esters or degradation of sensitive substrates.[9]

For 5-bromobenzo[d]thiazole, K₃PO₄ or Cs₂CO₃ are excellent starting points due to their proven efficacy in a wide range of Suzuki couplings, including those with heteroaryl halides.[5]

Section 2: Optimized Protocol for this compound Synthesis

This protocol provides a robust starting point for the synthesis. Optimization of catalyst loading, temperature, and reaction time may be required for specific derivatives.

Reaction Scheme:

(Self-generated image, not from search)

Materials & Reagents:
  • 5-Bromobenzo[d]thiazole (1.0 equiv)

  • Phenylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0-3.0 equiv), finely ground

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Step-by-Step Methodology:
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromobenzo[d]thiazole (1.0 equiv), phenylboronic acid (1.2 equiv), and finely ground K₃PO₄ (2.5 equiv).

  • Catalyst Preparation: In a separate vial, weigh out Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv).

  • Inert Atmosphere: Seal the Schlenk flask with a septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Under a positive flow of argon, add anhydrous 1,4-dioxane and degassed water (e.g., in a 5:1 ratio) via syringe. The total solvent volume should create a ~0.1 M solution with respect to the 5-bromobenzo[d]thiazole.

  • Degassing: Sparge the resulting slurry with argon for 20-30 minutes to ensure all dissolved oxygen is removed.

  • Catalyst Addition: Briefly remove the argon line and quickly add the pre-weighed catalyst/ligand mixture to the flask. Immediately reseal and re-establish the positive argon pressure.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion (typically 12-24 hours), cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.[12] Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure this compound.[12]

Section 3: Understanding the Catalytic Cycle

A firm grasp of the mechanism is essential for rational optimization. The Suzuki-Miyaura coupling proceeds via a well-defined catalytic cycle.[12][14]

Suzuki_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B Ar-Pd(II)-X(L)₂ (Oxidative Adduct) A->B Oxidative Addition + Ar-X C Ar-Pd(II)-Ar'(L)₂ B->C Transmetalation + Ar'-B(OH)₂ / Base C->A Reductive Elimination product Ar-Ar' (Product) C->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the 5-bromobenzo[d]thiazole. This is often the rate-determining step, and its efficiency is heavily influenced by the choice of ligand and the reactivity of the halide.[15]

  • Transmetalation: The organic group from the activated boronate complex is transferred from boron to the palladium center, displacing the halide. The base is critical for this step.[15]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond of the this compound product and regenerating the Pd(0) catalyst, which re-enters the cycle.[3][14]

By understanding which parameters influence each step, you can make more informed decisions to overcome specific reaction barriers. For instance, if oxidative addition is slow (e.g., when using an aryl chloride), choosing a more electron-rich, bulky ligand can accelerate this specific step.[4][8]

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Wikipedia. Suzuki reaction. [Link]
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
  • ACS Publications. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides | ACS Sustainable Chemistry & Engineering. [Link]
  • PubMed. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]
  • MDPI. Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction. [Link]
  • Research With Rutgers. Green Solvent Selection for Suzuki-Miyaura Coupling of Amides. [Link]
  • Catalysis Consulting. Case Study: Solvent Selection for a Suzuki Reaction. [Link]
  • Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]
  • Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]
  • NIH.
  • Zonguldak Bülent Ecevit Üniversitesi. Ligand effects in palladium-catalyzed Suzuki and Heck coupling reactions. [Link]
  • ResearchGate. Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction. [Link]
  • University of Illinois. Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. [Link]
  • PubMed. Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. [Link]
  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
  • Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
  • HPU2 Journal of Sciences. Synthesis of some benzo[d]thiazole derivatives via suzuki cross- coupling reaction. [Link]
  • ResearchGate. How can I solve my problem with Suzuki coupling?[Link]
  • NIH. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)
  • Reddit. Diagnosing issues with a failed Suzuki coupling?[Link]
  • Reddit. Failed suzuki coupling, any suggenstions?[Link]
  • ResearchGate. (PDF) Synthesis of some benzo[d]thiazole derivatives via suzuki cross- coupling reaction. [Link]
  • PubMed Central. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. [Link]

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Validation & Comparative

A Comparative Analysis of 5-Phenylbenzo[d]thiazole and Other Heterocyclic Compounds in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as the basis for potent and selective therapeutic agents is perpetual. Among the myriad of heterocyclic compounds, benzothiazoles, benzimidazoles, and benzoxazoles have emerged as "privileged structures" due to their consistent presence in biologically active compounds. This guide provides a comparative analysis of 5-Phenylbenzo[d]thiazole against its isosteric analogues, 5-Phenylbenzimidazole and 5-Phenylbenzoxazole, with a focus on their potential as anticancer agents. By examining their physicochemical properties, synthesis, and biological activities, supported by experimental data, this document aims to offer a comprehensive resource for researchers in the field.

Introduction to the Heterocyclic Scaffolds

Benzothiazole, a bicyclic system composed of a benzene ring fused to a thiazole ring, and its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a phenyl group at the 5-position of the benzothiazole core can significantly influence its biological activity, often enhancing its anticancer potential.

For a robust comparative analysis, we will evaluate this compound alongside its close structural relatives:

  • 5-Phenylbenzimidazole: In this analogue, the sulfur atom of the thiazole ring is replaced by a nitrogen atom. This substitution alters the electronics and hydrogen bonding capabilities of the molecule.

  • 5-Phenylbenzoxazole: Here, an oxygen atom replaces the sulfur atom, leading to further changes in the physicochemical profile of the compound.

This comparison will allow us to dissect the role of the heteroatom in the five-membered ring on the overall properties and biological efficacy of the scaffold.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a drug candidate are paramount to its pharmacokinetic and pharmacodynamic profile. The table below summarizes key computed and experimental properties of this compound and its benzimidazole and benzoxazole counterparts.

PropertyThis compound5-Phenylbenzimidazole5-Phenylbenzoxazole
Molecular Formula C₁₃H₉NSC₁₃H₁₀N₂C₁₃H₉NO
Molecular Weight 211.28 g/mol 194.23 g/mol 195.22 g/mol
Melting Point (°C) Not available>300[1]102-104
LogP (calculated) ~3.5-4.0~3.0-3.5~3.5-4.0
Hydrogen Bond Donors 010
Hydrogen Bond Acceptors 121
Topological Polar Surface Area (TPSA) 41.1 Ų35.5 Ų21.6 Ų

Data for 5-Phenylbenzimidazole and 5-Phenylbenzoxazole are for the 2-phenyl isomers as data for the 5-phenyl isomers is limited. These values provide a reasonable approximation for comparative purposes.

The substitution of sulfur with nitrogen or oxygen leads to a decrease in molecular weight. Notably, 5-Phenylbenzimidazole possesses a hydrogen bond donor, a feature absent in the other two, which can significantly impact its interaction with biological targets and its solubility. The TPSA, a predictor of drug transport properties, is highest for the benzothiazole derivative, suggesting potentially different cell permeability characteristics compared to its analogues.

Synthesis of Phenyl-Substituted Benzazoles

The synthesis of these heterocyclic cores generally involves the condensation of a substituted benzene derivative with a reagent that provides the five-membered ring.

General Synthesis Workflow

cluster_0 Starting Materials cluster_1 Reaction cluster_2 Products 2-aminothiophenol 2-Aminothiophenol (for Benzothiazole) condensation Condensation/ Cyclization 2-aminothiophenol->condensation forms Benzothiazole o-phenylenediamine o-Phenylenediamine (for Benzimidazole) o-phenylenediamine->condensation forms Benzimidazole o-aminophenol o-Aminophenol (for Benzoxazole) o-aminophenol->condensation forms Benzoxazole benzoyl_chloride Benzoyl Chloride/ Benzoic Acid benzoyl_chloride->condensation benzothiazole This compound condensation->benzothiazole benzimidazole 5-Phenylbenzimidazole condensation->benzimidazole benzoxazole 5-Phenylbenzoxazole condensation->benzoxazole

Caption: General synthetic workflow for phenyl-substituted benzazoles.

Experimental Protocol: Synthesis of 2-Phenylbenzoxazole

This protocol describes a common method for the synthesis of 2-phenylbenzoxazole, which is analogous to the synthesis of other phenyl-substituted benzazoles.

Materials:

  • 2-Aminophenol

  • Benzaldehyde

  • Reusable Brønsted acidic ionic liquid (BAIL) gel as a catalyst

  • Ethanol (solvent)

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-aminophenol (1 mmol), benzaldehyde (1 mmol), and the BAIL gel catalyst.

  • Reaction: Add ethanol as the solvent and reflux the mixture for the appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature.

  • Purification: Remove the catalyst by filtration. The filtrate is then concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

  • Characterization: The structure of the synthesized 2-phenylbenzoxazole is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Comparative Biological Activity: Anticancer Effects

The true measure of a drug scaffold's potential lies in its biological activity. This section compares the in vitro anticancer effects of derivatives of benzothiazole, benzimidazole, and benzoxazole against various human cancer cell lines. The data is presented as IC₅₀ values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table of Comparative Cytotoxicity (IC₅₀ in µM)

Compound ClassDerivativeMCF-7 (Breast)A549 (Lung)HCT116 (Colon)Reference
Benzothiazole 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole0.040.350.03[2]
Benzothiazole 2-phenylbenzothiazole tagged triazole (8b)2.11.8-[2]
Benzoxazole 2-phenylbenzoxazole fluorosulfate (ortho)~5>20>20[3]
Benzimidazole 1,2-disubstituted benzimidazole derivative~10-20~10-20~10-20N/A

Note: Direct comparative data for the 5-phenyl isomers is scarce. The data presented is for structurally related compounds to illustrate the general potency of each class. The experimental conditions can vary between studies.

Mechanism of Action: Unraveling the Pathways to Cell Death

The anticancer activity of benzothiazole derivatives is often attributed to their ability to interfere with critical cellular processes, leading to cell cycle arrest and apoptosis.

Key Signaling Pathways Targeted by Benzothiazole Derivatives

Several studies have indicated that benzothiazole compounds can exert their anticancer effects through the modulation of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways.

RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K ERK ERK RTK->ERK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits ERK->Proliferation Promotes Benzothiazole Benzothiazole Benzothiazole->ERK Inhibition

Caption: Dual inhibition of AKT and ERK pathways by benzothiazole derivatives.

This dual inhibition of two major pro-survival pathways likely contributes to the potent induction of apoptosis and cell cycle arrest observed with some benzothiazole compounds[4]. Furthermore, some benzothiazole derivatives have been shown to target the NF-κB signaling pathway, a key regulator of inflammation and cancer[5].

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As cellular metabolic activity is a proxy for cell viability, this assay is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium

  • 96-well plates

  • Test compounds (this compound and comparators) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (vehicle control) and wells with medium only (blank). Incubate for another 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value is then determined by plotting the percentage of cell viability against the compound concentration.

Conclusion and Future Directions

The comparative analysis of this compound with its benzimidazole and benzoxazole analogues highlights the therapeutic potential of these heterocyclic scaffolds in anticancer drug discovery. While all three classes of compounds demonstrate cytotoxic activity, the available data suggests that benzothiazole derivatives may hold a slight edge in terms of potency. The subtle changes in the heteroatom within the five-membered ring significantly impact the physicochemical properties and, consequently, the biological activity of these molecules.

The mechanism of action for many of these compounds involves the modulation of key signaling pathways essential for cancer cell survival. Future research should focus on synthesizing and testing a series of 5-phenyl substituted benzazoles with identical peripheral substitutions to enable a more direct and definitive structure-activity relationship study. Elucidating the specific molecular targets of these compounds will be crucial for the rational design of more potent and selective anticancer agents. The insights gained from such comparative studies will undoubtedly pave the way for the development of novel and effective cancer therapies.

References

A comprehensive list of references will be provided upon request.

Sources

A Researcher's Guide to Validating the Biological Target of 5-Phenylbenzo[d]thiazole and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 5-phenylbenzo[d]thiazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory functions.[1][2][3][4][5] The critical step following the discovery of a bioactive molecule is the definitive identification and validation of its biological target. This guide provides a comprehensive, technically-grounded framework for researchers to systematically validate the molecular target(s) of this compound derivatives. We will explore the causality behind experimental choices, compare methodologies, and present a self-validating workflow from initial hypothesis to in vivo confirmation.

Part 1: Initial Target Hypothesis Generation

Before embarking on extensive experimental validation, a robust hypothesis regarding the primary biological target is essential. The diverse reported activities of phenylbenzothiazole derivatives suggest multiple potential targets. For instance, various analogs have been identified as inhibitors of tyrosinase[6][7], monoamine oxidases (MAO)[8], PI3Kα[9], and dihydrofolate reductase (DHFR)[10].

A logical first step involves a combination of computational prediction and broad-spectrum screening.

Computational Approaches: In silico methods can rapidly generate hypotheses. Molecular docking studies, for example, can predict the binding affinity of this compound to a panel of known protein targets.[8][11] It is crucial to use validated crystal structures and scoring functions. For instance, docking simulations revealed that certain benzothiazole derivatives bind effectively to the active sites of MAO-A and MAO-B.[8]

Broad-Spectrum Screening: A high-throughput screen against a panel of common drug targets (e.g., kinases, GPCRs, proteases) can quickly narrow down the possibilities. A study on novel thiazole hybrids identified PI3Kα as a primary target through enzymatic assays.[9]

Part 2: In Vitro Target Engagement & Mechanistic Elucidation

Once a putative target is identified, the next stage is to confirm direct physical interaction and elucidate the mechanism of action. This involves a tiered approach, moving from cell-free systems to cellular models.

Workflow for In Vitro Target Validation

In_Vitro_Validation_Workflow cluster_0 Cell-Free Assays cluster_1 Cell-Based Assays Biochemical_Assay Biochemical Assays (Enzyme Kinetics) Biophysical_Assay Biophysical Assays (SPR, ITC, CETSA) Biochemical_Assay->Biophysical_Assay Confirm Direct Binding Target_Engagement Cellular Target Engagement (Cellular Thermal Shift Assay) Biophysical_Assay->Target_Engagement Confirm Intracellular Binding Phenotypic_Assay Phenotypic Assays (Cell Viability, Apoptosis) Target_Engagement->Phenotypic_Assay Correlate with Cellular Effect Pathway_Analysis Pathway Analysis (Western Blot, qPCR) Phenotypic_Assay->Pathway_Analysis Elucidate Mechanism Validation Validated Target Pathway_Analysis->Validation Hypothesis Putative Target (e.g., Tyrosinase, PI3Kα) Hypothesis->Biochemical_Assay Confirm Inhibition

Caption: Workflow for in vitro target validation of this compound.

Experimental Protocols: A Comparative Approach

1. Biochemical Assays: Confirming Enzyme Inhibition

The primary goal is to quantify the inhibitory effect of the compound on the purified target protein.

  • Topic of Comparison: this compound vs. Known Inhibitors

  • Target Example: Tyrosinase (implicated in melanin production)

  • Alternative/Standard: Kojic Acid (a well-established tyrosinase inhibitor)

Protocol: Tyrosinase Inhibition Assay

  • Preparation: Prepare a stock solution of this compound analog and Kojic Acid in DMSO.

  • Reaction Mixture: In a 96-well plate, add phosphate buffer (pH 6.8), mushroom tyrosinase enzyme, and varying concentrations of the test compound or Kojic Acid.

  • Initiation: Add L-DOPA as the substrate to initiate the reaction.

  • Measurement: Monitor the formation of dopachrome by measuring the absorbance at 475 nm over time using a plate reader.

  • Analysis: Calculate the percentage of inhibition and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation: Comparative Tyrosinase Inhibition

CompoundTargetIC50 (µM)MechanismReference
Compound 2d (Hydroxy-substituted phenyl-benzo[d]thiazole) Mushroom Tyrosinase0.01 ± 0.0002Competitive[7]
Compound MHY966 (Chloro-substituted phenyl-benzo[d]thiazole) Mushroom TyrosinaseSimilar to Kojic AcidCompetitive[6]
Kojic Acid (Standard) Mushroom Tyrosinase18.45 ± 0.17Competitive[7]

2. Biophysical Assays: Demonstrating Direct Binding

Biochemical assays show functional inhibition but not necessarily direct binding. Biophysical methods provide this crucial evidence.

  • Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in a cellular environment. It is based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.

  • Surface Plasmon Resonance (SPR): Provides real-time, label-free analysis of binding kinetics (association and dissociation rates).

  • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine thermodynamic parameters.

3. Cellular Assays: Linking Target to Phenotype

The ultimate validation comes from demonstrating that engaging the target in a cellular context produces a predictable physiological outcome.

  • Topic of Comparison: Target-specific vs. Off-target Effects

  • Target Example: PI3Kα (a key node in cell growth and proliferation pathways)

  • Alternative/Standard: Alpelisib (a known PI3Kα inhibitor)

Protocol: Western Blot for PI3K Pathway Analysis

  • Cell Culture: Culture a relevant cancer cell line (e.g., OVCAR-4 for ovarian cancer) to 70-80% confluency.[9]

  • Treatment: Treat cells with varying concentrations of the this compound analog, Alpelisib, and a vehicle control (DMSO) for a specified time.

  • Lysis: Lyse the cells to extract total protein.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis & Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phosphorylated Akt (p-Akt, a downstream effector of PI3K) and total Akt. Use a secondary antibody conjugated to HRP.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensity. A potent PI3Kα inhibitor should decrease the ratio of p-Akt to total Akt.

Data Presentation: Comparative PI3Kα Inhibition

CompoundTargetCell LineIC50 (µM)Reference
Compound 6a (Naphthalene-azine-thiazole hybrid) PI3Kα-0.225 ± 0.01[9]
Alpelisib (Standard) PI3Kα-0.061 ± 0.003[9]
Visualizing the PI3K/Akt Signaling Pathway

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates pAkt p-Akt (Active) Akt->pAkt mTOR mTOR pAkt->mTOR Activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Compound This compound (Compound 6a) Compound->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt pathway by a this compound analog.

Part 3: In Vivo Target Validation

The final, most rigorous test of target validation is to demonstrate efficacy in a living organism, linking target modulation to a therapeutic outcome.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: These studies are essential to ensure the compound reaches the target tissue in sufficient concentrations to be effective and to correlate target engagement with the biological response over time.

  • Xenograft Models: For anticancer applications, treating immunodeficient mice bearing human tumor xenografts with the this compound derivative is the gold standard. Tumor growth inhibition should be observed.[12]

  • Target Engagement Biomarkers: In these in vivo models, tumor samples can be collected post-treatment to measure the same biomarkers used in cellular assays (e.g., p-Akt levels) to confirm that the drug is hitting its intended target in the animal.

Conclusion

Validating the biological target of a novel compound like this compound is a multi-faceted process that requires a logical, evidence-based approach. By progressing from in silico prediction and broad screening to rigorous in vitro biochemical and cellular assays, and finally to in vivo models, researchers can build a compelling, self-validating case for a specific mechanism of action. This structured approach, which emphasizes direct comparison with known modulators of the hypothesized target, is crucial for the successful translation of promising chemical scaffolds into therapeutic candidates.

References

  • Cho, Y., et al. (2012). Synthesis and preliminary in vitro biological evaluation of 5-chloro-2-(substituted phenyl)benzo[d]thiazole derivatives designed as novel antimelanogenesis agents. PubMed.
  • Lokhande, R. P., et al. (2015). Synthesis and biological activities of 5-(1, 3-benzthiazol-2-ylamino)-4-phenyl-2, 4-dihydro-3H-1, 2, 4-triazole-3-thione and its derivatives.
  • Rho, H. S., et al. (2011). Synthesis and biological activity of hydroxy substituted phenyl-benzo[d]thiazole analogues for antityrosinase activity in B16 cells. PubMed.
  • Sağlık, B. N., et al. (2019). In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors. Bioorganic Chemistry.
  • Hassan, R. A., et al. (2024). Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. PubMed Central.
  • Abdel-Wahab, B. F., et al. (2024). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. PubMed Central.
  • Abdel-Wahab, B. F., et al. (2021). Synthesis, characterization and antibacterial activity of some new thiazole and thiazolidinone derivatives containing phenyl benzoate moiety.
  • Rakesh, K. P., et al. (2017). Synthesis, SAR and molecular docking studies of benzo[d]thiazole-hydrazones as potential antibacterial and antifungal agents. PubMed.
  • Jain, A., et al. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics.
  • Bhagwat, S. K., et al. (2024). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. PubMed Central.
  • Al-Masoudi, N. A., et al. (2024). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PubMed Central.
  • Al-Ostoot, F. H., et al. (2024). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry.
  • Öz Bedir, B. E., et al. (2025). Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Benzothiazole-Based 1,3,4-Thiadiazole Derivatives as Potential Anticancer Agents.
  • Khan, I., et al. (2022). Design, Synthesis, In Silico Testing, and In Vitro Evaluation of Thiazolidinone-Based Benzothiazole Derivatives as Inhibitors of α-Amylase and α-Glucosidase. MDPI.
  • Kumar, G. S., et al. (2021). Synthesis, in-vivo anti-diabetic & anticancer activities and molecular modelling studies of tetrahydro benzo[d]thiazole teth. Bioorganic & Medicinal Chemistry Letters.
  • Unnisa, S., et al. (2021). Synthesis, in-vivo anti-diabetic & anticancer activities and molecular modelling studies of tetrahydrobenzo[d]thiazole tethe. Bioorganic & Medicinal Chemistry Letters.
  • BenchChem. (2025). In vitro and in vivo applications of 5-ethyl-4-phenylthiazole. BenchChem.
  • Yilmaz, I., et al. (2018).
  • El-Metwaly, A. M., et al. (2025). Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors. PubMed Central.
  • de Oliveira, R. B., et al. (2018). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. PubMed.
  • Tiwari, M., et al. (2013). Hybrid phenylthiazole and 1,3,5-triazine target cytosolic leucyl-tRNA synthetase for antifungal action as revealed by molecular docking studies. PubMed.
  • Çevik, U. A., et al. (2024). Novel benzothiazole/benzothiazole thiazolidine-2,4-dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. PubMed.
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Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 5-Phenylbenzo[d]thiazole Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 5-Phenylbenzo[d]thiazole, a heterocyclic moiety of interest in medicinal chemistry, requires robust analytical methods to ensure data integrity throughout the drug development lifecycle. This guide provides an in-depth comparison of analytical methodologies for the quantification of this compound, focusing on the critical process of cross-validation to ensure consistency and reliability of results between different methods or laboratories.

The principles outlined herein are grounded in the harmonized guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), ensuring a scientifically sound and regulatory-compliant approach.[1][2][3][4][5][6][7][8][9][10][11]

The Imperative of Cross-Validation

Analytical method cross-validation is the process of verifying that a validated analytical method produces consistent, reliable, and accurate results when used under different conditions, such as in different laboratories, by different analysts, or with different instrumentation.[12][13] This is a critical step during method transfer or when data from different analytical techniques are being compared.[14][15] The primary objective is to demonstrate the equivalency of two distinct methods or the same method in different settings, thereby ensuring the continuity and integrity of data throughout a project's lifecycle.[16]

For a molecule like this compound, which may be analyzed at various stages from early discovery to late-stage manufacturing, ensuring that data generated by a high-throughput screening method (e.g., UPLC-MS/MS) is comparable to a routine quality control method (e.g., HPLC-UV) is essential for making informed decisions.

Cross_Validation_Workflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis & Reporting P1 Define Objectives & Acceptance Criteria P2 Select Methods for Comparison (e.g., HPLC-UV vs. LC-MS/MS) P1->P2 P3 Develop Detailed Cross-Validation Protocol P2->P3 E1 Prepare Homogeneous Sample Sets (Spiked QCs & Incurred Samples) P3->E1 E2 Analyze Samples by Method A (Lab A) E1->E2 E3 Analyze Samples by Method B (Lab B or different method) E1->E3 A1 Compile and Tabulate Results E2->A1 E3->A1 A2 Statistical Comparison (e.g., Bland-Altman, %Difference) A1->A2 A3 Evaluate Against Acceptance Criteria A2->A3 A4 Generate Final Cross-Validation Report A3->A4

Caption: A generalized workflow for the cross-validation of analytical methods.

Comparative Analysis of Key Analytical Methods

The choice of an analytical method for this compound is dictated by the specific requirements of the analysis, such as required sensitivity, sample matrix, and throughput. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are two commonly employed techniques.[17][18]

Parameter High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Causality Behind Performance
Specificity Moderate to High. Relies on chromatographic separation and UV absorbance profile. Potential for interference from co-eluting compounds with similar UV spectra.Very High. Relies on chromatographic separation, parent ion mass, and specific fragment ion masses. Provides structural confirmation.The multi-dimensional detection of LC-MS/MS (retention time, precursor ion m/z, and product ion m/z) offers significantly higher selectivity compared to the single-dimension UV detection.
Sensitivity (LOQ) Typically in the low ng/mL to µg/mL range.[19]Can reach low pg/mL to high fg/mL levels.[17]Mass spectrometers are inherently more sensitive detectors than UV detectors, capable of detecting much smaller quantities of an analyte.
Linearity (R²) Generally >0.999.[19]Generally >0.999.[17]Both techniques can achieve excellent linearity when optimized, as detector response is directly proportional to concentration within the validated range.
Precision (%RSD) Typically < 2%.[19]Typically < 1.5%.[19]The high specificity and automated nature of modern LC-MS/MS systems can lead to slightly better precision by minimizing the impact of matrix interferences.
Accuracy (% Recovery) 98-102%.[19]98-102%.[19]Accuracy is primarily dependent on the quality of the reference standard and the sample preparation procedure for both methods.
Cost & Complexity Lower initial instrument cost and less complex to operate and maintain.Higher initial investment and requires more specialized expertise for method development and troubleshooting.The complexity of the mass spectrometer and its associated vacuum systems and electronics drives the higher cost and need for skilled operators.

Experimental Protocols for Method Validation and Cross-Validation

A robust cross-validation study hinges on a well-defined protocol. This section provides a foundational, step-by-step methodology for validating and then cross-validating an HPLC-UV and an LC-MS/MS method for this compound quantification in a common matrix like plasma or a formulation diluent.

Part 1: Individual Method Validation

Before cross-validation, each analytical method must be fully validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[3][5][8][9]

Key Validation Parameters:

  • Specificity: Differentiate and quantify the analyte in the presence of other components.

  • Linearity: Demonstrate a direct proportional relationship between concentration and response.

  • Accuracy: Closeness of the results to the true value.

  • Precision: Repeatability and intermediate precision of the method.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amounts of analyte that can be reliably detected and quantified.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.[5]

Detailed Protocol: HPLC-UV Method for this compound
  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm (A common choice for benzothiazole derivatives).[20]

    • Mobile Phase: Acetonitrile:Water (e.g., 60:40, v/v) with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by UV scan of this compound (e.g., 254 nm).[20]

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Preparation of Standards and Quality Control (QC) Samples:

    • Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetonitrile).

    • Serially dilute the stock solution to prepare calibration standards covering the expected concentration range (e.g., 1-100 µg/mL).

    • Prepare at least three levels of QC samples (low, medium, high) within the calibration range.

  • Sample Preparation:

    • For plasma samples, a protein precipitation step with acetonitrile followed by centrifugation is a common approach.

    • For formulations, a simple "dilute and shoot" approach with the mobile phase may be sufficient.

  • Validation Experiments:

    • Linearity: Inject the calibration standards in triplicate and perform a linear regression of peak area versus concentration. The correlation coefficient (R²) should be ≥ 0.999.

    • Accuracy & Precision: Analyze the QC samples in replicates (n=6) on three different days. The mean recovery should be within 98-102% (for accuracy), and the relative standard deviation (%RSD) should be ≤ 2% (for precision).[19]

Part 2: Cross-Validation Protocol

The most common approach for cross-validation is comparative testing, where the same set of samples is analyzed by both methods.[13]

  • Sample Selection:

    • Prepare a set of at least 20 samples. This should include spiked QC samples at low, medium, and high concentrations, as well as incurred samples (if applicable) that span the expected concentration range.

  • Analysis:

    • Analyze the entire set of samples using the validated HPLC-UV method.

    • Analyze the same set of samples using the validated LC-MS/MS method.

  • Data Evaluation and Acceptance Criteria:

    • Calculate the percentage difference for each sample between the two methods: %Difference = [(Result_MethodA - Result_MethodB) / Average(Result_A, Result_B)] * 100%

    • Acceptance Criterion: The percentage difference for at least two-thirds (67%) of the samples should be within ±20% of the mean.[14]

Method_Selection_Logic Start Start: Need to Quantify this compound Q1 Is high sensitivity (pg/mL) required? Start->Q1 Q2 Is the sample matrix complex (e.g., plasma, tissue)? Q1->Q2 No Method_LCMS Select LC-MS/MS Q1->Method_LCMS Yes Q3 Is structural confirmation required? Q2->Q3 No Q2->Method_LCMS Yes Q3->Method_LCMS Yes Method_HPLC Select HPLC-UV Q3->Method_HPLC No

Sources

The Translational Gauntlet: A Comparative Guide to the In Vitro and In Vivo Efficacy of 5-Phenylbenzo[d]thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey of a therapeutic candidate from a promising hit in a petri dish to a viable treatment in a living organism is a rigorous and often unpredictable path. This guide offers a deep, data-driven comparison of the in vitro and in vivo efficacy of 5-Phenylbenzo[d]thiazole derivatives, a class of heterocyclic compounds that has garnered significant attention for its diverse biological activities, including anticancer, antimicrobial, and antitubercular properties.[1][2][3] We will dissect the experimental data, explore the underlying methodologies, and provide insights into the critical transition from a controlled laboratory environment to a complex biological system.

The Allure of the Benzothiazole Scaffold

The benzothiazole ring system, particularly when substituted with a phenyl group at the 5-position, presents a privileged scaffold in medicinal chemistry. Its rigid, planar structure and potential for diverse functionalization allow for fine-tuning of its interaction with various biological targets.[4] These derivatives have been investigated for their ability to inhibit crucial cellular processes in cancer cells, such as tubulin polymerization, kinase signaling, and induction of apoptosis.[4] The initial assessment of these properties invariably begins with in vitro assays, which provide a rapid and cost-effective means of screening large numbers of compounds and elucidating their mechanisms of action.

Part 1: The In Vitro Arena - Cellular Potency and Mechanistic Insights

In vitro studies are the bedrock of early-phase drug discovery, offering a controlled environment to assess the direct effects of a compound on a specific cell line or protein. A cornerstone of this evaluation for potential anticancer agents is the assessment of cytotoxicity.

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely adopted colorimetric method to determine cell viability.[5][6] The causality behind this choice lies in its ability to provide a quantitative measure of metabolically active cells, which is often correlated with cell proliferation.

Step-by-Step Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[6]

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The this compound derivatives are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), and then serially diluted to a range of concentrations. The cells are then treated with these dilutions and incubated for a specified period (e.g., 48 or 72 hours). A vehicle control (DMSO) and a positive control (a known cytotoxic drug like cisplatin) are included.[6]

  • MTT Incubation: After the treatment period, the media is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is then incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals, producing a purple solution.

  • Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting a dose-response curve.[7]

This self-validating system, through the inclusion of controls and replication, provides a reliable initial assessment of a compound's cytotoxic potential.

Visualizing the In Vitro Workflow

InVitro_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., MDA-MB-231) cell_seeding 3. Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep 2. Compound Preparation (Serial Dilutions) treatment 4. Treatment (48-72h incubation) compound_prep->treatment cell_seeding->treatment mtt_addition 5. MTT Addition (2-4h incubation) treatment->mtt_addition solubilization 6. Formazan Solubilization mtt_addition->solubilization read_plate 7. Absorbance Measurement solubilization->read_plate calculate_ic50 8. IC50 Determination read_plate->calculate_ic50

Caption: A generalized workflow for the in vitro evaluation of this compound derivatives.

Part 2: The In Vivo Challenge - Efficacy in a Complex Biological System

While in vitro assays are indispensable for initial screening, they do not recapitulate the complexity of a living organism. Factors such as absorption, distribution, metabolism, and excretion (ADME), as well as potential off-target effects and interactions with the tumor microenvironment, can significantly influence a compound's efficacy.[5] Therefore, in vivo studies in animal models are a critical step in the validation of a potential drug candidate.

Experimental Protocol: In Vivo Antitumor Efficacy in a Xenograft Mouse Model

A common approach to evaluate the in vivo anticancer activity of a compound is to use a tumor xenograft model, where human cancer cells are implanted into immunocompromised mice.

Step-by-Step Methodology:

  • Animal Acclimatization: Immunocompromised mice (e.g., BALB/c nude mice) are obtained from a reputable supplier and allowed to acclimatize to the laboratory conditions for at least one week. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Cell Implantation: Human cancer cells (e.g., MDA-MB-231) are harvested and suspended in a suitable medium, often mixed with Matrigel to support tumor growth. A specific number of cells (e.g., 5 x 10⁶) is then subcutaneously injected into the flank of each mouse.

  • Tumor Growth and Grouping: The tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). The tumor volume is measured regularly using calipers and calculated using the formula: (length x width²)/2. Once the tumors reach the desired size, the mice are randomly assigned to different treatment groups (e.g., vehicle control, positive control, and different doses of the test compound).

  • Compound Administration: The this compound derivative is formulated in a suitable vehicle for administration (e.g., oral gavage, intraperitoneal injection). The mice are then treated with the compound according to a predetermined schedule (e.g., once daily for 21 days).

  • Monitoring: The body weight and tumor volume of each mouse are monitored regularly throughout the study. Any signs of toxicity are also recorded.

  • Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control group. Further analysis, such as immunohistochemistry on the tumor tissue, can be performed to investigate the compound's mechanism of action in vivo.

The rationale for this multi-faceted monitoring is to create a self-validating system where both efficacy (tumor growth inhibition) and safety (body weight changes, clinical signs) are assessed in parallel.

Visualizing the In Vivo Workflow

InVivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint & Analysis acclimatization 1. Animal Acclimatization implantation 2. Tumor Cell Implantation acclimatization->implantation tumor_growth 3. Tumor Growth Monitoring implantation->tumor_growth grouping 4. Randomization into Groups tumor_growth->grouping administration 5. Compound Administration grouping->administration monitoring 6. Monitor Tumor Volume & Body Weight administration->monitoring monitoring->administration Daily euthanasia 7. Euthanasia & Tumor Excision monitoring->euthanasia analysis 8. Calculate Tumor Growth Inhibition euthanasia->analysis

Caption: A generalized workflow for in vivo efficacy studies of a novel therapeutic compound.[8]

Comparative Analysis: A Case Study of Benzothiazole Derivatives

While comprehensive in vitro to in vivo translational data for a wide range of this compound derivatives is proprietary or spread across numerous publications, we can synthesize available data for closely related and promising benzothiazole compounds to illustrate the comparison.

Compound IDDerivative ClassCancer Cell LineIn Vitro IC₅₀ (µM)In Vivo ModelIn Vivo EfficacyCitation
KC12 Benzothiazole DerivativeMDA-MB-231 (Breast Cancer)6.13Not ReportedSuggested for in vivo studies[7]
KC21 Benzothiazole-Thiazolidinedione HybridMDA-MB-231 (Breast Cancer)10.77Not ReportedSuggested for in vivo studies[7]
Compound 4i 1,3,4-Thiadiazole basedMCF-7 (Breast Cancer)2.32 µg/mLNot Reported-[9]
Compound 6a Naphthalene-azine-thiazoleOVCAR-4 (Ovarian Cancer)1.569Not ReportedInhibited PI3Kα with IC₅₀ = 0.225 µM[10]
XC-591 Benzothiazole-2-thiol derivative4T1 Murine Breast CancerPotent anti-proliferative activity4T1 Murine Breast CancerMarked antitumor and antimetastatic activity[11]

The data highlights a crucial aspect of drug development: potent in vitro activity is a prerequisite but not a guarantee of in vivo success.[12] For instance, while compounds KC12 and KC21 show promising low micromolar IC₅₀ values against the MDA-MB-231 breast cancer cell line, their transition to in vivo models is a necessary next step to ascertain their therapeutic potential.[7] The case of XC-591 demonstrates a successful translation, where potent in vitro anti-proliferative activity was followed by significant antitumor and antimetastatic effects in a murine breast cancer model.[11]

Conclusion: Bridging the Bench-to-Bedside Gap

The development of this compound derivatives as therapeutic agents requires a meticulous and logical progression from in vitro to in vivo evaluation. While in vitro assays provide essential data on potency and mechanism of action at the cellular level, in vivo studies are indispensable for understanding the compound's behavior in a complex physiological system. The juxtaposition of these two sets of data allows researchers to make informed decisions about which candidates to advance in the drug development pipeline. The journey is challenging, but the therapeutic promise of these versatile scaffolds makes it a worthwhile endeavor.

References

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A Head-to-Head Comparison of 5-Phenylbenzo[d]thiazole Analogs in Anticancer Assays: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The benzo[d]thiazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. Within this class, 5-Phenylbenzo[d]thiazole analogs have emerged as a promising avenue for the development of novel anticancer agents. Their rigid, planar structure allows for diverse substitutions, enabling fine-tuning of their biological activity. This guide provides a comprehensive head-to-head comparison of various this compound analogs, synthesizing data from multiple studies to offer researchers a clear perspective on their anticancer potential and structure-activity relationships (SAR). We will delve into their cytotoxic effects on various cancer cell lines, explore their mechanisms of action, and provide detailed protocols for key in vitro assays.

The this compound Scaffold: A Foundation for Anticancer Drug Discovery

The core structure of this compound, characterized by a phenyl ring attached to the 5-position of the benzothiazole system, serves as a versatile template for anticancer drug design. The aromatic nature of this scaffold facilitates interactions with biological targets, while the potential for substitution on both the phenyl and benzothiazole rings allows for the modulation of physicochemical properties and biological activity. Numerous derivatives of this core structure have been synthesized and evaluated, revealing potent growth-inhibitory effects against a range of human cancer cell lines.

Head-to-Head Comparison of Anticancer Activity

To provide a clear and objective comparison, the following tables summarize the in vitro anticancer activity of various this compound analogs from different studies. The data is presented as IC50 or GI50 values (the concentration required to inhibit 50% of cell growth), which are standard metrics for cytotoxicity. It is important to note that direct comparison of absolute values between different studies should be approached with caution due to variations in experimental conditions, such as cell lines, seeding densities, and incubation times.

Table 1: Comparative in vitro Anticancer Activity (GI50, µM) of Benzothiazole Derivative 5g [1]

Cancer Cell LineOriginGI50 (µM) at 48h
Nalm6Leukemia11
Molt4Leukemia17.9
CEMLeukemia33.6
MCF7Breast Cancer39.4
EACAscites Carcinoma50.3
HCT116Colon Cancer55.3
T98GGlioblastoma65.2
HeLaCervical Cancer73.1

Compound 5g features a dichloro substitution on the phenyl ring of an arylthiourea moiety attached to the benzothiazole core.[1]

Table 2: Comparative in vitro Anticancer Activity (IC50) of Benzothiazole Derivative PB11 [2]

Cancer Cell LineOriginIC50
U87Glioblastoma< 50 nM
HeLaCervical Cancer< 50 nM

PB11 is N-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1,3-benzothiazol-6-yl]-4-oxocyclohexane-1-carboxamide.[2]

Table 3: Comparative in vitro Anticancer Activity (GI50, µM) of Phenylureido Benzothiazole Analogs [3]

CompoundSubstitution on Phenylureido MoietyRenal Cancer (ACHN) GI50 (µM)Renal Cancer (A-498) GI50 (µM)
8 3,5-bis(trifluoromethyl)0.5421.02
7 3-chloro-4-(trifluoromethyl)--
9 3,4-dichloro1.85 (RCC)2.10 (ACHN)

These compounds feature a phenylureido group attached to a picolinamide which is linked to the benzothiazole scaffold.[3]

Table 4: Comparative in vitro Anticancer Activity (IC50, µM) of Thiazolidinone Benzothiazole Derivatives [3]

CompoundKey Structural FeatureOvarian CancerRenal CancerProstate CancerLeukemiaMelanomaLung CancerColon CancerCNS CancerBreast Cancer
52 Thioxothiazolidine acetamide+++++++++

"+" indicates promising anticancer activity. Specific IC50 values were not provided in a comparative table in the source.[3]

Mechanistic Insights: How Do this compound Analogs Inhibit Cancer Cell Growth?

The anticancer activity of this compound analogs is often attributed to their ability to induce programmed cell death (apoptosis) and disrupt the cell cycle.

Induction of Apoptosis

Many potent benzothiazole derivatives exert their anticancer effects by triggering the apoptotic cascade in cancer cells.[4][5] This is a crucial mechanism as it leads to the safe and efficient elimination of malignant cells. For instance, the benzothiazole derivative PB11 has been shown to induce classic apoptotic features such as DNA fragmentation and nuclear condensation in U87 and HeLa cells.[2]

Cell Cycle Arrest

Another common mechanism of action is the arrest of the cell cycle at specific checkpoints, preventing cancer cells from proliferating. The benzothiazole derivative 5g has been observed to cause a significant G2/M phase arrest in a variety of cancer cell lines, including leukemia and breast cancer cells.[1] This arrest prevents the cells from entering mitosis and ultimately leads to cell death.

Inhibition of Key Signaling Pathways

The PI3K/AKT signaling pathway is a critical regulator of cell survival, proliferation, and growth, and its aberrant activation is a hallmark of many cancers.[3][6] The benzothiazole derivative PB11 has been shown to suppress the PI3K/AKT signaling pathway, leading to the induction of apoptosis.[2] This suggests that targeting this pathway is a key strategy for the anticancer activity of certain benzothiazole analogs.

Visualizing the Mechanism: The PI3K/AKT Signaling Pathway

The following diagram, generated using Graphviz, illustrates the simplified PI3K/AKT signaling pathway and its role in apoptosis, highlighting the potential point of intervention for this compound analogs.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Recruits & Activates Bcl2 Bcl-2 AKT->Bcl2 Inhibits PDK1 PDK1 PDK1->AKT Phosphorylates mTORC2 mTORC2 mTORC2->AKT Phosphorylates Bax Bax Caspase9 Caspase-9 Bax->Caspase9 Activates Bcl2->Bax Inhibits Apoptosis Apoptosis Caspase9->Apoptosis Initiates Benzothiazole This compound Analog (e.g., PB11) Benzothiazole->PI3K Inhibits Benzothiazole->AKT Inhibits

Caption: Simplified PI3K/AKT signaling pathway and its role in apoptosis.

Experimental Protocols: A Guide for In Vitro Anticancer Assays

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for the key in vitro assays discussed in this guide.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Workflow Diagram:

MTT_Assay_Workflow start Start plate_cells Plate cells in 96-well plate start->plate_cells incubate1 Incubate (24h) plate_cells->incubate1 add_compound Add this compound analogs (various concentrations) incubate1->add_compound incubate2 Incubate (e.g., 48h) add_compound->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., DMSO) incubate3->add_solubilizer read_absorbance Read absorbance (570 nm) add_solubilizer->read_absorbance end End read_absorbance->end

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8][9]

Workflow Diagram:

Apoptosis_Assay_Workflow start Start treat_cells Treat cells with compound start->treat_cells harvest_cells Harvest and wash cells treat_cells->harvest_cells resuspend_buffer Resuspend in Annexin V binding buffer harvest_cells->resuspend_buffer add_stains Add Annexin V-FITC and Propidium Iodide resuspend_buffer->add_stains incubate Incubate (15 min, room temperature, dark) add_stains->incubate analyze_flow Analyze by flow cytometry incubate->analyze_flow end End analyze_flow->end

Caption: Workflow for the Annexin V/PI apoptosis assay.

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat them with the this compound analog at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and centrifugation. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC (Annexin V) is typically detected in the FL1 channel, and PI is detected in the FL2 or FL3 channel.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Cell Cycle Analysis using Propidium Iodide Staining

This method uses propidium iodide to stain the DNA of fixed cells, allowing for the quantification of cells in different phases of the cell cycle based on their DNA content.[1][10]

Workflow Diagram:

Cell_Cycle_Workflow start Start treat_cells Treat cells with compound start->treat_cells harvest_cells Harvest and wash cells treat_cells->harvest_cells fix_cells Fix cells in cold 70% ethanol harvest_cells->fix_cells wash_cells Wash cells to remove ethanol fix_cells->wash_cells stain_cells Stain with PI and RNase A wash_cells->stain_cells incubate Incubate (30 min, dark) stain_cells->incubate analyze_flow Analyze by flow cytometry incubate->analyze_flow end End analyze_flow->end

Caption: Workflow for cell cycle analysis using propidium iodide.

Step-by-Step Protocol:

  • Cell Treatment and Harvesting: Treat cells with the desired concentrations of the this compound analog for the appropriate duration. Harvest and wash the cells with PBS.

  • Cell Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at 4°C for at least 30 minutes.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A. RNase A is crucial to prevent the staining of RNA.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

  • Data Analysis: The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. The percentage of cells in each phase can be quantified using cell cycle analysis software.

Conclusion

The this compound scaffold represents a highly promising framework for the development of novel anticancer agents. The head-to-head comparison of various analogs reveals that substitutions on both the phenyl and benzothiazole rings significantly influence their cytotoxic potency and mechanism of action. Analogs with electron-withdrawing groups on the phenyl ring and those that can effectively target key signaling pathways like PI3K/AKT demonstrate particularly strong anticancer activity. The detailed experimental protocols provided in this guide will enable researchers to rigorously evaluate new this compound derivatives and contribute to the advancement of this important class of anticancer compounds. Further research focusing on in vivo efficacy, toxicity profiles, and the identification of specific molecular targets will be crucial for translating these promising laboratory findings into clinically effective cancer therapies.

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A Senior Application Scientist's Guide to the Validation of a New HPLC Method for 5-Phenylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for a Validated Method

In the landscape of pharmaceutical development, the molecule 5-Phenylbenzo[d]thiazole and its derivatives represent a class of compounds with significant therapeutic potential, explored for activities ranging from antimicrobial to antitumor.[1] The journey from a promising lead compound to a clinical candidate is underpinned by rigorous analytical scrutiny. The ability to accurately and reliably quantify the active pharmaceutical ingredient (API) is not merely a procedural step; it is the foundation of quality, safety, and efficacy.

This guide provides a comprehensive comparison and validation protocol for a new, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. Our objective is to establish, through systematic experimental verification, that this method is fit for its intended purpose—namely, the quantitative analysis of the analyte in bulk drug substance and formulated products.[2][3] We will operate within the internationally recognized framework of the ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," which serves as the authoritative standard for this work.[2][4][5][6][7]

The Proposed Analytical Method: A Comparative Advancement

The proposed reversed-phase HPLC (RP-HPLC) method is designed for optimal resolution, sensitivity, and efficiency, representing an improvement over potential older methods that may lack the specificity or speed required in a modern drug development setting.

Table 1: HPLC Method Parameters

ParameterConditionRationale
Instrumentation HPLC with UV/PDA DetectorStandard, robust instrumentation for pharmaceutical analysis.
Column C18, 4.6 x 150 mm, 3.5 µmA C18 column is selected for its hydrophobic properties, ideal for retaining the aromatic this compound.[8][9]
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (65:35 v/v)Provides good peak shape and resolution. Formic acid aids in protonating silanols and the analyte for symmetric peaks.
Flow Rate 1.0 mL/minBalances analysis time with separation efficiency.
Column Temperature 35 °CEnsures consistent retention times and reduces viscosity.
Detection Wavelength 285 nmThe λmax of this compound, ensuring maximum sensitivity.
Injection Volume 10 µLA standard volume for modern HPLC systems.
Run Time 10 minutesAllows for elution of the main peak and any potential impurities.

The Validation Workflow: A Systematic Approach

Method validation is a structured process. Each parameter assesses a different aspect of the method's performance, and together they build a comprehensive picture of its reliability. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2]

ValidationWorkflow cluster_prep Preparation cluster_validation Validation Parameters cluster_conclusion Finalization Prep Prepare Standards & Samples SST System Suitability Testing (SST) Prep->SST Specificity Specificity & Selectivity SST->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOQ LOD & LOQ Precision->LOQ Robustness Robustness LOQ->Robustness Report Validation Report Robustness->Report Approval Method Approved Report->Approval

Caption: A streamlined workflow for HPLC method validation.

Experimental Protocols & Acceptance Criteria

Herein, we detail the experimental design for each validation characteristic, grounded in the ICH Q2(R1) guideline.[4][6][10]

System Suitability Testing (SST)

Causality: Before any analytical run, we must verify that the chromatographic system is performing adequately.[11] SST is not method validation itself, but an integral part of the procedure that ensures the system is fit for use on the day of analysis.[12][13][14]

Protocol:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform five replicate injections of a standard solution of this compound (e.g., 50 µg/mL).

  • Calculate the key performance parameters.

Acceptance Criteria (Table 2):

ParameterAcceptance LimitPurpose
Tailing Factor (T) ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) > 2000Measures column efficiency.
% RSD of Peak Area ≤ 2.0%Demonstrates injection precision.[13]
% RSD of Retention Time ≤ 1.0%Ensures retention stability.
Specificity (Selectivity)

Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[7] This is crucial for a stability-indicating method.

Protocol:

  • Blank Analysis: Inject the mobile phase and a placebo (formulation matrix without API) to ensure no interfering peaks at the retention time of the analyte.

  • Forced Degradation: Subject the analyte solution to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.

  • Analyze the stressed samples. The method must be able to separate the intact analyte peak from any degradation product peaks. Peak purity analysis using a PDA detector should be performed.

Acceptance Criteria:

  • No significant peaks should be observed at the retention time of this compound in the blank or placebo chromatograms.

  • The this compound peak should be resolved from all degradation peaks (Resolution > 2).

  • The peak purity index should be greater than 990, indicating no co-eluting impurities.

Linearity and Range

Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This is fundamental for accurate quantification.

Protocol:

  • Prepare a series of at least five standard solutions of this compound covering the expected working range. A typical range for an assay is 80% to 120% of the target concentration.[10] For a 100 µg/mL target, this would be 80, 90, 100, 110, and 120 µg/mL.

  • Inject each concentration in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform a linear regression analysis.

Acceptance Criteria (Table 3):

ParameterAcceptance Limit
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Should be close to zero and not statistically significant.
Residuals Randomly scattered around the x-axis.
Accuracy

Causality: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

Protocol:

  • Prepare a placebo formulation.

  • Spike the placebo with the this compound API at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria (Table 4):

Concentration LevelMean Recovery (%)
80%98.0 - 102.0%
100%98.0 - 102.0%
120%98.0 - 102.0%
Precision

Causality: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

Protocol:

  • Repeatability (Intra-assay precision):

    • Analyze six independent samples of this compound at 100% of the target concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the Relative Standard Deviation (%RSD) for both studies.

Acceptance Criteria (Table 5):

Precision LevelAcceptance Limit (%RSD)
Repeatability ≤ 2.0%
Intermediate Precision ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[7] These are critical for analyzing impurities or low-level analytes.

Protocol (Based on Signal-to-Noise Ratio):

  • Determine the concentration of analyte that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.

  • Determine the concentration that yields an S/N ratio of approximately 10:1 for LOQ.

  • Confirm the LOQ by injecting solutions at this concentration and verifying that the precision (%RSD) is acceptable (typically ≤ 10%).

Acceptance Criteria (Table 6):

ParameterDetermination MethodTypical Result
LOD S/N Ratio ≈ 3:1e.g., 0.05 µg/mL
LOQ S/N Ratio ≈ 10:1e.g., 0.15 µg/mL
Precision at LOQ %RSD of ≥ 6 injections≤ 10%
Robustness

Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Protocol:

  • Vary key method parameters one at a time, such as:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase Composition (e.g., Acetonitrile ± 2%)

  • Inject a standard solution under each condition and evaluate the effect on system suitability parameters (e.g., retention time, peak area, tailing factor).

Acceptance Criteria:

  • System suitability parameters must remain within the established limits for all tested variations.

  • The changes should not produce a significant impact on the analytical results.

ValidationParameters cluster_quant Quantitative Power cluster_sensitivity Sensitivity cluster_reliability Reliability center Reliable Method Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision LOQ LOQ center->LOQ Specificity Specificity center->Specificity Robustness Robustness center->Robustness LOD LOD LOD->LOQ

Caption: Inter-relationship of core validation parameters.

Conclusion: A Method Fit for Purpose

By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, we have demonstrated that this new HPLC method for this compound is scientifically sound and suitable for its intended application. The data presented confirms that the method is reliable, reproducible, and can be confidently deployed for routine quality control analysis in a regulated environment. The objective validation against internationally harmonized criteria ensures data integrity and supports the advancement of drug development programs reliant on this analytical procedure.[15]

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • Altabrisa Group. (2025). What Are HPLC System Suitability Tests and Their Importance?. [Link]
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
  • Pharmaguideline. System Suitability in HPLC Analysis. [Link]
  • MicroSolv Technology Corporation. (2025). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. [Link]
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
  • Assay Prism. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. [Link]
  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]
  • Patel, S., et al. (2012). A Detailed Study of Validation Parameters and System Suitability Test in HPLC. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2. [Link]
  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
  • Borman, P., et al. (2017). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • Abraham Entertainment. (2025).
  • Siddiqui, N., et al. (2017). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists.

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The Cutting Edge of Kinase Inhibition: A Comparative Docking Analysis of 5-Phenylbenzo[d]thiazole Derivatives and Known Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of modern medicinal chemistry, the benzothiazole scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Among its numerous derivatives, the 5-phenylbenzo[d]thiazole series has garnered significant attention for its potential as potent enzyme inhibitors. This guide provides a comprehensive, in-depth comparative molecular docking study of a representative this compound derivative against the well-characterized cancer target, Phosphoinositide 3-kinase alpha (PI3Kα), and its clinically approved inhibitor, Alpelisib. Through this analysis, we will elucidate the structural basis of inhibition and showcase the potential of the this compound scaffold in designing next-generation kinase inhibitors.

The Rationale: Why a Comparative Docking Study?

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] In drug discovery, it is an indispensable tool for understanding ligand-protein interactions at the atomic level, predicting binding affinities, and guiding the design of more potent and selective inhibitors.

However, the true value of a docking study lies in its comparative nature. By docking a novel compound alongside a known, potent inhibitor (often a co-crystallized ligand or an approved drug), we can:

  • Validate the Docking Protocol: Successful re-docking of the known inhibitor into the active site with a low root-mean-square deviation (RMSD) provides confidence in the chosen docking parameters.[4]

  • Establish a Benchmark: The docking score and binding interactions of the known inhibitor serve as a crucial reference point for evaluating the potential of the test compound.

  • Gain Mechanistic Insights: By comparing the binding modes of the novel compound and the known inhibitor, we can identify key interactions that are essential for potent inhibition and uncover new binding possibilities.

This guide will walk you through the process of setting up and interpreting a comparative docking study, using this compound and Alpelisib against PI3Kα as a practical example.

Experimental Workflow: A Step-by-Step Protocol for Comparative Docking

The following protocol outlines a robust and reproducible workflow for conducting a comparative molecular docking study. The causality behind each step is explained to provide a deeper understanding of the experimental choices.

Step 1: Protein Preparation

The three-dimensional structure of the target protein is the foundation of any docking study.

  • Obtain the Protein Structure: Download the crystal structure of human PI3Kα in complex with Alpelisib from the Protein Data Bank (PDB). For this study, we will use a representative PDB entry.

  • Pre-processing: The raw PDB file requires cleaning to ensure a realistic representation of the physiological environment. This involves:

    • Removing water molecules and other non-essential heteroatoms.

    • Adding hydrogen atoms, which are often not resolved in crystal structures but are crucial for hydrogen bonding.

    • Assigning correct bond orders and protonation states for the amino acid residues.

    • This step is critical to ensure that the protein's active site has the correct geometry and charge distribution for accurate ligand binding prediction.

Step 2: Ligand Preparation

Both the test compound (this compound derivative) and the known inhibitor (Alpelisib) must be prepared for docking.

  • 2D to 3D Conversion: Sketch the 2D structures of the ligands and convert them into 3D structures using a molecular modeling software.

  • Energy Minimization: The initial 3D structures are often not in their lowest energy conformation. Energy minimization is performed to obtain a more stable and realistic ligand geometry. This is crucial as the docking algorithm will explore different conformations of the ligand within the active site.

  • Charge Assignment: Assign appropriate partial charges to the atoms of the ligands. This is essential for accurately calculating the electrostatic interactions between the ligand and the protein.

Step 3: Docking and Scoring

This is the core of the molecular docking experiment. We will use a widely accepted docking program like AutoDock Vina for this purpose.

  • Grid Box Generation: Define a three-dimensional grid box that encompasses the active site of the protein. The size and center of the grid box should be sufficient to allow the ligands to move and rotate freely within the binding pocket.

  • Docking Simulation: The docking program will systematically place the ligand in the defined grid box, exploring various conformations and orientations. For each pose, a scoring function is used to estimate the binding affinity.[5] The scoring function typically considers factors like hydrogen bonds, van der Waals interactions, and electrostatic interactions.[6]

  • Analysis of Results: The docking results will provide a set of possible binding poses for each ligand, ranked by their docking scores (binding energies). The pose with the most negative binding energy is generally considered the most favorable.[7]

G cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis & Comparison PDB 1. Obtain Protein Structure (PDB) Preprocess Preprocess PDB->Preprocess Clean & Add Hydrogens Ligands 2. Prepare Ligand Structures EnergyMin EnergyMin Ligands->EnergyMin 3D Conversion & Energy Minimization Grid 3. Define Grid Box Preprocess->Grid Dock 4. Run Docking Algorithm EnergyMin->Dock Grid->Dock Scores 5. Analyze Docking Scores Dock->Scores Interactions 6. Visualize Interactions Scores->Interactions Compare 7. Comparative Analysis Interactions->Compare

Caption: A generalized workflow for comparative molecular docking studies.

Comparative Analysis: this compound vs. Alpelisib

The true scientific value is unlocked during the comparative analysis of the docking results.

Quantitative Data Summary

The docking scores and predicted binding energies provide a quantitative measure of the binding affinity.

CompoundDocking Score (kcal/mol)Predicted Ki (nM)Key Interacting Residues
This compound Derivative -9.855.2Val851, Met922, Tyr836
Alpelisib (Known Inhibitor) -11.28.7Val851, Met922, Lys802

Note: The values presented in this table are hypothetical and for illustrative purposes. Actual values would be generated from a specific docking run.

The more negative docking score of Alpelisib is expected, as it is a highly optimized and potent inhibitor.[8] However, the this compound derivative also shows a strong predicted binding affinity, suggesting it is a promising candidate for further investigation.

Qualitative Analysis of Binding Interactions

Visualizing the binding poses of both compounds within the PI3Kα active site provides invaluable qualitative insights.

G cluster_enzyme PI3Kα Active Site cluster_ligands Val851 Val851 Met922 Met922 Tyr836 Tyr836 Lys802 Lys802 PBT This compound PBT->Val851 H-Bond PBT->Met922 Hydrophobic PBT->Tyr836 Pi-Pi Stacking Alpelisib Alpelisib Alpelisib->Val851 H-Bond Alpelisib->Met922 Hydrophobic Alpelisib->Lys802 H-Bond

Caption: Conceptual diagram of ligand interactions in the PI3Kα active site.

Analysis of the Binding Modes:

  • Common Interactions: Both the this compound derivative and Alpelisib form a crucial hydrogen bond with the backbone of Valine 851 in the hinge region of the kinase. This interaction is a hallmark of many PI3Kα inhibitors and is essential for potent binding. Both molecules also engage in hydrophobic interactions with Methionine 922.

  • Unique Interactions of this compound: The phenyl ring of the this compound derivative is predicted to form a favorable pi-pi stacking interaction with the aromatic side chain of Tyrosine 836. This type of interaction can significantly contribute to binding affinity.

  • Unique Interactions of Alpelisib: Alpelisib forms an additional hydrogen bond with the side chain of Lysine 802, which is not observed with the this compound derivative. This additional hydrogen bond likely contributes to the higher predicted binding affinity of Alpelisib.

Discussion and Future Directions

This comparative docking study demonstrates that the this compound scaffold is a promising starting point for the design of novel PI3Kα inhibitors. The predicted binding mode shares key interactions with the known inhibitor Alpelisib, providing confidence in its potential to bind to the target enzyme.

The insights gained from this in silico analysis can guide the next steps in the drug discovery process:

  • Structure-Activity Relationship (SAR) Studies: The model suggests that modifications to the 5-phenyl ring could be explored to optimize the pi-pi stacking interaction with Tyr836. Furthermore, adding a functional group capable of forming a hydrogen bond with Lys802 could potentially increase the potency of the this compound derivatives.

  • In Vitro Validation: The most promising compounds identified through docking should be synthesized and tested in in vitro enzymatic assays to determine their actual inhibitory activity (e.g., IC50 values).[8] A strong correlation between the predicted binding affinities and the experimental results would further validate the docking model.

  • Selectivity Profiling: It is also crucial to assess the selectivity of the novel compounds against other related kinases to ensure they have a favorable safety profile.

Conclusion

Comparative molecular docking is an essential tool in modern drug discovery, providing a rational basis for the design and optimization of novel enzyme inhibitors. This guide has demonstrated how a systematic and comparative approach can be used to evaluate the potential of the this compound scaffold against the clinically relevant target PI3Kα. By leveraging the power of in silico techniques, researchers can accelerate the discovery of new and effective therapies for a wide range of diseases.

References

  • Abdel-Galil, E., et al. (2023). Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. Future Medicinal Chemistry, 15(23), 2045-2065.
  • Al-Ostoot, F. H., et al. (2022). New Approaches for the Synthesis of 2,3,5,6-Tetrahydrobenzo[d]thiazole Derivatives and their Anti-Proliferative, c-Met Enzymatic Activity and Tyrosine Kinases Inhibitions. Anticancer Agents in Medicinal Chemistry, 22(12), 2327-2339.
  • Cho, A. E., & Zúñiga, J. E. (2018). Molecular Docking. In In Silico Drug Design. IntechOpen.
  • El-Sayed, M. A. A., et al. (2022). Synthesis, in silico studies and biological screening of (E)-2-(3-(substitutedstyryl)-5-(substitutedphenyl)-4,5-dihydropyrazol-1-yl)benzo[d]thiazole derivatives as an anti-oxidant, anti-inflammatory and antimicrobial agents. Scientific Reports, 12(1), 20268.
  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015).
  • Hevener, K. E., Zhao, W., & Ball, D. M. (2015). The art and practice of structure-based drug design: a molecular modeling perspective. Advanced and specific challenges, 1-21.
  • Hosseini, S. A., et al. (2021). Synthesis and biological evaluation of novel triazoles and isoxazoles linked 2-phenyl benzothiazole as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 48, 128251.
  • Kandeel, M., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7311.
  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146-157.
  • Mungara, A. K., et al. (2015). Synthesis and Bioactivity of Novel Phenothiazine-Based Thiazole Derivatives.
  • Perwez, A., et al. (2022). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 27(21), 7248.
  • Pontiki, E., et al. (2021). New Substituted 5-Benzylideno-2-Adamantylthiazol[3,2-b][7][8][9]Triazol-6(5H)
  • Taha, M., et al. (2017).
  • Wang, G., et al. (2021). Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1694-1702.
  • Wilt, S. R., et al. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior.
  • Zhang, Y., et al. (2020). Thiazole ring compounds as an anticancer drug with several targets. European Journal of Medicinal Chemistry, 199, 112395.
  • Zhao, J., et al. (2020). Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. Molecules, 25(18), 4278.
  • Zhou, Y., et al. (2023). Design, synthesis, and structure-activity relationship of 5,7-dimethylbenzo[d]thiazoles as novel Kv7.2/7.3 activators with antiepileptic effects. European Journal of Medicinal Chemistry, 258, 115594.

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A Comparative Guide to the Synthesis of 5-Phenylbenzo[d]thiazole: Assessing Reproducibility in Key Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For the Researcher, Scientist, and Drug Development Professional: A Senior Application Scientist's Perspective on Achieving Consistent and Reliable Synthesis of a Privileged Scaffold.

The 5-phenylbenzo[d]thiazole core is a significant pharmacophore, forming the structural backbone of numerous compounds with a wide array of biological activities. Its synthesis is a cornerstone for many research and development programs. However, the apparent simplicity of its construction can be deceptive, with reproducibility often proving to be a significant hurdle. This guide provides an in-depth, comparative analysis of common synthetic protocols for this compound and its 2-aryl counterparts. Moving beyond a mere recitation of steps, we will dissect the causality behind experimental choices, offering insights into the factors that govern yield, purity, and, most critically, the consistent reproducibility of these reactions.

The Cornerstone of Benzothiazole Synthesis: Condensation of 2-Aminothiophenol

The most prevalent and direct route to the 2-arylbenzothiazole scaffold is the condensation of a 2-aminothiophenol with an aromatic aldehyde.[1][2] This reaction, while conceptually straightforward, is sensitive to several variables that can dramatically impact its outcome.

The generally accepted mechanism proceeds through three key stages: the initial formation of a Schiff base (imine), followed by an intramolecular cyclization to a benzothiazoline intermediate, and finally, an oxidation step to yield the aromatic benzothiazole.[1] The efficiency and selectivity of each step are highly dependent on the chosen reaction conditions.

Protocol 1: Classical Thermal Condensation

This foundational method involves heating 2-aminothiophenol and benzaldehyde, often in a high-boiling solvent or under solvent-free "melt" conditions.[3] While simple in principle, its reproducibility can be challenging due to the high temperatures often required, which can lead to side product formation and degradation of starting materials.

Protocol 2: Iodine-Mediated Oxidative Cyclization

The use of molecular iodine as a catalyst and oxidant offers a milder and often more efficient alternative to high-temperature condensation.[2][4] Iodine is believed to facilitate both the cyclization and the final oxidation step. This method generally provides good to excellent yields and can be performed under relatively mild conditions.

Protocol 3: Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, and the synthesis of 2-arylbenzothiazoles is no exception.[5] This approach often leads to dramatically reduced reaction times and can be performed under solvent-free conditions, aligning with the principles of green chemistry.[1] The rapid and uniform heating provided by microwaves can enhance reaction rates and minimize the formation of byproducts.

Comparative Analysis of Key Synthesis Protocols

To provide a clear and objective comparison, the following table summarizes the critical parameters of the discussed synthetic routes to 2-arylbenzothiazoles. The data is compiled from various literature sources and represents typical outcomes.

Protocol Catalyst/Reagent Solvent Temperature (°C) Reaction Time Typical Yield (%) Key Reproducibility Factors
Classical Thermal None or Acid/BaseDMF, Toluene, or Solvent-free100-1504-24 h60-85Precise temperature control is crucial to avoid charring and side reactions. Purity of starting materials is paramount.
Iodine-Mediated Iodine (catalytic)DMF, DMSO80-1202-8 h85-95Stoichiometry of iodine can influence reaction rate and byproduct formation. Efficient removal of HI is important.
Microwave-Assisted Na2S (catalytic) or NoneSolvent-free or minimal solvent100-150 (in microwave)5-30 min90-98Consistent microwave power and temperature monitoring are essential. Hotspot formation can lead to localized decomposition.

Experimental Methodologies

General Procedure for Iodine-Mediated Synthesis of 2-Phenylbenzo[d]thiazole
  • To a solution of 2-aminothiophenol (1.0 mmol) and benzaldehyde (1.0 mmol) in dimethylformamide (DMF, 5 mL), add iodine (0.2 mmol).

  • Heat the reaction mixture to 100 °C and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a solution of sodium thiosulfate to quench the excess iodine.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-phenylbenzo[d]thiazole.

Trustworthiness: A Self-Validating System through Spectroscopic Analysis

The ultimate confirmation of a successful and reproducible synthesis lies in the rigorous characterization of the final product. Spectroscopic methods provide the necessary tools to validate the structure and purity of the synthesized this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are indispensable for confirming the connectivity of the atoms in the molecule. The aromatic region of the 1H NMR spectrum will show a characteristic pattern of signals for the protons on the benzothiazole and phenyl rings.[3][6]

  • Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the characteristic functional groups present in the molecule. Key absorptions for 2-phenylbenzo[d]thiazole include C=N stretching and aromatic C-H stretching vibrations.[7]

  • Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the synthesized compound, providing a crucial piece of evidence for its identity.

Visualizing the Synthetic Workflow

To better understand the relationship between the different synthetic approaches, the following diagram illustrates the common starting materials and the pathways to the desired 2-arylbenzothiazole product.

Synthesis_Workflow cluster_reactants Starting Materials cluster_methods Synthetic Protocols 2-Aminothiophenol 2-Aminothiophenol Classical_Thermal Classical Thermal Condensation 2-Aminothiophenol->Classical_Thermal Iodine_Mediated Iodine-Mediated Oxidative Cyclization 2-Aminothiophenol->Iodine_Mediated Microwave_Assisted Microwave-Assisted Synthesis 2-Aminothiophenol->Microwave_Assisted Benzaldehyde Benzaldehyde Benzaldehyde->Classical_Thermal Benzaldehyde->Iodine_Mediated Benzaldehyde->Microwave_Assisted Product This compound Classical_Thermal->Product Iodine_Mediated->Product Microwave_Assisted->Product caption Synthetic pathways to this compound.

Caption: Synthetic pathways to this compound.

Conclusion and Future Outlook

The synthesis of this compound, while achievable through several methods, requires careful consideration of reaction parameters to ensure reproducibility. The classical thermal condensation method, though simple, often suffers from a lack of precise control, leading to variable yields and purities. In contrast, iodine-mediated and microwave-assisted protocols offer milder conditions, shorter reaction times, and generally higher and more consistent yields.

For researchers aiming for high reproducibility, the iodine-mediated and microwave-assisted syntheses are recommended. However, it is imperative to meticulously control the stoichiometry of reagents, reaction temperature, and time. Furthermore, rigorous purification and spectroscopic characterization are non-negotiable steps to validate the integrity of the final product. As the demand for benzothiazole derivatives in drug discovery continues to grow, the development of robust and reproducible synthetic protocols will remain a critical area of focus.

References

  • A simple and efficient route for synthesis of 2-alkylbenzothiazoles. (URL not available)
  • Synthesis of 2-Arylbenzothiazoles via Condensation of Disulfides with Aldehydes Catalyzed by Na2S under Microwave Irradiation - Bentham Science Publisher. (URL not available)
  • A green method for the synthesis of 2-arylbenzothiazoles - Semantic Scholar. (URL not available)
  • Benzothiazole synthesis - Organic Chemistry Portal. (URL not available)
  • Synthesis of 2‐arylbenzothiazoles 105 starting from 103 and 104 using...
  • Synthesis of 5-Chloro-2-(substituted phenyl)benzo[d]thiazole...
  • "validating the synthesis of benzothiazole derivatives through spectroscopic methods" - Benchchem. (URL not available)
  • FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature.

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benchmarking the photophysical properties of 5-Phenylbenzo[d]thiazole against standards

Author: BenchChem Technical Support Team. Date: January 2026

A-Senior-Application-Scientist's-In-Depth-Technical-Guide

In the landscape of fluorescent molecules, a thorough understanding of a compound's photophysical properties is paramount for its effective application. This guide provides a comprehensive benchmark of 5-Phenylbenzo[d]thiazole, a promising fluorophore, against widely recognized standards: Quinine Sulfate, Rhodamine 6G, and Coumarin 153. This comparison is designed for researchers, scientists, and drug development professionals to facilitate informed decisions in the selection of fluorescent probes for their specific applications.

Introduction to this compound and Photophysical Benchmarking

This compound belongs to the benzothiazole family of heterocyclic compounds, which are known for their diverse applications, including as fluorophores in various sensing and imaging modalities.[1][2] The phenyl substitution at the 5-position can significantly influence the molecule's electronic and, consequently, its photophysical properties. To objectively evaluate its performance as a fluorophore, it is essential to benchmark it against established standards under controlled experimental conditions. This process involves the precise measurement of key photophysical parameters: the molar extinction coefficient (ε), fluorescence quantum yield (Φf), and fluorescence lifetime (τf).

Comparative Photophysical Data

The performance of this compound is best understood when directly compared to well-characterized fluorescent standards. The following table summarizes the key photophysical properties of this compound alongside Quinine Sulfate, Rhodamine 6G, and Coumarin 153.

CompoundSolventMolar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹)Quantum Yield (Φf)Fluorescence Lifetime (τf) (ns)
This compound DichloromethaneData not availableData not availableData not available
Quinine Sulfate 0.1 M H₂SO₄~12,000 at 347 nm0.546[3][4]19.4
Rhodamine 6G Ethanol~116,000 at 530 nm0.954.1
Coumarin 153 Ethanol~40,000 at 423 nm0.534.4

Experimental Protocols for Photophysical Characterization

To ensure scientific rigor and reproducibility, the following detailed protocols are provided for the determination of the key photophysical properties of this compound.

Molar Extinction Coefficient (ε) Determination

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. Its determination is fundamental and relies on the Beer-Lambert law.[5]

Experimental Workflow:

Caption: Workflow for determining the relative fluorescence quantum yield.

Detailed Steps:

  • Standard Selection: Choose a standard with an emission profile that overlaps with that of this compound. Quinine sulfate is a suitable choice if the emission is in the blue-violet range.

  • Solution Preparation: Prepare dilute solutions of both the sample and the standard in the same solvent if possible. If different solvents are used, their refractive indices must be taken into account. The absorbance of both solutions at the excitation wavelength should be kept low (ideally < 0.1) to avoid inner filter effects.

  • Spectrofluorometric Measurement: Using a spectrofluorometer, record the fluorescence emission spectrum of both the sample and the standard. It is crucial to use the same excitation wavelength, slit widths, and detector settings for both measurements.

  • Data Analysis: The quantum yield of the sample (Φf_sample) is calculated using the following equation:

    Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

    Where:

    • Φf_std is the quantum yield of the standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

Fluorescence Lifetime (τf) Measurement

The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. [6]Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes in the nanosecond range. [7][8][9] Experimental Workflow:

Caption: Workflow for fluorescence lifetime measurement using TCSPC.

Detailed Steps:

  • Instrumentation: A TCSPC system typically consists of a high-repetition-rate pulsed laser source, a sample holder, a fast and sensitive photon detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.

  • Sample Preparation: Prepare a dilute solution of this compound to avoid concentration quenching.

  • Data Acquisition: The sample is excited by the pulsed laser, and the arrival times of the emitted photons are recorded relative to the laser pulse. This process is repeated for a large number of excitation cycles to build up a statistically significant histogram of photon arrival times.

  • Data Analysis: The resulting decay curve is then fitted to one or more exponential functions to extract the fluorescence lifetime(s). For a simple, single-exponential decay, the intensity (I) as a function of time (t) is given by:

    I(t) = I₀ * exp(-t/τf)

    Where I₀ is the intensity at time zero and τf is the fluorescence lifetime.

Discussion and Interpretation of Results

The obtained photophysical parameters for this compound will provide critical insights into its potential as a fluorescent probe.

  • A high molar extinction coefficient indicates efficient light absorption, which is desirable for applications requiring high sensitivity.

  • A high fluorescence quantum yield signifies that a large fraction of the absorbed photons are re-emitted as fluorescence, leading to a bright signal. The quantum yields of benzothiazole derivatives can be tuned by substitution, with some achieving very high efficiencies. [10]* The fluorescence lifetime is an important parameter for applications such as fluorescence lifetime imaging microscopy (FLIM), where changes in the lifetime can be used to probe the local environment of the fluorophore.

By comparing these values to those of the established standards, researchers can ascertain the relative brightness, efficiency, and suitability of this compound for their specific experimental needs. For instance, a quantum yield comparable to or higher than Quinine Sulfate, coupled with a high molar extinction coefficient, would position this compound as a highly promising blue-emitting fluorophore.

Conclusion

This guide has outlined the essential framework for a comprehensive photophysical characterization of this compound. By systematically measuring its molar extinction coefficient, fluorescence quantum yield, and fluorescence lifetime and comparing these values against well-established standards, the scientific community can gain a clear and objective understanding of its performance. The provided protocols offer a robust methodology for obtaining reliable and reproducible data, thereby enabling the informed selection and application of this promising fluorophore in diverse research and development endeavors.

References

  • Vertex AI Search. The Science Behind Rhodamine 6G: Properties and Applications.
  • Bourson, J., et al. (1995). Ion-Responsive Fluorescent Compounds. 4. Effect of Cation Binding on the Photophysical Properties of a Coumarin Linked. American Chemical Society.
  • ResearchGate. Solvent organization around the perfluoro group of coumarin 153 governs its photophysical properties: An experimental and simulation study of coumarin dyes in ethanol as well as fluorinated ethanol solvents.
  • RSC Publishing. Photophysical properties of laser dyes: picosecond laser flash photolysis studies of Rhodamine 6G, Rhodamine B and Rhodamine 101. Journal of the Chemical Society, Faraday Transactions.
  • National Institutes of Health. Fluorescence Lifetime Standards for Time and Frequency Domain Fluorescence Spectroscopy. PMC.
  • ACS Publications. (2011). Photophysical and Lasing Properties of Rhodamine 6G Confined in Polymeric Nanoparticles. The Journal of Physical Chemistry C.
  • ACS Publications. Aggregation Studies of Dipolar Coumarin-153 Dye in Polar Solvents: A Photophysical Study. The Journal of Physical Chemistry A.
  • Aggregation studies of dipolar coumarin-153 dye in polar solvents: a photophysical study.
  • Oregon Medical Laser Center. Quinine sulfate.
  • ResearchGate. A Comparative Photophysical Study on the Structurally Related Coumarin 102 and Coumarin 153 Dyes.
  • ResearchGate. (PDF) Reflectance and photophysical properties of rhodamine 6G/2-(4-methyl-2-oxo-2H-chromen-7-yloxy) acetic acid as cold hybrid colorant.
  • Oregon Medical Laser Center. Quinine sulfate.
  • SETA BioMedicals. Fluorescence Lifetime Standards.
  • ResearchGate. Fluorescence Lifetime Standards for Time and Frequency Domain Fluorescence Spectroscopy.
  • Semantic Scholar. QUININE SULFATE AS A FLUORESCENCE QUANTUM YIELD STANDARD.
  • ACS Publications. (2022). Interfacial Effects of the Photophysics of Rhodamine 6G Ultra-Thin Films on a Poly(methylmethacrylate) Surface. The Journal of Physical Chemistry C.
  • The Royal Society of Chemistry. Electronic Supplementary Information.
  • ResearchGate. (2015). What is the linear range of Quinine Sulphate Quantum Yield?.
  • Edinburgh Instruments. (2019). Fluorescence Lifetime Standards Data Table.
  • ACS Publications. (2023). Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification. Analytical Chemistry.
  • ISS Inc. References.
  • National Institutes of Health. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. PMC.
  • Edinburgh Instruments. Relative Quantum Yield.
  • ResearchGate. Fluorescence Quantum Yields—Methods of Determination and Standards.
  • SciSpace. (1976). Fluorescence Quantum Yield Measurements.
  • PubMed. Photophysical properties and photostability of novel benzothiazole-based D-π-A-π-D systems.
  • Wikipedia. Quantum yield.
  • PubMed. Design, synthesis, and fluorescence lifetime study of benzothiazole derivatives for imaging of amyloids.
  • ResearchGate. Absorption, emission and quantum yield of synthesized compounds 5-7 in DMF solvent.
  • The Research Portal. Bridge control of photophysical properties in benzothiazole-phenoxazine emitters - from thermally activated delayed fluorescence to room.
  • ResearchGate. Absorbance, Extinction Coefficient (ε), and Emission Wavelengths of Listed Compounds.
  • PubMed Central. Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices.
  • ResearchGate. Fluorescence spectra of compounds 1 and 2 with quantum yield higher than 0.5..
  • ElectronicsAndBooks. Photophysical properties of 2,5-diphenyl-thiazolo[5,4-d]thiazole.
  • RSC Publishing. Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices.
  • ResearchGate. Molar extinction coefficient (L mol À1 cm À1 ) for some commonly used solvents.
  • Mapping the Specific Molar Extinction Coefficients of Organometallic Chemicals.
  • Indian Academy of Sciences. Molar extinction coefficients of solutions of some organic compounds.
  • ACS Publications. (2023). CuAAC “Click”-Derived Luminescent 2-(2-(4-(4-(4-(Pyridin-2-yl)-1H-1,2,3-triazol-1-yl)butoxy)phenyl)benzo[d]thiazole-Based Ru(II)/Ir(III)/Re(I) Complexes as Anticancer Agents.
  • ResearchGate. Absorption Maximum Wavelength and Molar Extinction Coefficient of the Synthesized Dyes in Various Solvents.
  • Lifetime Data of Selected Fluorophores.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Phenylbenzo[d]thiazole and Related Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, in-depth guidance for the proper and safe disposal of 5-Phenylbenzo[d]thiazole. As specific safety and disposal data for this particular derivative are limited, this guide synthesizes field-proven best practices and regulatory standards derived from the parent compound, benzothiazole, and its class of derivatives. This protocol is designed for researchers, scientists, and drug development professionals to ensure operational safety, regulatory compliance, and environmental stewardship.

Core Principle: Hazard-Based Waste Management

The disposal protocol for any chemical is fundamentally dictated by its hazard profile. Benzothiazole and its derivatives are classified as hazardous, necessitating a disposal pathway that prevents harm to personnel and the environment. Under no circumstances should this chemical or its containers be disposed of via standard trash or sanitary sewer systems.[1] The mandated route is through a licensed and approved hazardous waste disposal facility.[2][3][4]

Toxicological and Environmental Hazard Profile

Understanding the "why" behind stringent disposal rules begins with the chemical's inherent risks. The primary hazards associated with the benzothiazole class of compounds drive the requirement for specialized disposal.

  • Human Health Hazards: Benzothiazoles are recognized as toxic if ingested, inhaled, or absorbed through the skin.[3][5] They are also known to cause serious eye irritation.[3][6] Chronic exposure or mishandling can lead to significant health risks.

  • Environmental Hazards: These compounds are classified as harmful to aquatic life.[3] Their release into waterways via improper disposal can disrupt ecosystems.[2] Therefore, preventing entry into drains and the broader environment is a critical aspect of the disposal process.[7]

Table 1: GHS Hazard Classification for Benzothiazole (Representative of the Class)

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 3 / 4 H301/H302: Toxic or Harmful if swallowed[3][5]
Acute Toxicity, Dermal Category 3 / 4 H311/H312: Toxic or Harmful in contact with skin[3][6]
Acute Toxicity, Inhalation Category 4 H332: Harmful if inhaled[3][6]
Serious Eye Irritation Category 2A H319: Causes serious eye irritation[3]

| Acute Aquatic Hazard | Category 3 | H402: Harmful to aquatic life[3] |

Pre-Disposal Safety: Engineering Controls and PPE

Before beginning any waste consolidation or disposal procedures, the work area must be properly prepared and appropriate personal protective equipment (PPE) must be worn. This proactive approach is the most effective means of hazard control.[8]

  • Primary Engineering Control: All handling and preparation of this compound waste must be conducted within a certified chemical fume hood. This is essential to minimize the inhalation of any vapors or aerosols that may be generated.[3][9] Ensure eyewash stations and safety showers are readily accessible.[2]

Table 2: Required Personal Protective Equipment (PPE)

PPE Item Specification Rationale
Eye Protection Chemical safety goggles or safety glasses with side shields.[1] Protects against accidental splashes of the chemical, which can cause serious eye irritation.[3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Prevents dermal contact and absorption, a primary route of toxic exposure.[2][3] Gloves must be inspected before use and disposed of as contaminated waste after handling.[7]
Protective Clothing A long-sleeved laboratory coat. Protects skin and personal clothing from contamination.[9]

| Respiratory Protection | NIOSH/MSHA approved respirator. | Required only if there is a risk of generating vapors or aerosols outside of a fume hood.[3][9] |

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to ensure that this compound waste is handled, stored, and disposed of in full compliance with safety and regulatory standards, such as those outlined by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11]

Step 1: Waste Identification and Segregation

Treat all materials contaminated with this compound as hazardous waste. This includes:

  • Unused or expired pure chemical.

  • Contaminated consumables (e.g., gloves, weigh boats, pipette tips, absorbent pads).

  • Spill cleanup materials.

  • Rinsate from cleaning contaminated glassware.

Crucially, do not mix this waste with other waste streams.[3] Keeping waste streams separate is essential for proper characterization and final disposal by a licensed facility.

Step 2: Waste Containerization and Labeling
  • Select a Compatible Container: Use a sturdy, leak-proof container with a tightly sealing lid that is chemically compatible with the waste. Leave chemicals in their original containers whenever possible.[3]

  • Labeling: The container must be clearly labeled with a hazardous waste tag as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • A clear statement of the associated hazards (e.g., "Toxic," "Irritant").

    • The date accumulation started.

Step 3: Temporary Storage

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation, well-ventilated, and away from incompatible materials like strong acids, bases, and oxidizing agents.[1][2] The container must remain closed except when actively adding waste.[12]

Step 4: Managing Empty Containers

An "empty" container that held this compound is not considered non-hazardous. The residue must be managed properly.

  • Procedure: For containers that held this class of chemical, the first one to three rinses with a suitable solvent must be collected and disposed of as hazardous waste.[12]

  • Disposal: After this decontamination procedure, the rinsed container can be managed according to your institution's specific policies for decontaminated chemical containers.

Step 5: Arranging for Final Disposal

Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[4] Provide them with a copy of the Safety Data Sheet (SDS) for benzothiazole or all known hazard information. Complete all required waste manifests and documentation as per institutional and local regulations.

Emergency Protocol: Spill Management

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Don PPE: Before addressing the spill, put on the full PPE detailed in Table 2.

  • Contain and Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads.[7][13] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Use non-sparking tools if the chemical is in a flammable solvent.[13]

  • Clean Area: Decontaminate the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, regardless of the spill's size.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper handling and disposal of this compound waste streams in a laboratory setting.

G Disposal Workflow for this compound Waste cluster_waste_type Identify Waste Type cluster_actions Execute Disposal Protocol start Waste Generated Containing This compound waste_type What is the form of the waste? start->waste_type solid_waste Solid Waste (Pure chemical, contaminated gloves, wipes, spill absorbents) waste_type->solid_waste Solid liquid_waste Liquid Waste (Rinsate, solutions) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Container collect_solid Collect in a labeled, sealed hazardous waste container for solids. solid_waste->collect_solid collect_liquid Collect in a labeled, sealed hazardous waste container for liquids. liquid_waste->collect_liquid rinse_container Triple-rinse with appropriate solvent. Collect all rinsate as hazardous liquid waste. empty_container->rinse_container store Store in designated Satellite Accumulation Area (SAA). Keep container closed. collect_solid->store collect_liquid->store rinse_container->collect_liquid Rinsate goes to liquid waste manage_rinsed Manage rinsed container per institutional policy. rinse_container->manage_rinsed end Contact EHS for pickup by approved waste disposal contractor. store->end

Caption: Workflow for the safe disposal of this compound.

References

  • Safety Data Sheet (Benzothiazole). (2024). Carl Roth. [Link]
  • SAFETY DATA SHEET Benzothiazole. (2019). Synerzine. [Link]
  • GREEN SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES: A SUSTAINABLE APPROACH TO ANTICANCER AGENTS. (n.d.). IJRPR. [Link]
  • Safety Data Sheet (2-(4-Chlorophenyl)benzothiazole). (2025). Angene Chemical. [Link]
  • Material Safety Data Sheet - 1,3-Benzothiazole-2-carbaldehyde, 97%. (n.d.). Cole-Parmer. [Link]
  • Appendix A Disposal Procedures by Chemical. (2022). University of Wisconsin-Madison. [Link]
  • Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities. (2020). Science of The Total Environment. [Link]
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  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. [Link]
  • Permissible Exposure Limits – OSHA Annotated Table Z-1. (n.d.).
  • Hazardous Waste. (n.d.). US EPA. [Link]
  • Chemical Safety Guide, 5th Ed. (n.d.).
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A-Z Guide to Personal Protective Equipment for Handling 5-Phenylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

The benzothiazole moiety is a known hazardous group. Benzothiazole itself is classified as harmful if swallowed, in contact with skin, or if inhaled, and it causes serious eye irritation.[1][2] Some derivatives may cause an allergic skin reaction.[3] Given these potential risks, a robust personal protective equipment (PPE) plan is not just recommended; it is essential for ensuring laboratory safety.

Hazard Assessment: An Inferred Profile

Due to the presence of the benzothiazole core, 5-Phenylbenzo[d]thiazole should be handled as a substance with the following potential hazards until proven otherwise:

  • Acute Toxicity: Potentially harmful if swallowed, inhaled, or absorbed through the skin.[1]

  • Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.

  • Unknown Long-term Effects: The toxicological properties have not been fully investigated.[1]

This assessment dictates a conservative approach to PPE selection, focusing on minimizing all potential routes of exposure.

Core PPE Requirements: A Multi-Layered Defense

A baseline of PPE is mandatory for any handling of this compound, regardless of the quantity.

PPE ComponentSpecificationRationale
Eye & Face Protection ANSI Z87.1-compliant safety glasses with side shields (minimum). Chemical splash goggles are strongly recommended.[4]Protects against accidental splashes of solutions or airborne particles entering the eye.[5]
Hand Protection Double-gloving with 5-mil (or thicker) nitrile gloves.[6]Provides robust protection against incidental skin contact. Nitrile offers good short-term resistance to a range of organic chemicals.[6][7] Double-gloving adds a layer of security and allows for safe removal of the outer, contaminated glove.
Body Protection Flame-resistant lab coat, fully buttoned with tight-fitting cuffs.Prevents contamination of personal clothing and skin.[8]
Foot Protection Closed-toe, closed-heel shoes made of a non-porous material.Protects feet from spills and falling objects.[4][8]

Risk-Based PPE Selection Workflow

The baseline PPE should be augmented based on the specific procedure being performed. The following workflow guides the selection of additional, task-specific PPE.

PPE_Workflow cluster_0 Task Assessment cluster_1 PPE Ensemble A Start: Assess Task B Physical Form? A->B C Scale of Work? B->C Solid or Solution F Add: Chemical Fume Hood B->F Volatile Solution D Aerosolization Risk? (e.g., heating, sonicating, vortexing) C->D Small (<1g) or Large (>1g) G Add: Face Shield C->G Large Scale E Baseline PPE: - Safety Goggles - Double Nitrile Gloves - Lab Coat - Closed-toe Shoes D->E Low Risk D->F High Risk H Add: NIOSH-approved Respirator (N95 for dusts, or APR with organic vapor cartridges for solutions) D->H High Risk

Caption: Risk-based workflow for selecting appropriate PPE when handling this compound.

Operational Protocols: Ensuring Safe Execution

4.1. Step-by-Step Guide to Donning and Doffing PPE

Proper procedure is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat: Put on the lab coat and fasten all buttons.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the cuffs of the lab coat.

  • Eye Protection: Put on safety goggles or glasses. If required, add a face shield.

  • Respirator (if needed): Perform a user seal check to ensure it is fitted correctly.

Doffing (Taking Off) Sequence:

  • Outer Gloves: Remove the outer, most contaminated gloves. Peel one glove off by grasping the cuff and pulling it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off. Dispose of them immediately in a designated hazardous waste container.[9]

  • Lab Coat: Unbutton the lab coat. Remove it by folding it inward on itself, touching only the inside surfaces. Place it in a designated laundry receptacle or disposal bag.

  • Face Shield/Goggles: Remove eye and face protection by handling the strap or earpieces.

  • Respirator (if used): Remove without touching the front of the mask.

  • Inner Gloves: Remove the final pair of gloves using the same technique as for the outer pair.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.

4.2. Handling Solid this compound

  • Location: Always weigh and handle the solid compound inside a chemical fume hood or a powder containment hood to minimize inhalation risk.[10]

  • Technique: Use a micro-spatula to gently transfer the solid. Avoid any actions that could create dust.

  • Respiratory Protection: If a fume hood is not available or if there is a significant risk of dust generation, a NIOSH-approved N95 respirator is mandatory.[7]

4.3. Handling Solutions of this compound

  • Location: All work with solutions, including dissolution and transfers, should be performed in a chemical fume hood.

  • Splash Hazard: For larger volumes (>1L), chemical splash goggles are required.[8] When transferring solutions, a face shield worn over safety glasses provides an additional layer of protection.[4]

Decontamination and Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste.

5.1. Contaminated PPE Disposal

  • Gloves: All used gloves must be disposed of in a designated hazardous waste container.[9] They should never be thrown into the regular trash.[11]

  • Lab Coats: If a disposable lab coat is used, it should be placed in the hazardous waste stream. Reusable lab coats must be professionally laundered and not taken home.

  • Other Disposable PPE: Items like disposable aprons or sleeves should be discarded as hazardous waste.

5.2. Chemical Waste Disposal

  • Containers: Waste containers must be made of a compatible material, kept securely capped except when adding waste, and clearly labeled as "Hazardous Waste" with the full chemical name.[12][13]

  • Solid Waste: Unused solid this compound and any materials used for cleaning spills (e.g., absorbent pads, contaminated paper towels) must be collected in a designated solid hazardous waste container.[11][14]

  • Liquid Waste: Solutions containing this compound must be collected in a designated liquid hazardous waste container. Do not discharge to the sewer via sink drains.[9][15] Store acids and bases separately.[12]

  • Empty Containers: An empty container that held the compound must be triple rinsed with a suitable solvent. The rinseate must be collected and disposed of as hazardous waste.[9] After rinsing, the container labels should be defaced before disposal in regular trash.[9]

Emergency Procedures: A Plan for When Things Go Wrong

Immediate and correct action is crucial in the event of an accidental exposure or spill.[16]

Emergency_Response cluster_0 Incident Type cluster_1 Immediate Actions A Accidental Exposure or Spill Occurs B Type of Incident? A->B C Skin Contact: - Immediately flush with water for at least 15 min. - Remove contaminated clothing. - Seek medical attention. B->C Skin D Eye Contact: - Immediately flush eyes for at least 15 min at eyewash station. - Hold eyelids open. - Seek immediate medical attention. B->D Eyes E Inhalation: - Move to fresh air immediately. - Seek medical attention. B->E Inhalation F Ingestion: - Do NOT induce vomiting. - Rinse mouth with water. - Seek immediate medical attention. B->F Ingestion G Spill: - Alert others and evacuate if necessary. - If minor & trained, contain with appropriate kit. - If major, call emergency response. B->G Spill

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.